7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344375 | |
| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19576-08-0 | |
| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Wieland-Miescher ketone structure and stereochemistry
An In-Depth Technical Guide to the Wieland-Miescher Ketone: Structure, Stereochemistry, and Synthetic Utility
Introduction: A Cornerstone of Modern Synthesis
The Wieland-Miescher ketone (WMK), a deceptively simple-looking bicyclic enedione, holds a celebrated position in the annals of organic chemistry.[1][2] First prepared in its racemic form in 1950 by Karl Miescher and Peter Wieland, its true potential was unlocked with the advent of asymmetric synthesis.[1][3] Structurally, it is known by its IUPAC name, 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[3] The molecule's rigid decalin framework, containing two distinct ketone functionalities and a crucial stereocenter at the angular methyl group, makes it an exceptionally versatile chiral building block.[1][4]
For decades, the WMK has served as a foundational starting material in the total synthesis of over 50 complex natural products, including steroids, sesquiterpenoids, and diterpenes with significant biological activities.[3][5] Its application in landmark syntheses, such as the Danishefsky synthesis of Taxol and the construction of adrenosterone, underscores its strategic importance in drug development and chemical biology.[3][6] This guide provides an in-depth exploration of the WMK's structure, stereochemistry, synthesis, and pivotal role in modern synthetic strategy, tailored for researchers and professionals in the chemical sciences.
Chapter 1: Molecular Architecture and Physicochemical Properties
The synthetic power of the Wieland-Miescher ketone stems directly from its unique molecular structure and the stereochemical implications of its single chiral center.
Structure and Stereochemistry
The core of the WMK is a fused bicyclic system, formally a hydronaphthalenedione. The key stereochemical feature is the quaternary carbon at the ring junction (C-8a), which is attached to an angular methyl group. This single stereocenter dictates that the molecule exists as a pair of enantiomers: the (S)- and (R)-forms. The ability to selectively synthesize one enantiomer over the other is paramount, as the stereochemistry of this center profoundly influences the outcome of all subsequent transformations in a synthetic sequence.[4]
Caption: 2D Structure of Wieland-Miescher Ketone.
Physicochemical and Spectroscopic Data
The identity and purity of the Wieland-Miescher ketone are confirmed through a standard battery of analytical techniques. The table below summarizes its key properties.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₂ | [3][7] |
| Molar Mass | 178.23 g/mol | [3][7][8] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 47 to 50 °C (racemate) | [3] |
| IUPAC Name | 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | [3][7] |
| ¹³C NMR (CDCl₃, δ) | Key peaks include: ~219 ppm (isolated C=O), ~199 ppm (conjugated C=O), ~168 ppm (C=C), ~126 ppm (C=C), ~48 ppm (quaternary C), ~15 ppm (CH₃) | [9] |
| IR (film, cm⁻¹) | Key peaks include: ~1710 cm⁻¹ (isolated C=O stretch), ~1660 cm⁻¹ (conjugated C=O stretch), ~1615 cm⁻¹ (C=C stretch) | [9][10] |
| Mass Spec (EI) | m/z = 178 (M⁺) | [9] |
Chapter 2: The Synthesis of Wieland-Miescher Ketone
The synthesis of WMK is a classic topic in organic chemistry education and research, illustrating fundamental principles of ring formation and the evolution from racemic to highly enantioselective methods.
The Classic Approach: Robinson Annulation
The original synthesis produces a racemic mixture of (S)- and (R)-WMK via the Robinson annulation.[1][3] This powerful reaction sequence involves two mechanistically distinct, base-catalyzed steps: a Michael addition followed by an intramolecular aldol condensation.[4][11]
-
Causality of the Method: The reaction begins with the deprotonation of the most acidic proton on 2-methyl-1,3-cyclohexanedione to form an enolate. This nucleophile then attacks the β-carbon of methyl vinyl ketone (MVK) in a conjugate fashion (Michael addition). The resulting triketone intermediate is then poised for an intramolecular aldol condensation, where a newly formed enolate attacks one of the ketone carbonyls to form the second six-membered ring, which upon dehydration yields the final enone product.
Caption: Workflow for the racemic synthesis of WMK.
The Breakthrough: Asymmetric Organocatalysis
The development of an enantioselective synthesis of WMK by Hajos and Parrish, and independently by Eder, Sauer, and Wiechert in 1971, was a landmark achievement that helped launch the field of modern organocatalysis.[1][3] The use of the simple chiral amino acid, L-proline, as a catalyst provides access to the optically active (S)-enantiomer.[3][12]
-
Mechanistic Causality: L-proline reacts with the triketone intermediate (formed in situ from the Michael addition) to generate a chiral enamine. This enamine intermediate is key; it provides steric hindrance that directs the subsequent intramolecular aldol cyclization to occur from a specific face, thereby establishing the (S)-stereochemistry at the C-8a center. The carboxylic acid moiety of proline is believed to facilitate the proton transfer steps required for catalysis.[13] This method provides a direct, atom-economical route to the chiral product without the need for transition metals.
Caption: Catalytic cycle for the asymmetric synthesis of WMK.
Experimental Protocol: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
This protocol is a representative procedure based on the L-proline catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3]
-
Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add (S)-(-)-proline (0.1 eq).
-
Michael Addition: Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone. The enantiomeric excess (ee) is typically in the range of 70-76% but can be enhanced to >98% through recrystallization.[1][12]
Comparison of Synthetic Methodologies
The evolution of WMK synthesis reflects a broader trend in chemistry towards more efficient and selective reactions.
| Method | Catalyst / Conditions | Stereocontrol | Typical Yield | Typical ee | Key Insights |
| Classic Robinson | Base (e.g., KOH, pyrrolidine) | None | Good to Excellent | 0% (Racemic) | Foundational method for fused ring systems.[11][14] |
| Hajos-Parrish | (S)-Proline in DMSO/DMF | Good | ~50% (one-pot) | ~76% | Landmark discovery in asymmetric organocatalysis.[3] |
| Modified Organocatalysis | BINAM-sulfonamide derivatives | Excellent | Good | >90% | Fine-tuning the catalyst structure improves stereocontrol.[13] |
| Biocatalytic | Yeast-mediated reduction | Excellent | Good | >98% | Used for kinetic resolution of racemic WMK.[15] |
Chapter 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of WMK is derived from its differentially reactive functional groups, which can be manipulated with high levels of chemo- and stereoselectivity.
A Landscape of Reactivity
The WMK molecule presents several sites for chemical modification:
-
Isolated Ketone (C6): More reactive towards nucleophiles like hydrides and Grignard reagents. Can be selectively protected as a ketal.[1]
-
Conjugated Ketone (C1): Part of an α,β-unsaturated enone system. It is less electrophilic than the C6 ketone and is susceptible to conjugate addition.
-
Alkene (C4a-C5): Can undergo reactions such as epoxidation, hydrogenation, and Diels-Alder reactions.
-
α-Positions: The carbons adjacent to the carbonyls can be deprotonated to form enolates for alkylation or other C-C bond-forming reactions.
Caption: Key reactive sites on the Wieland-Miescher ketone.
Protocol: Selective Reduction of the Isolated Ketone
The kinetic differentiation between the two ketones allows for the selective reduction of the non-conjugated C6 carbonyl.
-
Setup: Dissolve Wieland-Miescher ketone (1.0 eq) in a suitable solvent like methanol or ethanol at 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (0.25-0.30 eq) portion-wise to the stirred solution. Using a substoichiometric amount of the reducing agent is critical for selectivity.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Quenching and Workup: Carefully quench the reaction by adding acetone, followed by water. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers and concentrate under reduced pressure. The resulting allylic alcohol is often used directly in the next step without further purification. This reduction proceeds with high stereoselectivity, affording the cis-fused alcohol.[9]
Application in Total Synthesis
The WMK serves as a powerful starting point for assembling complex polycyclic structures. Its pre-formed A/B ring system, complete with the correct stereochemistry, provides a significant strategic advantage.
-
Steroid Synthesis: The decalin core of WMK directly corresponds to the A and B rings of the steroid nucleus.[3][5] Subsequent annulation reactions can be used to construct the C and D rings.
-
Terpenoid Synthesis: Many sesquiterpenoids and diterpenoids are built upon a decalin framework. The functional handles on WMK allow for the elaboration of complex side chains and further cyclizations required to access these natural products.
Caption: General synthetic utility of WMK in building complex scaffolds.
Conclusion: An Enduring Legacy
The Wieland-Miescher ketone is more than just a versatile synthon; it is a molecule that has shaped the course of organic synthesis. Its initial racemic synthesis is a textbook example of a powerful ring-forming strategy, while the development of its asymmetric synthesis was a seminal event in the rise of organocatalysis.[13] Its continued application in the synthesis of medicinally relevant and structurally complex natural products highlights its enduring relevance.[1][2] For drug development professionals and synthetic chemists, a deep understanding of the reactivity and stereochemistry of the Wieland-Miescher ketone remains an invaluable asset in the strategic design of complex molecular architectures.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Wieland-Miescher_ketone [chemeurope.com]
- 6. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. kbfi.ee [kbfi.ee]
- 10. WIELAND-MIESCHER KETONE(20007-72-1) IR Spectrum [chemicalbook.com]
- 11. Robinson annulation - Wikipedia [en.wikipedia.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. scholarworks.uni.edu [scholarworks.uni.edu]
- 15. pubs.acs.org [pubs.acs.org]
The Hajos-Parrish Ketone: A Comprehensive Technical Guide for Scientific Professionals
An In-Depth Exploration of the Physical, Chemical, and Spectroscopic Properties of a Cornerstone Chiral Building Block
Introduction
The Hajos-Parrish ketone, formally known as (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, stands as a landmark molecule in the field of organic chemistry. Its discovery in the early 1970s through a pioneering organocatalytic intramolecular aldol reaction marked a significant advancement in asymmetric synthesis.[1][2] This bicyclic enedione has since become an indispensable chiral building block in the total synthesis of a vast array of complex natural products, including steroids and terpenoids.[2][3] Its rigid, functionalized scaffold provides a versatile platform for the stereocontrolled introduction of new chiral centers, making it a subject of continuous interest for researchers, scientists, and drug development professionals. This technical guide provides a detailed examination of the physical and chemical properties of the Hajos-Parrish ketone, its synthesis, and its spectral characterization, offering field-proven insights into its application.
Core Physical and Chemical Properties
The Hajos-Parrish ketone is a crystalline solid at room temperature, typically appearing as a brown to orange solid.[4] Its fundamental properties are summarized in the table below. The molecule's chirality, stemming from the quaternary carbon at the 7a-position, is a defining feature, leading to its optical activity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [4][5][6] |
| Molecular Weight | 164.20 g/mol | [4][6] |
| CAS Number | 17553-86-5 | |
| Appearance | Brown to orange solid | [4] |
| Melting Point | 57-64 °C | |
| Specific Rotation ([α]²⁰/D) | +352 ± 2° (c=1 in EtOH) | [4] |
Solubility: While specific quantitative solubility data is not widely published, the Hajos-Parrish ketone is soluble in a range of common organic solvents, including ethanol, chloroform, and ethyl acetate, which are often used in its synthesis and purification.
The Proline-Catalyzed Intramolecular Aldol Reaction: Synthesis of the Hajos-Parrish Ketone
The seminal synthesis of the Hajos-Parrish ketone is achieved through the (S)-proline-catalyzed intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. This reaction is a cornerstone of organocatalysis, demonstrating the ability of a small, chiral organic molecule to induce high levels of enantioselectivity.
Reaction Mechanism
The mechanism of the proline-catalyzed intramolecular aldol reaction has been the subject of extensive study. Two primary mechanistic pathways have been proposed: the enamine mechanism and the iminium catalysis mechanism. The generally accepted enamine mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the triketone starting material with proline. This is followed by an intramolecular cyclization and subsequent hydrolysis to yield the bicyclic ketol, which then dehydrates to form the enedione product.
Caption: Proposed enamine mechanism for the synthesis of the Hajos-Parrish ketone.
Experimental Protocol: A Validated Synthesis
The following protocol is adapted from a well-established and reliable procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[7]
Step 1: Formation of the Bicyclic Ketol Intermediate
-
In a suitable reaction vessel, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Add a catalytic amount (typically 3 mol%) of (S)-(-)-proline to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the intermediate bicyclic ketol is typically used directly in the next step without isolation. The ketol intermediate has a reported melting point of 118–119°C and a specific rotation [α]D²⁵ of +59.8°.[7]
Step 2: Dehydration to the Hajos-Parrish Ketone
-
To the solution containing the bicyclic ketol, add a dehydrating agent. A common method involves the use of p-toluenesulfonic acid in refluxing benzene or the addition of a solution of concentrated sulfuric acid in DMF.[7]
-
Heat the reaction mixture to facilitate dehydration. Reaction progress can be monitored by gas chromatography (GC) or TLC.
-
After the reaction is complete, perform an aqueous workup to remove the acid catalyst and other water-soluble impurities.
-
Extract the product into an organic solvent such as dichloromethane.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Hajos-Parrish ketone as an oily, brown semisolid.[7]
-
Purification can be achieved through column chromatography on silica gel.
Caption: A streamlined workflow for the synthesis of the Hajos-Parrish ketone.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of the Hajos-Parrish ketone is essential for its identification, purity assessment, and for monitoring its transformations in multi-step syntheses.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The carbon NMR spectrum is a powerful tool for confirming the carbon framework of the Hajos-Parrish ketone. Key expected signals include those for the two carbonyl carbons, the quaternary carbon at the ring junction, the methyl carbon, and the carbons of the enone system.
Infrared (IR) Spectroscopy
The IR spectrum of the Hajos-Parrish ketone is characterized by strong absorption bands corresponding to the carbonyl groups. As an α,β-unsaturated ketone, the C=O stretching vibration of the enone system is expected at a lower frequency (around 1665-1685 cm⁻¹) compared to the saturated ketone (around 1705-1725 cm⁻¹). The spectrum would also show C-H stretching and bending vibrations.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the Hajos-Parrish ketone. The molecular ion peak (M⁺) would be observed at m/z = 164.20. The fragmentation pattern would likely involve characteristic losses of CO and other small neutral molecules, as well as cleavages of the bicyclic ring system.
Applications in Synthesis
The Hajos-Parrish ketone is a highly valued chiral building block due to the strategic placement of its functional groups and its defined stereochemistry. It has been instrumental in the total synthesis of numerous natural products, particularly steroids, prostaglandins, and various terpenoids.[2][3] Its enone functionality allows for a variety of transformations, including conjugate additions, while the saturated ketone can be selectively functionalized. Furthermore, the development of "iso-Hajos-Parrish ketones" has expanded the synthetic utility of this structural motif.[3]
Conclusion
The Hajos-Parrish ketone remains a molecule of significant importance in the field of organic synthesis. Its efficient and stereoselective preparation via organocatalysis represents a landmark achievement, and its versatile structure continues to be exploited in the elegant construction of complex molecular architectures. A thorough understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is fundamental for any researcher or professional engaged in its use for synthetic endeavors. The self-validating nature of its well-established synthesis and the wealth of data supporting its structure and reactivity underscore its trustworthiness as a reliable chiral starting material.
References
- 1. (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 7α-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione [cymitquimica.com]
- 6. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic data for 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
An In-depth Technical Guide to the Spectroscopic Characterization of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Introduction
This compound, a prominent bicyclic enedione, serves as a critical chiral building block in the field of organic synthesis.[1] Often referred to as the Hajos-Parrish ketone, this compound is a lower homolog of the renowned Wieland-Miescher ketone and is instrumental in the asymmetric synthesis of steroids, terpenoids, and other complex natural products.[2][3] Its value lies in the dense arrangement of functional groups—a saturated ketone, an α,β-unsaturated ketone, a quaternary stereocenter, and multiple prochiral centers—all within a compact, rigid framework.
This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed spectral features. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these methods.
Molecular Structure and Synthesis Overview
The structure of this compound (C₁₀H₁₂O₂) features a cis-fused hydrindane core. The enantioselective synthesis of this ketone is famously achieved through the proline-catalyzed intramolecular aldol condensation of a precursor triketone, a reaction known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[4][5] This organocatalytic approach represents a landmark in asymmetric synthesis.
Caption: Proline-catalyzed synthesis of the Hajos-Parrish Ketone.
Below is the chemical structure with conventional numbering used for spectroscopic assignments.
Caption: Chemical structure and numbering of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this bicyclic ketone, both ¹H and ¹³C NMR provide definitive information on the carbon skeleton and the stereochemistry.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms. The spectrum is expected to show distinct signals for the angular methyl group, the vinylic proton, and the eight methylene protons, which are often diastereotopic and exhibit complex splitting patterns.
Experimental Causality: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the methylene protons. Deuterated chloroform (CDCl₃) is a standard solvent, though others can be used depending on solubility and the need to avoid overlapping signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Angular CH₃ | ~1.2 - 1.4 | s (singlet) | N/A |
| Vinylic H (on C4) | ~5.8 - 6.3 | s (singlet) or narrow t | ~1-2 Hz (if coupled) |
| Methylene H's (C1, C2, C3, C6) | ~1.6 - 3.0 | m (multiplet) | Complex |
Note: Data are synthesized from spectral data of structurally similar compounds, such as bis-nor Wieland-Miescher ketone.[6] The exact chemical shifts can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon NMR provides a count of unique carbon atoms and information about their electronic environment. The spectrum will be characterized by two downfield signals for the carbonyl carbons, two for the olefinic carbons, and several upfield signals for the aliphatic and methyl carbons.
Experimental Causality: A standard proton-decoupled ¹³C NMR experiment simplifies the spectrum to a series of singlets, making it easy to count the number of chemically distinct carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Saturated, C1) | ~205 - 215 |
| C=O (Unsaturated, C5) | ~198 - 208 |
| C4 (Vinylic) | ~125 - 140 |
| C3a (Vinylic) | ~150 - 160 |
| C7a (Quaternary) | ~50 - 60 |
| CH₂ (Aliphatic) | ~20 - 45 |
| CH₃ (Angular) | ~18 - 25 |
Note: Data are synthesized from spectral data for related indanone and Wieland-Miescher ketone analogs.[6][7]
Protocol: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). If needed, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Perform shimming to optimize magnetic field homogeneity.
-
Experiment Execution: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC).
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] For this compound, the key diagnostic peaks are the stretching vibrations of the two distinct carbonyl groups.
Theoretical Basis: The C=O bond is highly polar, resulting in a strong change in dipole moment during its stretching vibration.[9] This leads to a very intense absorption band in the IR spectrum. Conjugation with the C=C double bond lowers the energy (and thus the wavenumber) of the enone carbonyl stretch compared to the saturated ketone.[9]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Saturated Ketone (C1=O) | C=O Stretch | ~1740 - 1755 | Strong |
| α,β-Unsaturated Ketone (C5=O) | C=O Stretch | ~1690 - 1715 | Strong |
| Alkene | C=C Stretch | ~1630 - 1650 | Medium |
| Alkane/Alkene | C-H Stretch | 2850 - 3100 | Medium-Strong |
Note: Data derived from general values for cyclic ketones and enones and specific data for related compounds.[6][10] The five-membered ring of the saturated ketone typically shifts the C=O stretch to a higher wavenumber compared to a six-membered ring or acyclic ketone.
Protocol: Acquiring an IR Spectrum (Thin Film Method)
Caption: Workflow for thin film IR sample preparation and analysis.
-
Preparation: Clean two salt plates (e.g., NaCl) with a dry, volatile solvent.
-
Sample Application: Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution to the surface of one salt plate.
-
Film Formation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound.
-
Analysis: Place the plate in the sample holder of the IR spectrometer.
-
Data Acquisition: Collect a background spectrum first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.
Theoretical Basis: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation of cyclic ketones is complex but typically involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements.[11][12] The presence of two ketone groups and a double bond provides multiple potential fragmentation pathways.
Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [13]
| m/z Value | Proposed Fragment Identity | Comments |
| 164 | [M]⁺• (C₁₀H₁₂O₂) | Molecular Ion |
| 150 | [M - CH₂]⁺• or [M - N₂]⁺• (if air leak) | Possible loss from the saturated ring |
| 136 | [M - CO]⁺• | Loss of carbon monoxide from a ketone |
| 122 | [M - C₂H₂O]⁺• or [M - C₃H₆]⁺• | Complex rearrangement and fragmentation |
| 97 | C₆H₉O⁺ | Likely fragment containing the enone system |
| 79 | C₆H₇⁺ | Further fragmentation |
Note: Fragmentation data is predictive and based on general principles and data from similar bicyclic ketones.[6][11] The relative abundance of fragments can vary significantly with instrument conditions.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Caption: General workflow for a GC-MS experiment.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the heated inlet of the gas chromatograph.
-
Chromatographic Separation: The compound travels through the GC column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase. A temperature gradient is typically used.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by Electron Ionization at 70 eV).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the instrument's software plots the abundance of each ion versus its m/z value to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence and nature of the two distinct carbonyl functional groups, a key structural feature. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these methods provide a robust and self-validating system for the unequivocal characterization of this vital synthetic intermediate, ensuring its purity and identity for applications in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7α-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione [cymitquimica.com]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wieland-Miescher_ketone [chemeurope.com]
- 6. kbfi.ee [kbfi.ee]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 12. GCMS Section 6.11.2 [people.whitman.edu]
- 13. (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736944 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Wieland-Miescher Ketone: A Cornerstone of Steroid and Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wieland-Miescher ketone, a seemingly unassuming bicyclic dione, holds a position of profound significance in the annals of organic synthesis. Since its discovery, it has served as a pivotal building block, enabling the construction of a vast array of complex molecular architectures, most notably steroids and terpenoids. This guide provides a comprehensive technical overview of the Wieland-Miescher ketone, from its historical discovery to its modern applications in drug development and total synthesis. We will delve into the intricacies of its synthesis, exploring both the classic racemic approach and the elegant organocatalytic enantioselective methods that revolutionized its utility. Through detailed experimental protocols, mechanistic explorations, and illustrative diagrams, this document aims to equip researchers and professionals with the knowledge to effectively harness the synthetic power of this remarkable synthon.
Introduction: The Strategic Importance of a Bicyclic Ketone
The Wieland-Miescher ketone, systematically named (±)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a cornerstone of synthetic organic chemistry. Its rigid, bicyclic framework, possessing two chemically distinct ketone functionalities and a stereocenter at the ring junction, makes it an exceptionally versatile starting material for the synthesis of polycyclic natural products and their analogs. The true value of the Wieland-Miescher ketone lies in its embodiment of the A and B rings of the steroid nucleus, a structural motif prevalent in a multitude of biologically active molecules. This pre-formed AB-ring system significantly simplifies the synthetic route to steroids and other complex terpenes, making it an invaluable tool in the quest for new therapeutic agents. The development of methods to synthesize this ketone, particularly in an enantiomerically pure form, has been a major focus of chemical research and has paved the way for groundbreaking achievements in total synthesis.
The Genesis: Discovery and the Classic Racemic Synthesis
The story of the Wieland-Miescher ketone begins in the mid-20th century, a period of burgeoning interest in the synthesis of steroids for medicinal applications.[1] In 1950, Karl Miescher and Peter Wieland at Ciba Geigy reported the synthesis of this bicyclic diketone.[2] Their approach, now a classic example of the Robinson annulation, provided the racemic form of the ketone.[1][2]
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] In the case of the Wieland-Miescher ketone, the synthesis commences with the reaction of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1][2]
The Mechanism of the Robinson Annulation
The reaction proceeds through a well-defined sequence of steps, initiated by the deprotonation of the more acidic α-carbon of 2-methyl-1,3-cyclohexanedione to form an enolate. This enolate then acts as a nucleophile in a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation to form the bicyclic system. Dehydration of the aldol adduct yields the final α,β-unsaturated ketone.
Figure 1: The Robinson Annulation pathway to the Wieland-Miescher ketone.
Experimental Protocol: Racemic Wieland-Miescher Ketone
The following protocol is a generalized representation of the classic Robinson annulation for the synthesis of racemic Wieland-Miescher ketone.
Step 1: Preparation of 2-Methyl-1,3-cyclohexanedione
The starting material, 2-methyl-1,3-cyclohexanedione, can be prepared from resorcinol.[2] The process involves the hydrogenation of resorcinol to dihydroresorcinol, followed by methylation.[2] A detailed procedure can be found in Organic Syntheses.[4]
Step 2: Robinson Annulation
-
To a solution of 2-methyl-1,3-cyclohexanedione in a suitable solvent (e.g., benzene or toluene), add a catalytic amount of a base (e.g., triethylamine or piperidine).
-
Add methyl vinyl ketone dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for several hours, typically with a Dean-Stark trap to remove the water formed during the condensation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the racemic Wieland-Miescher ketone.
The Advent of Asymmetry: Proline-Catalyzed Enantioselective Synthesis
While the racemic synthesis provided access to the Wieland-Miescher ketone, the true potential of this synthon could only be unlocked with the development of an enantioselective synthesis. A major breakthrough came in 1971 when two independent research groups, Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG, reported the use of the natural amino acid L-proline as a chiral organocatalyst for the intramolecular aldol condensation step.[1][5] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, provides access to the (S)-(+)-enantiomer of the Wieland-Miescher ketone in high enantiomeric excess.[1]
The Mechanism of Proline Catalysis
The catalytic cycle of the proline-catalyzed reaction is a testament to the elegance of organocatalysis. L-proline reacts with the trione intermediate (formed from the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone) to form a chiral enamine. This enamine then undergoes an intramolecular aldol reaction, with the stereochemistry being directed by the chiral proline catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the optically active bicyclic ketol, which then dehydrates to the Wieland-Miescher ketone.
Figure 2: Catalytic cycle of the proline-catalyzed enantioselective synthesis.
Experimental Protocol: Enantioselective Wieland-Miescher Ketone Synthesis
The following is a representative one-pot procedure for the enantioselective synthesis of the Wieland-Miescher ketone.
-
Dissolve 2-methyl-1,3-cyclohexanedione and L-proline (typically 3-5 mol%) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Cool the mixture in an ice bath and add methyl vinyl ketone dropwise.
-
Allow the reaction to stir at room temperature for an extended period (often several days), monitoring the progress by TLC.
-
Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone. The enantiomeric excess can be determined by chiral HPLC analysis.
Table 1: Comparison of Racemic and Enantioselective Syntheses
| Feature | Racemic Synthesis (Robinson Annulation) | Enantioselective Synthesis (Proline-Catalyzed) |
| Catalyst | Base (e.g., triethylamine, piperidine) | L-proline |
| Product | Racemic mixture | (S)-(+)-enantiomer |
| Key Intermediate | 1,5-Diketone | Chiral enamine |
| Reaction Conditions | Typically requires heating | Often performed at room temperature |
| Solvent | Non-polar (e.g., benzene, toluene) | Polar aprotic (e.g., DMF, acetonitrile) |
| Enantiomeric Excess | 0% | Typically >90% |
A Versatile Scaffold: Applications in Total Synthesis
The availability of the enantiomerically pure Wieland-Miescher ketone has had a profound impact on the field of total synthesis. Its pre-defined stereochemistry and functional handles allow for the efficient construction of complex natural products with high levels of stereocontrol.
Steroid Synthesis: The Adrenosterone Example
One of the earliest and most significant applications of the Wieland-Miescher ketone was in the synthesis of steroids.[1][2] Its structure perfectly maps onto the A and B rings of the steroid nucleus, making it an ideal starting point for the construction of the C and D rings. For instance, it has been utilized in the total synthesis of adrenosterone, a steroid hormone.[2][6] The synthesis involves a series of transformations to elaborate the C and D rings onto the Wieland-Miescher ketone framework.
Complex Terpenoid Synthesis: The Danishefsky Taxol Synthesis
The utility of the Wieland-Miescher ketone extends beyond steroid synthesis. A landmark achievement in its application is the Danishefsky total synthesis of Taxol (paclitaxel), a potent anti-cancer drug.[1][7] In this monumental work, the enantiomerically pure Wieland-Miescher ketone served as the starting material for the construction of the C ring of Taxol.[7] This convergent synthesis showcased the power of using readily available chiral building blocks to tackle highly complex molecular targets.[7]
Conclusion and Future Outlook
The Wieland-Miescher ketone has transitioned from a synthetic curiosity to an indispensable tool in the arsenal of the synthetic organic chemist. Its journey from a racemic product of the Robinson annulation to an enantiomerically pure building block accessible through elegant organocatalysis mirrors the evolution of synthetic chemistry itself. As the demand for novel and complex bioactive molecules continues to grow, the Wieland-Miescher ketone and its derivatives will undoubtedly remain at the forefront of innovation in drug discovery and development. The principles learned from its synthesis and application continue to inspire the design of new synthetic strategies and the discovery of novel catalysts, ensuring its enduring legacy in the field of organic chemistry.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]
- 7. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, certain molecules stand out for their versatility and foundational role in the construction of complex, biologically active compounds. 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is one such cornerstone. This bicyclic diketone is a widely utilized building block, particularly in the synthesis of steroids, terpenoids, and other natural products with significant therapeutic potential. Its unique structural features and reactivity make it an invaluable intermediate for researchers in drug discovery and development. This guide provides an in-depth exploration of this compound, its various synonyms, chemical properties, synthesis, and key applications in the pharmaceutical sciences.
Deciphering the Nomenclature: A Review of Synonyms
The compound this compound is known by several names in scientific literature and commercial catalogs, which can sometimes lead to confusion. Understanding these synonyms is crucial for comprehensive literature searches and effective communication within the scientific community.
One of the most common trivial names for this compound is the Wieland-Miescher ketone . This name honors Karl Miescher and Peter Wieland, chemists at Ciba Geigy, for their significant contributions. It is important to note that the original Wieland-Miescher ketone is a racemic mixture. However, the name is often used more broadly to refer to the core bicyclic structure.
Another frequently encountered name is the Hajos-Parrish ketone , which specifically refers to the optically active form of the compound. This name recognizes the work of Z. G. Hajos and D. R. Parrish, who developed an enantioselective synthesis using the organocatalyst L-proline. Depending on the enantiomer,
The Wieland-Miescher Ketone Core: A Technical Guide to Unlocking Novel Anticancer and Anti-inflammatory Agents
Abstract
The Wieland-Miescher ketone (WMK), a foundational bicyclic enedione, has long been celebrated as a versatile synthon in the total synthesis of complex natural products, including those with notable anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, steroidal-like AB-ring system makes it an attractive scaffold for the development of novel therapeutic agents.[1][2] This technical guide moves beyond the use of WMK in the synthesis of established natural products to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the intrinsic biological activity of novel, synthetically-derived Wieland-Miescher ketone analogs. We present a strategic workflow, from initial cytotoxicity and anti-inflammatory screening to mechanistic elucidation via key signaling pathways, complete with detailed, field-proven protocols. This guide is designed to empower research teams to systematically explore the therapeutic potential of the WMK core and its derivatives.
Introduction: The Rationale for Exploring Wieland-Miescher Ketone Analogs
The enduring relevance of the Wieland-Miescher ketone in medicinal chemistry stems from its role as a key intermediate in the synthesis of a multitude of bioactive molecules.[1][2] Its utility in the construction of complex terpenoids and steroids has been extensively documented.[1][2] The core structure of WMK presents multiple reactive sites amenable to chemical modification, allowing for the systematic generation of analog libraries. This chemical tractability, combined with the established precedent of bioactivity in molecules derived from it, provides a strong rationale for investigating the pharmacological potential of simpler, novel WMK analogs. The central hypothesis is that the inherent structural features of the WMK scaffold can be tuned to elicit potent and selective biological responses, particularly in the realms of oncology and inflammation. This guide provides the methodological foundation for testing this hypothesis.
A Strategic Workflow for Biological Evaluation
A systematic approach is paramount to efficiently screen and characterize novel WMK analogs. The following workflow is proposed to progress from broad activity screening to focused mechanistic studies, ensuring that resources are directed toward the most promising candidates.
Caption: Proposed workflow for the biological evaluation of Wieland-Miescher ketone analogs.
Anticancer Activity Assessment
The initial evaluation of novel WMK analogs for anticancer potential focuses on their ability to reduce the viability of cancer cell lines.
Primary Screening: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The quantity of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the WMK analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Promising compounds are those that exhibit significant dose-dependent reduction in cell viability.
Data Presentation: Cytotoxicity of WMK Analogs
The results of the cytotoxicity screening should be tabulated to clearly present the half-maximal inhibitory concentration (IC50) values for each analog against various cancer cell lines.
| WMK Analog | Cancer Cell Line | IC50 (µM) |
| WMK-001 | MCF-7 (Breast) | Data |
| WMK-001 | A549 (Lung) | Data |
| WMK-002 | MCF-7 (Breast) | Data |
| WMK-002 | A549 (Lung) | Data |
| Doxorubicin (Control) | MCF-7 (Breast) | Data |
| Doxorubicin (Control) | A549 (Lung) | Data |
Mechanistic Insight: PI3K/Akt Signaling Pathway Analysis
The PI3K/Akt pathway is a critical intracellular signaling cascade that is frequently overactivated in cancer, promoting cell proliferation, survival, and growth.[3][4][5] Therefore, investigating the effect of lead WMK analogs on this pathway is a logical step in elucidating their mechanism of action.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Wieland-Miescher Ketone: A Cornerstone Chiral Building Block in Modern Synthesis
Abstract
The Wieland-Miescher ketone (WMK), a seemingly simple bicyclic enedione, holds a position of profound importance in the annals of organic synthesis. For decades, it has served as a robust and versatile chiral building block, enabling the stereocontrolled construction of a vast array of complex molecules, from bioactive natural products to cutting-edge pharmaceuticals.[1][2] Originally prepared as a racemic mixture, the advent of asymmetric organocatalysis unlocked its potential as a readily accessible, enantiopure synthon. This guide provides an in-depth technical exploration of the Wieland-Miescher ketone, focusing on the causality behind its enantioselective synthesis and its strategic application in complex target-oriented synthesis. We will dissect its reactivity, showcase its role in seminal total syntheses, and provide a validated experimental protocol for its preparation, offering researchers and drug development professionals a comprehensive resource on this indispensable synthetic tool.
Introduction: The Strategic Value of the Wieland-Miescher Ketone
First reported in 1950 by Karl Miescher and Peter Wieland, the eponymous ketone is structurally defined as 8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[2][3] Its true value lies not just in its structure, but in the dense packing of functionality within its compact decalin core. The molecule features:
-
An α,β-unsaturated ketone (enone).
-
A saturated ketone.
-
A crucial stereogenic quaternary carbon at the ring junction, bearing an angular methyl group.
This arrangement of functional groups provides a playground for selective chemical transformations.[4] The enone system is ripe for conjugate additions, the isolated ketone allows for orthogonal reactivity, and the rigid bicyclic framework provides a high degree of stereochemical control over subsequent reactions. This inherent reactivity profile makes the WMK an ideal starting point for constructing the polycyclic systems found in steroids, terpenoids, and alkaloids.[2][5]
The initial syntheses of the WMK yielded a racemic mixture, limiting its utility in asymmetric synthesis. The watershed moment arrived in the early 1970s with the nearly simultaneous discovery by two independent industrial research groups—Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG—that the simple amino acid L-proline could catalyze the intramolecular aldol condensation to produce the WMK in high enantiomeric excess.[2][5][6] This discovery, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was a seminal event that predated and helped launch the entire field of asymmetric organocatalysis.[7][8]
Caption: Structure and properties of the (S)-Wieland-Miescher ketone.
The Genesis of Chirality: The Proline-Catalyzed Asymmetric Aldol Reaction
The power of the Wieland-Miescher ketone as a chiral building block is entirely dependent on the ability to synthesize it enantioselectively. The Hajos-Parrish-Eder-Sauer-Wiechert reaction is the cornerstone of this capability.[8] It is an intramolecular aldol reaction of the prochiral trione precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.
The Causality of Asymmetric Induction: The remarkable efficiency and stereoselectivity of L-proline as a catalyst stem from its unique bifunctional nature as a secondary amine and a carboxylic acid. The currently accepted mechanism involves the following key steps:[8][9]
-
Enamine Formation: The secondary amine of proline reacts with the more reactive ketone of the trione side chain to form a chiral enamine intermediate. This is the crucial step where the catalyst's chirality is imprinted upon the substrate.
-
Stereocontrolled C-C Bond Formation: The enamine, now a nucleophile, attacks one of the ketone carbonyls on the six-membered ring. The stereochemistry of this intramolecular cyclization is directed by the proline catalyst. A widely accepted model proposed by Houk involves a chair-like transition state where the bulky group of the enamine occupies an equatorial position to minimize steric hindrance. The carboxylic acid group of proline is believed to play a critical role, acting as an intramolecular acid/base catalyst to facilitate proton transfer in a hydrogen-bonded cyclic transition state.[10]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to regenerate the proline catalyst and yield the chiral bicyclic ketol intermediate.
-
Dehydration: This ketol can be isolated or, more commonly, dehydrated under the reaction conditions or upon acidic workup to afford the final α,β-unsaturated ketone, the Wieland-Miescher ketone.[6]
This enamine-based mechanism explains why a simple, naturally occurring amino acid can function with enzyme-like precision, delivering a complex chiral product from an achiral starting material.[11]
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 10. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 11. dobroka.hu [dobroka.hu]
The Alchemist's New Tools: A Guide to Organocatalysis in Steroid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of steroids, a class of molecules fundamental to medicine and biology, has historically been a formidable challenge, demanding complex, multi-step processes.[1] The dawn of organocatalysis, however, has marked a paradigm shift, offering milder, more efficient, and highly stereoselective routes to these intricate scaffolds.[2] This guide delves into the core principles of organocatalysis as applied to steroid synthesis, moving beyond a mere recitation of protocols to explore the underlying mechanistic rationale. We will examine the key activation modes—iminium and enamine catalysis—and their profound impact on constructing and functionalizing the steroid nucleus. Through detailed examples, experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the foundational knowledge and practical insights necessary to harness the power of organocatalysis in their own synthetic endeavors.
Introduction: A Paradigm Shift in Steroid Chemistry
The intricate three-dimensional architecture of steroids, characterized by a fused four-ring system and multiple stereocenters, presents a significant synthetic hurdle.[1] Traditional synthetic strategies often rely on stoichiometric reagents and harsh reaction conditions, leading to challenges in selectivity and sustainability. Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful alternative, addressing many of these limitations.[3]
The advantages of organocatalysis in the context of steroid synthesis are manifold:
-
Mild Reaction Conditions: Organocatalytic transformations are typically conducted at or near room temperature, preserving sensitive functional groups often found in steroid precursors and products.
-
High Stereoselectivity: Chiral organocatalysts provide a well-defined chiral environment, enabling the synthesis of specific stereoisomers with high enantiomeric or diastereomeric excess.[4][5] This is particularly crucial in steroid synthesis, where biological activity is often dictated by precise stereochemistry.
-
Operational Simplicity: Many organocatalysts are stable to air and moisture, simplifying experimental setup and execution.
-
Sustainability: By avoiding heavy metals, organocatalysis contributes to greener and more environmentally benign synthetic processes.
This guide will focus on the two most prevalent and impactful modes of organocatalytic activation in steroid synthesis: iminium ion catalysis and enamine catalysis .
The Core Machinery: Iminium and Enamine Catalysis
The power of amine-based organocatalysis lies in its ability to transiently and reversibly activate carbonyl compounds, transforming them into more reactive intermediates. This activation occurs through two principal pathways: the formation of iminium ions and enamines.
Iminium Ion Catalysis: Activating the Electrophile
Iminium ion catalysis involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine catalyst to form a transient iminium ion.[6][7] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it a more potent electrophile for a variety of nucleophilic attacks.
A seminal example of this activation is the organocatalytic Diels-Alder reaction, a powerful tool for constructing cyclic systems.[6] In the context of steroid synthesis, this strategy has been elegantly employed to construct the core ring structures.
Mechanism: Iminium Ion-Catalyzed Diels-Alder Reaction
The following diagram illustrates the catalytic cycle for an iminium ion-catalyzed Diels-Alder reaction, a key strategy for forming the steroid core.
Caption: Catalytic cycle of an iminium ion-catalyzed Diels-Alder reaction.
Enamine Catalysis: Empowering the Nucleophile
In contrast to iminium ion catalysis, enamine catalysis transforms a carbonyl compound into a potent nucleophile.[8] This is achieved through the reaction of a ketone or aldehyde with a chiral secondary amine catalyst to form an enamine intermediate.[8][9] The enamine, with its electron-donating nitrogen atom, is significantly more nucleophilic at the α-carbon than the corresponding enol or enolate, enabling a range of C-C bond-forming reactions.
The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a classic and industrially significant example of enamine catalysis, providing a highly efficient route to a key building block for steroid synthesis.[6][8] This intramolecular aldol reaction, catalyzed by L-proline, constructs the C and D rings of the steroid skeleton with exceptional stereocontrol.[10]
Mechanism: Enamine-Catalyzed Intramolecular Aldol Reaction
The following diagram outlines the key steps in the enamine-catalyzed intramolecular aldol reaction, pivotal for constructing fused ring systems in steroids.
Caption: Catalytic cycle of an enamine-catalyzed intramolecular aldol reaction.
Applications in Steroid Synthesis: Building Complexity
The principles of iminium and enamine catalysis have been applied to develop a diverse array of methodologies for both the de novo synthesis of the steroid core and the late-stage functionalization of existing steroid scaffolds.
De Novo Synthesis of the Steroid Nucleus
Organocatalysis has enabled novel and highly efficient strategies for the asymmetric construction of the steroid skeleton from simple, achiral starting materials. A notable example is the one-step synthesis of optically active 14β-steroids developed by Jørgensen and coworkers.[4][5][11] This reaction utilizes a TMS-protected prolinol catalyst to mediate a cascade reaction between (di)enals and cyclic dienophiles, achieving high yields and excellent enantioselectivities (>99% ee).[4][5]
| Catalyst | Dienophile | Diene | Yield (%) | ee (%) | Reference |
| TMS-protected prolinol | Cyclic enone | (Di)enal | 40-97 | 98 to >99 | [11] |
Late-Stage Functionalization of Steroids
Modifying existing steroid scaffolds is crucial for developing new therapeutic agents with improved potency and pharmacokinetic properties. Organocatalysis offers precise and selective methods for introducing new functional groups at various positions on the steroid nucleus, a task that can be challenging with traditional methods.[12][13]
Organocatalytic Dearomatization: A powerful strategy for generating three-dimensional complexity from flat aromatic precursors is catalytic asymmetric dearomatization.[14][15][16][17] While still an emerging area in steroid chemistry, the principles of anion-binding catalysis, where a chiral organocatalyst activates an electrophile through non-covalent interactions, hold significant promise for the dearomatization of steroidal A-rings.[14]
C-H Functionalization: The direct and selective functionalization of C-H bonds is a major goal in modern organic synthesis.[13][18] While many advances in this area rely on transition metal catalysis, organocatalytic approaches are gaining traction. For instance, the use of chiral iodine reagents in oxidative C-H/C-H cross-coupling reactions presents a potential avenue for the intramolecular cyclization and functionalization of steroid side chains.[11]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these principles, a representative experimental protocol for an organocatalytic reaction relevant to steroid synthesis is provided below.
Protocol: Organocatalytic Asymmetric Michael Addition to a Steroidal Enone
This protocol is a generalized procedure based on established methodologies for the asymmetric conjugate addition of nucleophiles to steroidal α,β-unsaturated ketones, a key reaction for introducing substituents at the C4 position.
Materials:
-
Steroidal 4-en-3-one (1.0 equiv)
-
Nucleophile (e.g., a malonate derivative, 1.2 equiv)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether or a thiourea-based catalyst, 0.1 equiv)
-
Solvent (e.g., toluene, dichloromethane, or acetonitrile)
-
Additive (if required, e.g., a weak acid or base)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the steroidal 4-en-3-one and the chiral organocatalyst.
-
Dissolve the solids in the chosen solvent.
-
Add the nucleophile to the reaction mixture, followed by any necessary additives.
-
Stir the reaction at the specified temperature (typically ranging from -20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Workflow: Organocatalytic Steroid Functionalization
The following diagram outlines a general workflow for the development and execution of an organocatalytic functionalization of a steroid scaffold.
Caption: A generalized workflow for developing an organocatalytic steroid functionalization.
Future Outlook and Conclusion
Organocatalysis has undeniably revolutionized the field of steroid synthesis, providing access to previously unattainable levels of efficiency and stereocontrol.[2] The ongoing development of novel organocatalytic systems and methodologies continues to push the boundaries of what is possible. Future research will likely focus on:
-
Expanding the Scope of Reactions: Developing organocatalytic methods for a wider range of steroid functionalizations, including C-H activation and late-stage diversification.[13]
-
Catalyst Innovation: Designing new generations of more active and selective organocatalysts, potentially through computational modeling and high-throughput screening.
-
Tandem and Cascade Reactions: Engineering elegant one-pot reactions that combine multiple organocatalytic steps to rapidly build molecular complexity.
References
- 1. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Organocatalytic asymmetric formation of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. mdpi.com [mdpi.com]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Remote functionalization reactions in steroids: discovery and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress in Steroid C(sp3)-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Organocatalytic enantioselective dearomatization of thiophenes by 1,10-conjugate addition of indole imine methides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Efficient regio- and stereo-selective C–H bond hydroxylation of steroids using an engineered heme-thiolate peroxygenase biocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of the Wieland-Miescher Ketone
Abstract: The Wieland-Miescher ketone (WMK) is a foundational chiral building block in organic synthesis, serving as a versatile starting material for a multitude of complex natural products, including steroids and terpenoids.[1][2][3] Its value is intrinsically linked to its stereochemistry. This guide provides an in-depth analysis and a detailed, field-proven protocol for the enantioselective synthesis of (S)-Wieland-Miescher ketone via the organocatalytic Hajos-Parrish-Eder-Sauer-Wiechert reaction. We will explore the underlying catalytic mechanism, critical experimental parameters, and provide a step-by-step methodology designed for reproducibility and high enantiomeric excess.
Introduction: The Strategic Importance of the Wieland-Miescher Ketone
First prepared as a racemic mixture in 1950, the Wieland-Miescher ketone (WMK) is a bicyclic enedione that contains the core AB-ring structure of steroids.[2][3] This structural feature makes it an exceptionally powerful synthon for the total synthesis of complex polycyclic molecules.[1][4] The true synthetic utility of WMK, however, was unlocked with the advent of its enantioselective synthesis. Access to enantiopure WMK allows for the construction of specific stereoisomers of target natural products, which is critical for developing pharmacologically active agents.[2][3]
The breakthrough came in the early 1970s through the independent work of two industrial research groups: Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG.[2][5][6] They discovered that the simple, naturally occurring amino acid L-proline could catalyze the intramolecular aldol condensation of an achiral triketone precursor to furnish the bicyclic ketol, and subsequently the WMK, with high enantioselectivity.[5][6] This reaction was a seminal discovery, marking one of the first highly effective organocatalytic transformations and paving the way for the field of asymmetric organocatalysis.[7]
The Catalytic Cycle: Enamine-Mediated Asymmetric Aldol Reaction
The effectiveness of L-proline as a chiral catalyst lies in its ability to mimic the function of Class I aldolase enzymes through an enamine-based mechanism.[7][8] The long-debated mechanism is now well-supported by experimental and computational evidence.[6][7][9]
The catalytic cycle proceeds through the following key steps:
-
Enamine Formation: The secondary amine of L-proline reacts with the more accessible ketone of the trione precursor (2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione) to form a chiral enamine intermediate.[6][7] This is often the rate-determining step of the overall process.[9]
-
Stereoselective C-C Bond Formation: The chiral enamine, guided by the stereocenter of the proline catalyst, attacks the pendant ketone intramolecularly. The carboxylic acid group of proline is believed to play a crucial role, acting as a proton shuttle and helping to organize the transition state via hydrogen bonding, which rigidly controls the facial selectivity of the attack.[6][10]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the bicyclic ketol product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.
-
Dehydration: The aldol addition product (the ketol) can then be dehydrated under the reaction conditions or during a separate workup step to yield the final α,β-unsaturated ketone, the Wieland-Miescher ketone.[5]
Diagram 1: Catalytic Cycle of Proline-Catalyzed WMK Synthesis
Caption: Proline catalyzes the reaction via a chiral enamine intermediate.
Key Experimental Parameters & Optimization
The success of the enantioselective synthesis of WMK is highly dependent on several factors. Careful optimization of these parameters is crucial for achieving both high yield and high enantiomeric excess (ee).
| Parameter | Typical Conditions | Rationale & Expert Insights |
| Catalyst Loading | 1-10 mol% (S)-Proline | While the original Hajos-Parrish protocol used 3 mol%, higher loadings can sometimes accelerate the reaction.[5][6] However, even 1 mol% has been shown to be effective, providing good yield and selectivity, which is advantageous for process chemistry.[11] |
| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents like DMSO are most common.[12] They effectively solubilize the proline catalyst and intermediates.[12] The choice of solvent can significantly impact reaction rates and enantioselectivity; for instance, adding chloroform to a DMSO system has been shown to speed up the reaction and increase the enantiomeric ratio.[13][14] |
| Temperature | Room Temp. to 80 °C | The original Hajos and Parrish work was done at moderate temperatures in DMF to isolate the ketol intermediate.[5] The Eder, Sauer, and Wiechert modification used higher temperatures (e.g., 80 °C) to directly yield the enone (WMK) via dehydration.[5] Room temperature is often sufficient and can improve selectivity. |
| Reactant Purity | High Purity | The starting materials, 2-methyl-1,3-cyclohexanedione and especially methyl vinyl ketone (MVK), must be pure. MVK is prone to polymerization and should be freshly distilled or from a recently opened bottle.[15] |
| Water Content | Anhydrous to controlled H₂O | While initially performed under anhydrous conditions, studies have shown that the presence of water can be tolerated and sometimes even beneficial in proline-catalyzed aldol reactions.[7] However, for reproducibility, starting with anhydrous solvents is recommended. |
Detailed Experimental Protocol
This protocol details a two-step, one-pot procedure to synthesize (S)-Wieland-Miescher Ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK). The first step is a Michael addition to form the intermediate trione, which is then cyclized enantioselectively.
Safety Precautions:
-
Methyl Vinyl Ketone (MVK): MVK is highly toxic, flammable, and a potent lachrymator. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Handle all organic solvents in a fume hood.
Materials & Reagents:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK), stabilized
-
(S)-(-)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Michael Addition to form Triketone Intermediate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-cyclohexanedione (1.0 eq).
-
Dissolve the dione in a minimal amount of a suitable solvent (e.g., methanol or under neat conditions as per some literature).
-
Add a catalytic amount of a base like triethylamine or potassium hydroxide to facilitate the Michael addition.[16]
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add methyl vinyl ketone (1.05 eq) dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting dione.
-
Neutralize the reaction with a mild acid (e.g., dilute HCl) and perform an aqueous workup. Extract the product with ethyl acetate. The crude trione (2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione) is often of sufficient purity to be used directly in the next step after solvent removal.[11]
Step 2: Enantioselective Intramolecular Aldol Condensation
-
Place the crude triketone intermediate from Step 1 into a 250 mL round-bottom flask.
-
Add (S)-(-)-Proline (0.03 eq, 3 mol%).
-
Add anhydrous DMSO (to a concentration of approx. 0.5 M).
-
Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent). The product (WMK) is more nonpolar than the starting trione.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove the DMSO and proline.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 3: Purification and Characterization
-
The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the (S)-Wieland-Miescher ketone as a pale yellow oil or low-melting solid.
-
Characterization:
-
Yield: Calculate the percentage yield based on the initial amount of 2-methyl-1,3-cyclohexanedione. Typical yields range from 70-90%.
-
Enantiomeric Excess (ee): Determine the ee by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column) and compare the retention times to a racemic standard. An ee of >93% is expected with this protocol.[6]
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Diagram 2: Experimental Workflow
Caption: From starting materials to purified, characterized product.
Conclusion
The proline-catalyzed enantioselective synthesis of the Wieland-Miescher ketone remains a landmark achievement in organic chemistry and a testament to the power of organocatalysis. It provides a robust and scalable route to a key chiral building block essential for the synthesis of numerous complex molecules. By understanding the underlying mechanism and carefully controlling the key experimental parameters outlined in this guide, researchers can reliably produce this valuable synthon in high yield and excellent enantioselectivity, enabling further discoveries in drug development and natural product synthesis.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. comporgchem.com [comporgchem.com]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
The Organocatalytic Synthesis of (S)-(+)-Hajos-Parrish Ketone: A Comprehensive Guide to an Asymmetric Aldol Cyclization
Introduction: The L-proline catalyzed intramolecular aldol reaction to form the (S)-(+)-Hajos-Parrish ketone stands as a landmark transformation in the field of asymmetric organocatalysis. First reported in the early 1970s by research groups at Hoffmann-La Roche and Schering AG, this reaction demonstrated the remarkable ability of a simple, naturally occurring amino acid to induce high levels of stereoselectivity in carbon-carbon bond formation.[1][2] The resulting bicyclic ketol, and its corresponding enone, are highly valuable chiral building blocks, extensively utilized in the total synthesis of complex natural products, particularly steroids and terpenoids.[3][4][5] This application note provides an in-depth exploration of the L-proline catalyzed synthesis of the (S)-(+)-Hajos-Parrish ketone, delving into the mechanistic underpinnings of this classic reaction and offering detailed, field-proven protocols for its successful execution and analysis.
Mechanistic Insights: The Role of Enamine Catalysis
The remarkable stereoselectivity of the L-proline catalyzed Hajos-Parrish reaction is attributed to a mechanism involving the formation of a chiral enamine intermediate.[2][6] This catalytic cycle, a cornerstone of organocatalysis, elegantly explains how a small chiral molecule can effectively transfer its stereochemical information to a prochiral substrate.
The currently accepted mechanism, supported by extensive experimental and computational studies, can be summarized in the following key steps:
-
Enamine Formation: The catalytic cycle begins with the nucleophilic attack of the secondary amine of L-proline onto one of the ketone carbonyls of the starting triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. Subsequent dehydration forms a chiral enamine intermediate.[2][6]
-
Asymmetric C-C Bond Formation: The enamine, now a nucleophile, attacks the pendant ketone carbonyl in an intramolecular aldol reaction. The stereochemistry of this step is directed by the chiral proline backbone, which shields one face of the enamine, favoring attack from the less sterically hindered face. This leads to the formation of a new stereocenter with a defined configuration.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the bicyclic ketol product, the (S)-(+)-Hajos-Parrish ketone, and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.
While the enamine mechanism is widely accepted, alternative pathways, such as a carbinolamine mechanism, have also been proposed and investigated.[2][7] However, the enamine model most consistently explains the high levels of enantioselectivity observed.
Figure 1: A simplified representation of the enamine catalytic cycle for the L-proline catalyzed synthesis of the Hajos-Parrish ketone.
Experimental Protocols
The following protocols provide a detailed guide for the synthesis, purification, and characterization of (S)-(+)-Hajos-Parrish ketone.
Synthesis of the Starting Material: 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
The prochiral triketone starting material is readily prepared from 2-methyl-1,3-cyclopentanedione and methyl vinyl ketone.
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Methyl-1,3-cyclopentanedione | 112.13 | 10.0 g | 89.2 | 1.0 |
| Methyl vinyl ketone | 70.09 | 7.5 g | 107.0 | 1.2 |
| Triethylamine | 101.19 | 1.0 mL | - | - |
| Toluene | - | 100 mL | - | - |
Procedure:
-
To a stirred solution of 2-methyl-1,3-cyclopentanedione in toluene, add triethylamine.
-
Slowly add methyl vinyl ketone to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude triketone, which can be used in the next step without further purification.
L-Proline Catalyzed Asymmetric Aldol Cyclization
This protocol details the classic Hajos-Parrish procedure for the synthesis of the optically active bicyclic ketol.
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 182.22 | 5.0 g | 27.4 | 1.0 |
| (S)-(-)-Proline | 115.13 | 95 mg | 0.82 | 0.03 |
| Dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure:
-
Dissolve the crude triketone in DMF in a round-bottom flask.
-
Add (S)-(-)-proline to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF and proline.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-(+)-Hajos-Parrish ketone as an oil or semi-solid.
Figure 2: A flowchart outlining the key steps in the synthesis and analysis of the (S)-(+)-Hajos-Parrish ketone.
Purification of (S)-(+)-Hajos-Parrish Ketone
The crude product can be purified by either crystallization or column chromatography.
-
Crystallization: The crude ketol can often be crystallized from diethyl ether or a mixture of ethyl acetate and hexanes.[8] This method is effective for obtaining high-purity material and can also lead to an enhancement of the enantiomeric excess.
-
Column Chromatography: If crystallization is not feasible, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized Hajos-Parrish ketone is a critical measure of the reaction's success. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
| Analytical Technique | Typical Conditions |
| Chiral HPLC | Column: Chiralcel OD-H or similar chiral stationary phase. Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10). Detection: UV at 254 nm. |
| Optical Rotation | The specific rotation of the purified product is measured in a suitable solvent (e.g., chloroform) and compared to the literature value for the enantiomerically pure compound. |
Expected Results and Troubleshooting
The L-proline catalyzed synthesis of the Hajos-Parrish ketone is generally a robust and high-yielding reaction.
| Parameter | Expected Outcome | Reference |
| Chemical Yield | 70-95% | [3] |
| Enantiomeric Excess (ee) | >90% | [2] |
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient reaction time or impure starting materials. Ensure the starting triketone is of reasonable purity. Low yields after workup may be due to product loss during the aqueous extractions; ensure proper phase separation.
-
Low Enantioselectivity: The use of racemic or low-purity (S)-proline will significantly decrease the enantioselectivity. Ensure the use of high-quality, enantiomerically pure L-proline. Temperature control is also important; running the reaction at elevated temperatures may erode the enantioselectivity.
-
Formation of Dehydrated Byproduct: The Hajos-Parrish ketone can undergo dehydration to the corresponding enone, especially under acidic or basic conditions or at elevated temperatures. This can be minimized by maintaining neutral conditions during workup and purification.
Conclusion
The L-proline catalyzed synthesis of the (S)-(+)-Hajos-Parrish ketone is a foundational reaction in asymmetric organocatalysis, offering a simple and efficient route to a valuable chiral building block. The principles of enamine catalysis that govern this transformation have been widely applied to a vast array of other asymmetric reactions. The protocols detailed in this application note provide a reliable framework for researchers to successfully synthesize and analyze this important molecule, opening avenues for its application in the synthesis of complex molecular targets.
References
- 1. Proline-catalyzed aldol reactions - Wikiwand [wikiwand.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 4. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A total synthesis of (−)-Hortonone C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dobroka.hu [dobroka.hu]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Detailed Protocol for Asymmetric Organocatalysis
Introduction: A Cornerstone of Asymmetric Organocatalysis
First disclosed in the 1970s through the independent work of research groups at Hoffmann-La Roche and Schering AG, the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction stands as a landmark achievement in the field of organic chemistry.[1][2] This reaction, a proline-catalyzed intramolecular asymmetric aldol addition, was one of the earliest and most striking demonstrations of organocatalysis—the use of small, chiral organic molecules to induce stereoselectivity in chemical transformations.[2] Its ability to construct complex, enantioenriched bicyclic systems from simple achiral precursors has cemented its importance as a powerful tool, particularly in the synthesis of steroids and other natural products.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed experimental procedure for this seminal reaction. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings and the rationale behind the experimental design, aiming to equip the user with a deep and practical understanding of this powerful synthetic method.
Mechanistic Rationale: The Power of Enamine Catalysis
The elegance of the HPESW reaction lies in its use of the naturally occurring amino acid, (S)-proline, as a chiral catalyst. The currently accepted mechanism, which has been the subject of considerable study and debate, proceeds through an enamine intermediate, mimicking the strategy employed by Class I aldolase enzymes.[2]
The catalytic cycle can be conceptualized as follows:
-
Enamine Formation: The secondary amine of proline reacts with one of the ketone carbonyls of the triketone starting material to form a carbinolamine, which then dehydrates to generate a chiral iminium ion. Subsequent deprotonation at the α-carbon yields a nucleophilic enamine intermediate. The chirality of the proline catalyst is thus imprinted upon this key intermediate.
-
Intramolecular Aldol Addition: The chiral enamine then undergoes an intramolecular cyclization, attacking the pendant ketone carbonyl. This carbon-carbon bond-forming step is highly stereocontrolled, governed by the sterically defined transition state directed by the proline catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral bicyclic ketol product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.
This enamine-based mechanism is supported by isotopic labeling studies, where reactions conducted in the presence of H₂¹⁸O resulted in the incorporation of the oxygen isotope into the product carbonyl group, a finding consistent with the hydrolytic release of the product from an enamine intermediate.
Experimental Workflow Diagram
Caption: Workflow for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction.
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the achiral triketone starting material and the subsequent asymmetric intramolecular aldol reaction.
Part A: Synthesis of 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione
The starting triketone is readily prepared via a Michael addition between 2-methylcyclopentane-1,3-dione and methyl vinyl ketone.[3][4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Methylcyclopentane-1,3-dione | 112.13 | 20 | 2.24 g |
| Methyl vinyl ketone | 70.09 | 22 | 1.8 mL |
| Triethylamine | 101.19 | - | catalytic |
| Dichloromethane (DCM) | - | - | ~50 mL |
| Saturated aqueous NH₄Cl solution | - | - | as needed |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | as needed |
| Ethyl acetate (EtOAc) | - | - | for extraction |
| Hexanes | - | - | for extraction |
Procedure:
-
To a stirred solution of 2-methylcyclopentane-1,3-dione (2.24 g, 20 mmol) in dichloromethane (50 mL) at room temperature, add methyl vinyl ketone (1.8 mL, 22 mmol) followed by a catalytic amount of triethylamine (a few drops).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Part B: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | 182.22 | 10 | 1.82 g |
| (S)-(-)-Proline | 115.13 | 0.3 | 34.5 mg |
| Dimethylformamide (DMF), anhydrous | - | - | 20 mL |
| Water | - | - | as needed |
| Ethyl acetate (EtOAc) | - | - | for extraction |
| Hexanes | - | - | for extraction |
| Saturated aqueous NaCl solution (brine) | - | - | as needed |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | as needed |
Procedure:
-
Dissolve 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (1.82 g, 10 mmol) in anhydrous dimethylformamide (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add (S)-(-)-proline (34.5 mg, 0.3 mmol, 3 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The proline catalyst is water-soluble and will be largely removed in the aqueous phase.[5]
-
Combine the organic extracts, wash with water and then with brine to remove any remaining DMF and proline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclic ketol.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (+)-(3aS,7aS)-3a-hydroxy-7a-methyl-3,4,7,7a-tetrahydro-1H-indene-1,5(6H)-dione.[1]
Expected Outcome:
The reaction typically affords the desired chiral ketol in high chemical yield and with excellent enantiomeric excess (often >90% ee).[2]
Part C: Product Characterization
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, and compared with literature data.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product is a critical measure of the reaction's success. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Causality and Field-Proven Insights
-
Choice of Catalyst: (S)-proline is the classic catalyst for this transformation. Its rigid bicyclic structure in the transition state provides a well-defined chiral environment, leading to high stereoselectivity. While other catalysts have been developed, proline remains a cost-effective and highly efficient choice.[6]
-
Catalyst Loading: A low catalyst loading (typically 3 mol%) is sufficient for this intramolecular reaction, highlighting the efficiency of the catalytic cycle.[2]
-
Solvent Selection: The original procedure utilizes dimethylformamide (DMF), a polar aprotic solvent in which proline has good solubility.[1] While other solvents have been explored, DMF remains a reliable choice for achieving high yields and enantioselectivities.
-
Reaction Temperature: The reaction is conveniently run at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.
-
Work-up Procedure: The aqueous work-up is crucial for removing the water-soluble proline catalyst and the high-boiling DMF solvent, facilitating the purification of the desired product.
Concluding Remarks
The Hajos-Parrish-Eder-Sauer-Wiechert reaction is more than a historical curiosity; it is a testament to the power and elegance of asymmetric organocatalysis. Its continued relevance in modern organic synthesis underscores its robustness and efficiency. By understanding the mechanistic principles and adhering to a carefully executed experimental protocol, researchers can reliably access valuable, enantioenriched building blocks for the synthesis of complex molecules. This application note serves as a detailed guide to empower scientists in leveraging this foundational reaction in their own research endeavors.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione synthesis - chemicalbook [chemicalbook.com]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
The Wieland-Miescher Ketone: A Cornerstone in the Total Synthesis of Complex Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: A Timeless Building Block in Chemical Synthesis
The Wieland-Miescher ketone (WMK), a seemingly simple bicyclic enedione, holds a position of profound importance in the art and science of organic synthesis.[1][2][3][4] First reported in its racemic form, its true potential was unlocked with the advent of asymmetric synthesis, most notably through the organocatalytic prowess of L-proline and its derivatives in the Robinson annulation reaction.[1][4] This pivotal development provided access to enantiomerically enriched WMK, a chiral scaffold that has served as the starting point for the total synthesis of a vast and diverse array of complex natural products, ranging from steroids and terpenoids to intricate alkaloids.[1][2][3]
The synthetic utility of the Wieland-Miescher ketone stems from its unique structural features: a rigid decalin framework, two chemically distinct ketone functionalities, a reactive α,β-unsaturated system, and a strategic angular methyl group that imparts crucial stereochemical information. These handles allow for a remarkable degree of control over subsequent chemical transformations, enabling chemists to sculpt the molecule with precision and creativity. This guide will delve into the multifaceted applications of the Wieland-Miescher ketone in the total synthesis of natural products, providing not only an overview of key synthetic strategies but also detailed experimental protocols for its preparation and elaboration.
I. Synthesis of the Wieland-Miescher Ketone: Accessing the Chiral Scaffolding
The cornerstone of any synthetic campaign utilizing the Wieland-Miescher ketone is its efficient and stereocontrolled preparation. The Robinson annulation, a powerful ring-forming reaction, remains the most common method for its construction.[5]
A. Racemic Synthesis via Robinson Annulation
The original synthesis of the Wieland-Miescher ketone produces a racemic mixture.[1] This method is suitable for applications where stereochemistry is not critical or can be addressed in later synthetic steps.
Conceptual Workflow of Racemic WMK Synthesis
Figure 1: General workflow for the racemic synthesis of the Wieland-Miescher ketone.
B. Enantioselective Synthesis: The Power of Organocatalysis
For the synthesis of enantiomerically pure natural products, the asymmetric synthesis of the Wieland-Miescher ketone is paramount. The use of chiral organocatalysts, particularly L-proline and its derivatives, has revolutionized this field.[1][4][6]
Mechanism of Proline-Catalyzed Asymmetric Robinson Annulation
The remarkable stereocontrol exerted by proline is attributed to its ability to form a chiral enamine intermediate with the substrate. This enamine then undergoes a highly organized transition state during the intramolecular aldol condensation, leading to the preferential formation of one enantiomer. The carboxylic acid functionality of proline is believed to play a crucial role in proton transfer during the catalytic cycle.[7]
Protocol for the Enantioselective Synthesis of (S)-Wieland-Miescher Ketone using L-Proline
This protocol is adapted from the procedure published in Organic Syntheses.[8]
| Step | Procedure | Reagents and Conditions | Causality and Insights |
| 1 | Michael Addition | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone, Acetic acid, Hydroquinone, Water, 72-75 °C, 1 hr | The Michael addition is performed under mildly acidic conditions to generate the triketone intermediate. Hydroquinone is added to inhibit polymerization of the methyl vinyl ketone. |
| 2 | Work-up and Isolation of Triketone | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure. | Standard work-up procedure to isolate the crude triketone. |
| 3 | Asymmetric Aldol Cyclization | Crude triketone, L-proline (catalytic amount), Anhydrous dimethyl sulfoxide (DMSO), Room temperature, 120 hr | L-proline serves as the chiral catalyst. DMSO is an effective solvent for this reaction. The long reaction time allows for the catalytic cycle to proceed to completion. |
| 4 | Work-up and Purification | Removal of DMSO under high vacuum, followed by purification via crystallization or chromatography. | Purification is crucial to obtain the enantiomerically enriched Wieland-Miescher ketone. The enantiomeric excess can often be enhanced by recrystallization. |
Quantitative Data for Enantioselective Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 5 | DMSO | 57 | >95 (after crystallization) |
| N-Tosyl-(Sa)-binam-L-prolinamide | 1 | Solvent-free | 83 | 96-97 |
Data adapted from Organic Syntheses and other literature sources.[9][10]
II. Applications in the Total Synthesis of Steroids
The structural resemblance of the Wieland-Miescher ketone to the A and B rings of the steroid nucleus makes it an exceptionally valuable starting material for the synthesis of this important class of natural products.[1][4]
A. Total Synthesis of Adrenosterone
Adrenosterone, a steroid hormone, provides a classic example of the strategic application of the Wieland-Miescher ketone.
Retrosynthetic Analysis of Adrenosterone from WMK
Figure 2: Retrosynthetic disconnection of Adrenosterone back to the Wieland-Miescher ketone.
Key Transformations in the Synthesis of Adrenosterone
-
Selective Protection: The more reactive non-conjugated ketone of WMK is selectively protected as a ketal. This directs the subsequent reactions to the enone functionality.
-
Stereoselective Reduction: The enone is reduced to an allylic alcohol. The choice of reducing agent is critical to control the stereochemistry of the newly formed hydroxyl group.
-
Annulation of the C and D Rings: A sequence of reactions, often involving alkylation and further cyclization, is employed to construct the remaining rings of the steroid core.
III. Applications in the Total Synthesis of Terpenoids
The versatility of the Wieland-Miescher ketone extends beyond steroids to the synthesis of a wide variety of terpenoids, a large and structurally diverse class of natural products.
A. Danishefsky's Total Synthesis of Taxol
One of the most celebrated achievements in the history of total synthesis, Danishefsky's synthesis of the potent anti-cancer drug Taxol, commences from the enantiomerically pure Wieland-Miescher ketone.[3][11][12] This monumental effort showcases the power of WMK as a chiral building block for the construction of highly complex and oxygenated ring systems.
Strategic Role of WMK in the Taxol Synthesis
In this synthesis, the Wieland-Miescher ketone serves as the precursor to the C ring of Taxol. The existing stereocenter at the angular methyl group is leveraged to control the stereochemistry of subsequent transformations, ultimately leading to the correct absolute configuration of the final natural product.[3]
Key Synthetic Steps from WMK in the Danishefsky Taxol Synthesis
Protocol for the Initial Transformations of Wieland-Miescher Ketone in the Danishefsky Taxol Synthesis
This protocol is a summary of the initial steps described in the literature.[3][13][14]
| Step | Transformation | Reagents and Conditions | Rationale and Mechanistic Insight |
| 1 | Selective Reduction | Sodium borohydride (NaBH₄), Cerium(III) chloride (CeCl₃), Methanol | The conjugated ketone is selectively reduced to the corresponding allylic alcohol. CeCl₃ (Luche reduction conditions) enhances the 1,2-selectivity of the hydride attack. |
| 2 | Protection of the Hydroxyl Group | Acetic anhydride, Pyridine | The newly formed hydroxyl group is protected as an acetate ester to prevent its interference in subsequent reactions. |
| 3 | Protection of the Saturated Ketone | Ethylene glycol, p-Toluenesulfonic acid (catalytic) | The remaining ketone is protected as a ketal, which is stable to the conditions of the subsequent steps. |
| 4 | Deprotection and Reprotection | Potassium carbonate (K₂CO₃), Methanol; then tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), 2,6-Lutidine | The acetate protecting group is removed, and the alcohol is reprotected as a more robust tert-butyldimethylsilyl (TBS) ether. |
Workflow for the Elaboration of the C-Ring of Taxol from WMK
Figure 3: Simplified workflow illustrating the transformation of the Wieland-Miescher ketone into a key precursor for the C-ring of Taxol in Danishefsky's synthesis.
IV. Key Reactions and Strategic Considerations
The synthetic utility of the Wieland-Miescher ketone is derived from its susceptibility to a wide range of chemical transformations. Understanding these reactions is key to designing efficient and elegant total syntheses.
A. Selective Reductions
The two ketone functionalities of WMK exhibit different reactivities, allowing for selective reductions. The conjugated ketone is generally more susceptible to 1,2-reduction under Luche conditions (NaBH₄, CeCl₃), affording the allylic alcohol. The saturated ketone can be reduced using stronger reducing agents or after protection of the enone system.[15]
B. Alkylation and Annulation Reactions
The enolate chemistry of the Wieland-Miescher ketone allows for the introduction of various substituents at the positions alpha to the carbonyl groups. These alkylation reactions are fundamental for building up the carbon skeleton of the target natural product. Subsequent intramolecular reactions can then be used to form new rings (annulation).
C. Protecting Group Strategies
The judicious use of protecting groups is essential in any multi-step synthesis involving the Wieland-Miescher ketone.[15][16] The differential reactivity of the two ketones allows for selective protection, enabling the chemist to unmask and react each functionality as needed. Common protecting groups include ketals for the ketones and silyl ethers for the hydroxyl groups.
V. Conclusion and Future Perspectives
For over half a century, the Wieland-Miescher ketone has remained a stalwart in the field of organic synthesis.[2] Its ready accessibility in enantiomerically pure form, coupled with its rich chemical functionality, has made it an indispensable tool for the construction of complex molecular architectures. The total syntheses of iconic natural products like Taxol and countless steroids and terpenoids stand as testaments to its enduring power.
As the field of organic synthesis continues to evolve, with the development of new catalytic methods and synthetic strategies, the Wieland-Miescher ketone is poised to remain a relevant and valuable chiral building block. Its rigid framework and versatile functional groups will undoubtedly continue to inspire chemists to devise innovative and efficient routes to biologically active molecules, furthering the frontiers of medicine and materials science.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Buy Danishefsky Taxol Total Synthesis at Bookstore [bookswagon.com]
- 12. youtube.com [youtube.com]
- 13. Danishefsky_Taxol_total_synthesis [chemeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
Using 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione for steroid synthesis
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
In the intricate world of steroid synthesis, the strategic selection of starting materials is paramount to achieving efficiency, stereocontrol, and ultimately, the successful construction of complex polycyclic frameworks. Among the pantheon of chiral building blocks, this compound, a compound often referred to by the historical names Wieland-Miescher ketone or Hajos-Parrish ketone, stands as a testament to elegant synthetic design.[1][2] This bicyclic dione is a highly versatile synthon that embodies the AB-ring system of the steroid nucleus, making it an invaluable precursor in the total synthesis of a vast array of steroids and other bioactive natural products.[3][4] Its utility is underscored by its application in the industrial synthesis of contraceptives and other medicinally significant steroids.[2]
This guide provides a comprehensive overview of the synthesis and application of this pivotal building block, offering detailed protocols and insights into the chemical principles that govern its use. We will delve into its preparation via the classic Robinson annulation and its enantioselective variants, followed by a discussion of its strategic elaboration into advanced steroid intermediates.
I. Synthesis of the Bicyclic Synthon: The Robinson Annulation
The construction of this compound is a classic example of the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5] The reaction sequence builds a six-membered ring onto an existing ketone, in this case, forming the fused bicyclic system of our target compound.
Reaction Scheme:
The overall transformation involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (MVK).[6]
Caption: Robinson Annulation for the synthesis of the Wieland-Miescher ketone analogue.
Mechanism of the Robinson Annulation
The reaction proceeds in two key stages:
-
Michael Addition: An enolate, generated from the deprotonation of 2-methyl-1,3-cyclohexanedione by a base, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone). This conjugate addition forms a 1,5-dicarbonyl intermediate.[7][8]
-
Intramolecular Aldol Condensation: The newly formed dicarbonyl compound then undergoes an intramolecular aldol reaction. An enolate is formed at one of the ketone functionalities, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone product.[5][7]
Caption: Mechanism of the Robinson Annulation.
Protocol 1: Racemic Synthesis of this compound
This protocol describes a general procedure for the racemic synthesis of the title compound.
| Reagent | Molecular Weight | Amount | Moles |
| 2-Methyl-1,3-cyclohexanedione | 126.15 g/mol | 12.6 g | 0.1 |
| Methyl vinyl ketone | 70.09 g/mol | 7.7 g | 0.11 |
| Potassium Hydroxide | 56.11 g/mol | 0.56 g | 0.01 |
| Methanol | 32.04 g/mol | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.6 g (0.1 mol) of 2-methyl-1,3-cyclohexanedione in 100 mL of methanol.
-
Add 0.56 g (0.01 mol) of potassium hydroxide to the solution and stir until it dissolves.
-
To the resulting solution, add 7.7 g (0.11 mol) of methyl vinyl ketone dropwise over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure racemic product.
II. Enantioselective Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
For applications in steroid synthesis, controlling the stereochemistry at the C-7a position is crucial. The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark organocatalytic method that utilizes the chiral amino acid L-proline to catalyze the Robinson annulation, yielding the (S)-(+)-enantiomer of the dione with high enantiomeric excess.[2][3]
Protocol 2: Enantioselective Synthesis of (S)-(+)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
This protocol is based on the proline-catalyzed intramolecular aldol condensation of the triketone intermediate.
| Reagent | Molecular Weight | Amount | Moles |
| 2-Methyl-1,3-cyclohexanedione | 126.15 g/mol | 12.6 g | 0.1 |
| Methyl vinyl ketone | 70.09 g/mol | 7.7 g | 0.11 |
| (S)-(-)-Proline | 115.13 g/mol | 0.35 g | 0.003 |
| Dimethylformamide (DMF) | 73.09 g/mol | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 12.6 g (0.1 mol) of 2-methyl-1,3-cyclohexanedione and 7.7 g (0.11 mol) of methyl vinyl ketone in 50 mL of dimethylformamide.
-
Add 0.35 g (0.003 mol) of (S)-(-)-proline to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., acetone/hexane) to yield the enantiomerically enriched (S)-(+)-dione.
III. Application in Steroid Synthesis: Building the Tetracyclic Core
The Wieland-Miescher ketone analogue serves as a versatile A/B ring synthon for the construction of the complete tetracyclic steroid nucleus. The subsequent steps typically involve the selective functionalization of the two carbonyl groups and the enone system to build the C and D rings.
A common strategy involves the following key transformations:
-
Selective Protection/Reduction: One of the carbonyl groups is often selectively protected as a ketal, or the enone is reduced to an allylic alcohol.
-
Annulation of the C and D rings: Further annulation strategies are employed to construct the remaining rings. For example, a second Robinson annulation or a Diels-Alder reaction can be utilized.
-
Stereochemical Control: Subsequent transformations are carried out with careful control of stereochemistry to establish the correct configuration of the multiple chiral centers in the final steroid product.
Workflow for Steroid Precursor Synthesis:
Caption: General workflow for elaborating the Wieland-Miescher ketone analogue into a steroid precursor.
A notable example is its use in the total synthesis of adrenosterone.[3] The synthesis begins with the Wieland-Miescher ketone and proceeds through a series of transformations to construct the C and D rings with the correct stereochemistry.
Conclusion
This compound is a cornerstone of modern steroid synthesis. Its efficient preparation, particularly through enantioselective methods, provides access to a chiral building block that significantly simplifies the construction of complex steroid molecules. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this versatile synthon in their synthetic endeavors, paving the way for the discovery and development of new steroidal therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
Application Note: Synthesis of Terpenoids Starting from Wieland-Miescher Ketone
Abstract
The Wieland-Miescher ketone (WMK) stands as a cornerstone in the edifice of modern organic synthesis.[1][2] Its rigid bicyclic framework, endowed with multiple, differentially reactive functional groups, has rendered it an exceptionally versatile chiral building block for the stereocontrolled synthesis of complex natural products.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of WMK in the synthesis of terpenoids. We will delve into the core chemical principles governing its reactivity, present detailed protocols for key transformations, and showcase its application in the total synthesis of notable sesquiterpenoids and diterpenoids. The causality behind experimental choices is emphasized to provide not just a set of instructions, but a framework for synthetic problem-solving.
Introduction: The Strategic Importance of the Wieland-Miescher Ketone
First prepared in its racemic form via a Robinson annulation, the Wieland-Miescher ketone (8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione) is a bicyclic enedione of immense synthetic utility.[4][5][6] Its true potential was unlocked with the development of the asymmetric organocatalytic Hajos-Parrish-Eder-Sauer-Wiechert reaction, which provides access to enantiopure WMK using simple catalysts like L-proline.[4][7] This breakthrough established WMK as a premier "chiral pool" synthon.
The synthetic power of WMK stems from its unique structural features:
-
A Bicyclic Core: It provides a pre-formed A/B ring system, common to a vast number of steroids and terpenoids.[4][8]
-
Differentiated Carbonyls: It possesses a conjugated and a non-conjugated ketone, allowing for highly regioselective transformations.[1][9]
-
An α,β-Unsaturated System: This moiety is ripe for conjugate additions, epoxidations, and reductions.
-
A Quaternary Stereocenter: The angular methyl group at the ring junction provides a crucial stereochemical anchor, influencing the facial selectivity of subsequent reactions.[1][9]
This guide will explore how these features are exploited to construct complex terpenoid skeletons, moving from fundamental transformations to multi-step total synthesis campaigns.
Foundational Strategies: Harnessing the Reactivity of WMK
The successful application of WMK in total synthesis hinges on the controlled and sequential manipulation of its key functional groups. The divergent reactivity of the two ketones is the most common starting point for synthetic elaboration.
Strategy 1: Selective Protection & Elaboration
The non-conjugated ketone at C6 is sterically more accessible and electronically more reactive towards nucleophiles (like glycols for ketal formation) than the conjugated ketone at C1. Conversely, the conjugated ketone can be selectively protected under different conditions, for instance, as a dithiolane.[1][9][10] This differential reactivity is the cornerstone of many synthetic routes, allowing for the isolation and functionalization of one half of the molecule while the other remains masked.
A typical workflow involves the protection of the more reactive saturated ketone, followed by manipulation of the remaining enone system, or vice-versa. This enables regioselective alkylations, reductions, or olefination reactions.[1][3]
Caption: Divergent synthetic pathways from WMK based on selective ketone protection.
Protocol 1: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from the classic Hajos-Parrish-Eder-Sauer-Wiechert reaction, a landmark in organocatalysis.[11]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-(-)-Proline
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Standard glassware for organic synthesis, including a three-neck round-bottom flask, dropping funnel, and reflux condenser.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF under an inert atmosphere, add (S)-(-)-Proline (0.03 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, add toluene to the reaction mixture and heat to reflux for 4-6 hours with a Dean-Stark trap to effect cyclization and dehydration.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude triketone intermediate as an oil.
-
Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., acetone or ether) and cool to induce crystallization. Further purification by recrystallization from ether/hexane yields (S)-Wieland-Miescher ketone as a crystalline solid.
-
Confirm the structure and enantiomeric purity using NMR spectroscopy and chiral HPLC, respectively.
Causality: (S)-Proline catalyzes both the initial Michael addition and the subsequent intramolecular aldol condensation. It forms a nucleophilic enamine with the dione and a chiral iminium ion with MVK, controlling the stereochemistry of the initial C-C bond formation. The subsequent intramolecular cyclization is also directed by the chiral catalyst, leading to the enantiomerically enriched product.[7]
Strategy 2: Annulation for Polycyclic Construction
The true power of WMK is revealed when it serves as a scaffold for further ring construction. After initial modifications, the existing ketone functionality can be used to initiate a second Robinson annulation, thereby building a third ring (the C-ring) to generate a tricyclic or tetracyclic core characteristic of higher terpenoids and steroids.[1]
Caption: Workflow for constructing a tricyclic system from WMK via a second annulation.
Case Study: Synthesis of a Diterpenoid Intermediate
The versatility of WMK is exemplified in the enantioselective total synthesis of the tetracyclic diterpenoid 3β-hydroxy-7β-kemp-8(9)-en-6-one, as reported by Metz and co-workers.[1] The synthesis masterfully employs the strategies of selective protection and regioselective alkylation to build complexity from the simple WMK core.
The key initial steps are summarized below:
| Step | Transformation | Reagents & Conditions | Yield (%) | Purpose |
| 1 | Selective Thioketalization | Ethanedithiol, BF₃·OEt₂, CH₂Cl₂ | 95 | Protects the conjugated C1 ketone, allowing for selective functionalization of the C6 ketone.[1] |
| 2 | Regioselective Alkylation | LDA, HMPA, THF; then an appropriate alkyl halide | 85 | Forms a key C-C bond at the α-position to the saturated ketone. The stereochemistry is controlled by the rigid bicyclic system.[1] |
| 3 | Enolate Protonation | Acetic Acid | - | Sets the correct stereochemistry at the α-position.[1] |
| 4 | Deprotection/Rearrangement | Not specified in abstract | - | Unveils the C1 ketone and sets up the molecule for further elaboration. |
This sequence effectively transforms the generic WMK scaffold into a highly functionalized intermediate, poised for the construction of the remaining rings of the complex diterpenoid target.
Protocol 2: Selective Thioketalization of Wieland-Miescher Ketone at C1
This protocol is based on the general principle of protecting the less reactive, conjugated ketone as a thioketal.[1][10]
Materials:
-
(S)-Wieland-Miescher Ketone
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve (S)-Wieland-Miescher Ketone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,2-ethanedithiol (1.2 eq) to the solution.
-
Slowly add BF₃·OEt₂ (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the C1-protected thioketal.
Causality: Lewis acids like BF₃·OEt₂ activate the carbonyl group towards nucleophilic attack. The conjugated ketone at C1 is less electrophilic than the saturated ketone at C6. However, thiols are very potent nucleophiles, and under Lewis acidic conditions, they can be directed to react preferentially at the C1 position, especially at low temperatures, to form the thermodynamically stable five-membered dithiolane ring.
Conclusion
The Wieland-Miescher ketone is far more than a historical footnote in organic chemistry; it remains a highly relevant and powerful tool in the synthetic chemist's arsenal.[1][2] Its predictable reactivity and stereochemical rigidity provide a robust platform for the efficient construction of complex polycyclic systems. By mastering the fundamental transformations of selective protection, conjugate addition, and annulation, researchers can strategically disconnect a wide array of sesquiterpenoid, diterpenoid, and steroid targets back to this humble, yet potent, bicyclic starting material. The continued development of novel synthetic methods will undoubtedly further expand the applications of WMK, cementing its legacy as a cornerstone of natural product synthesis.[1][12]
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 8. Wieland-Miescher_ketone [chemeurope.com]
- 9. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Wieland-Miescher Ketone and its Analogs: Application Notes and Protocols for Advanced Research
Abstract
The Wieland-Miescher ketone (WMK), a bicyclic enedione, stands as a cornerstone in the edifice of modern organic synthesis.[1][2] Its rigid, stereochemically rich scaffold has rendered it an indispensable building block for the total synthesis of a vast array of complex natural products, particularly steroids, terpenoids, and alkaloids.[2][3] This guide provides an in-depth exploration of the synthetic routes to the Wieland-Miescher ketone and its structurally diverse analogs. We move beyond a mere recitation of steps to dissect the mechanistic underpinnings of classical and contemporary methods, including the archetypal Robinson annulation and its highly refined asymmetric organocatalytic variants. Detailed, field-tested protocols are provided to empower researchers in the reliable preparation of these critical synthetic intermediates. Furthermore, this document outlines strategic approaches for the rational design and synthesis of WMK analogs, opening avenues for new discoveries in drug development and materials science.
Introduction: The Strategic Importance of the Wieland-Miescher Ketone
First prepared in its racemic form in 1950, the Wieland-Miescher ketone is the product of a Robinson annulation between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK).[2][4] Its structure, featuring two rings, two distinct ketone functionalities, a stereocenter at the angular methyl group, and an α,β-unsaturated system, offers a wealth of handles for subsequent chemical manipulation. This versatility has established the WMK as a premier starting material for constructing the iconic AB-ring system of steroids.[2]
The true paradigm shift in WMK synthesis arrived with the advent of asymmetric organocatalysis. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes the simple amino acid L-proline as a chiral catalyst, provided the first efficient route to enantiomerically enriched WMK, unlocking its full potential for the stereoselective synthesis of natural products.[2] This breakthrough catalyzed decades of research into refining the catalytic system, leading to modern methods that deliver near-perfect enantioselectivity with minimal catalyst loading.[5]
The synthesis of WMK analogs is of profound interest to medicinal chemists and drug development professionals. By systematically modifying the core scaffold—for instance, by replacing the angular methyl group with other alkyl or functionalized moieties, or by altering the ring structure itself—researchers can generate libraries of novel compounds for biological screening.[6] These analogs are crucial for probing structure-activity relationships (SAR) and developing new therapeutic agents, such as selective glucocorticoid receptor modulators.[6]
Core Synthetic Strategies: From Racemates to Enantiopure Scaffolds
The fundamental approach to the WMK core involves a two-step sequence: a Michael addition followed by an intramolecular aldol condensation, the combination of which is known as the Robinson annulation.[4][7][8]
The Foundational Robinson Annulation
The reaction begins with the base-catalyzed Michael addition of the enolate of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone. This conjugate addition forms a triketone intermediate. Subsequent intramolecular aldol condensation, also under basic or acidic conditions, forges the second ring, which, upon dehydration, yields the characteristic enone of the Wieland-Miescher ketone.[7]
Diagram 1: The Robinson Annulation Pathway
This diagram illustrates the two key stages of the Wieland-Miescher ketone synthesis: Michael Addition and Aldol Condensation.
Asymmetric Synthesis: The Organocatalytic Revolution
Achieving stereocontrol at the C-8a angular position is critical for the synthesis of chiral downstream targets. Organocatalysis provides an elegant and highly effective solution.
Proline Catalysis: L-proline was the first and is still a widely used catalyst for this transformation. It operates by forming a transient enamine with one of the ketone groups of the triketone intermediate. This chiral enamine then directs the intramolecular aldol condensation from a specific face, establishing the desired stereochemistry. The subsequent hydrolysis regenerates the catalyst and releases the enantiomerically enriched product. While effective, the classic proline method often results in modest enantiomeric excess (ee) of around 70-76%, necessitating recrystallization to achieve enantiopurity.[9]
Advanced Organocatalysts: To overcome the limitations of proline, a new generation of more sophisticated organocatalysts has been developed. These catalysts, often based on prolinamide or primary amine scaffolds, create a more defined and rigid chiral pocket around the substrate.[5][10] This enhanced steric control leads to significantly higher enantioselectivities (often >95% ee) and allows for lower catalyst loadings (e.g., 1-2 mol%), making the process more efficient and scalable.[5][9][11]
Diagram 2: Organocatalytic Cycle for Asymmetric WMK Synthesis
This workflow shows how a chiral catalyst, like proline, facilitates the asymmetric synthesis of the Wieland-Miescher ketone.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Standard laboratory safety precautions (use of fume hood, personal protective equipment) must be followed at all times.
Protocol 1: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone via Proline Catalysis
This protocol is adapted from the classic procedure published in Organic Syntheses, which allows for large-scale preparation but typically requires recrystallization for high enantiopurity.[12]
Step A: Preparation of the Triketone Intermediate
-
To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., methanol), add a catalytic amount of a mild base (e.g., potassium hydroxide).
-
Cool the mixture in an ice bath.
-
Add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 24 hours until TLC analysis indicates complete consumption of the starting dione.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude triketone as a pale-yellow oil.[12] This intermediate is often used in the next step without further purification.
Step B: Asymmetric Aldol Cyclization
-
Dissolve the crude triketone (1.0 eq) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[12]
-
Add S-(-)-proline (typically 3-5 mol%) to the solution.
-
Heat the mixture to approximately 60-70 °C and stir for 15-20 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product multiple times with ethyl acetate.
-
Combine the organic extracts, wash thoroughly with water and brine to remove the solvent and catalyst, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the (S)-Wieland-Miescher ketone.[12] Enantiomeric excess is typically determined by chiral HPLC or SFC analysis.
For achieving high enantiopurity:
-
A fractional crystallization from a solvent system like diethyl ether/hexane can be performed. The racemic compound tends to crystallize out first, enriching the mother liquor in the desired enantiomer.[9][12]
Protocol 2: Highly Enantioselective Synthesis using a Prolinamide Catalyst (Solvent-Free)
This modern protocol, adapted from Bonjoch et al. as described in Organic Syntheses, provides high yield and excellent enantioselectivity, avoiding the need for cryogenic conditions or extensive purification for enantiomeric enrichment.[9][11]
Step A: Michael Addition (Solvent-Free)
-
In a round-bottomed flask, charge 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.5 eq).
-
Add triethylamine (1 mol%) as the base.
-
Stir the mixture at room temperature for approximately 24 hours. The reaction mixture will become a viscous oil.
-
After completion (monitored by NMR or TLC), remove the excess MVK and triethylamine under high vacuum to afford the crude triketone.[9]
Step B: Asymmetric Aldol Cyclization (Solvent-Free)
-
To the flask containing the crude triketone (1.0 eq), add the organocatalyst N-tosyl-(Sₐ)-binam-L-prolinamide (1-2 mol%) and benzoic acid (2.5 mol%) as a co-catalyst.[9][11]
-
Stir the resulting paste at room temperature for 5 days. The mixture will solidify as the reaction progresses.
-
Upon completion, dissolve the crude solid in ethyl acetate.
-
To simplify purification, activated charcoal can be added, and the mixture stirred for several hours to adsorb the catalyst.
-
Filter the mixture through a pad of silica gel, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the Wieland-Miescher ketone with high enantiomeric excess (typically 96-97% ee).[9]
Synthesis of Wieland-Miescher Ketone Analogs
The synthesis of analogs is achieved by strategically modifying the starting materials of the Robinson annulation.
Variation of the Diketone Component
The most common strategy for creating analogs is to replace 2-methyl-1,3-cyclohexanedione with a substituted variant. This allows for the introduction of different alkyl, allyl, or functionalized groups at the angular position.[9][13]
General Protocol for Analog Synthesis: The synthesis follows the same two-step Michael/aldol sequence described previously. The key is the initial preparation of the requisite 2-substituted-1,3-cyclohexanedione.
-
Start with a suitable precursor , such as resorcinol or 1,3-cyclohexanedione.
-
Alkylate the precursor at the C-2 position using an appropriate alkyl halide (e.g., allyl bromide, ethyl iodide) under basic conditions.
-
Purify the resulting 2-substituted-1,3-cyclohexanedione.
-
Subject this new diketone to the Robinson annulation conditions outlined in Protocol 1 or 2 with methyl vinyl ketone.
| R-Group | Starting Diketone | Resulting WMK Analog | Typical Yield (Protocol 2) | Typical ee (Protocol 2) | Reference |
| Methyl | 2-Methyl-1,3-cyclohexanedione | Wieland-Miescher Ketone | 83% | 96-97% | [9] |
| Ethyl | 2-Ethyl-1,3-cyclohexanedione | 8a-Ethyl-WMK | 92% | 97% | [9] |
| Allyl | 2-Allyl-1,3-cyclohexanedione | 8a-Allyl-WMK | 93% | 97% | [9] |
| Propyl | 2-Propyl-1,3-cyclohexanedione | 8a-Propyl-WMK | 95% | 97% | [9] |
Variation of the Michael Acceptor
While less common, altering the methyl vinyl ketone component can introduce functionality on the A-ring of the WMK scaffold. For example, using ethyl vinyl ketone would result in an ethyl group at the C-4 position. However, polymerization and altered reactivity of substituted vinyl ketones can complicate this approach.[14] The Wichterle reaction, which uses 1,3-dichloro-cis-2-butene as an MVK surrogate, is a notable variant that provides an alternative route to the annulated ring.[4]
Conclusion and Future Outlook
The synthesis of the Wieland-Miescher ketone and its analogs remains a vibrant and essential area of organic chemistry. While the classic proline-catalyzed method is a testament to the power of organocatalysis, modern advancements have delivered protocols that are more efficient, scalable, and highly stereoselective. The ability to readily synthesize a wide range of WMK analogs by simply varying the starting diketone provides a powerful platform for the discovery of new bioactive molecules. For researchers in drug development, the protocols and strategies outlined herein serve as a validated foundation for building complex molecular architectures and exploring new chemical space in the quest for next-generation therapeutics.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 6. Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery [discovery.ucl.ac.uk]
- 7. homework.study.com [homework.study.com]
- 8. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence: scope and applications of organocatalytic biomimetic reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.uni.edu [scholarworks.uni.edu]
Selective Protection of Carbonyl Groups in Wieland-Miescher Ketone: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of the Wieland-Miescher Ketone
The Wieland-Miescher ketone (WMK) is a cornerstone in the edifice of modern organic synthesis. First reported by Karl Miescher and Peter Wieland, this bicyclic enedione has proven to be an exceptionally versatile building block for the stereocontrolled synthesis of a vast array of complex natural products, including steroids, terpenoids, and alkaloids.[1][2] Its rigid, well-defined stereochemical framework and the presence of two chemically distinct carbonyl groups make it a powerful starting material for the construction of intricate molecular architectures.
The synthetic utility of the Wieland-Miescher ketone is fundamentally linked to the ability to selectively manipulate its two carbonyl functionalities: a saturated ketone at the C-6 position and an α,β-unsaturated ketone at the C-1 position. The successful execution of a synthetic strategy often hinges on the chemoselective protection of one carbonyl group while the other is left available for further transformation. This application note provides a detailed, experience-driven guide to the selective protection of the carbonyl groups in the Wieland-Miescher ketone, offering both the "how" and the "why" behind these critical synthetic steps.
The Dichotomy of Reactivity: Understanding the Carbonyls of Wieland-Miescher Ketone
The key to the selective protection of the Wieland-Miescher ketone lies in the inherent differences in the reactivity of its two carbonyl groups. This disparity arises from a combination of electronic and steric factors.
-
The Saturated Ketone (C-6): This carbonyl group is a classic, isolated ketone. It is relatively unhindered and its carbon atom carries a significant partial positive charge, making it a prime target for nucleophilic attack.
-
The α,β-Unsaturated Ketone (C-1): In this conjugated system, the electrophilicity of the carbonyl carbon is somewhat diminished due to resonance with the adjacent carbon-carbon double bond. This delocalization of electron density makes the C-1 carbonyl less reactive towards direct nucleophilic attack compared to the C-6 ketone. Furthermore, the planarity of the enone system can present steric challenges for the approach of bulky reagents.
This difference in reactivity forms the basis for the selective protection strategies outlined below.
Strategy 1: Selective Protection of the Saturated Ketone as a Ketal
The more reactive saturated ketone at C-6 can be selectively protected as a ketal, typically using ethylene glycol in the presence of an acid catalyst. This strategy leaves the α,β-unsaturated ketone at C-1 available for subsequent reactions such as conjugate additions or reductions.
Causality of Selectivity:
The preference for ketalization at the C-6 position is a classic example of kinetic control. The formation of the tetrahedral intermediate during ketalization is faster at the more electrophilic and sterically accessible C-6 carbonyl. Under carefully controlled conditions (e.g., low temperature and short reaction times), the reaction can be stopped after the selective protection of the C-6 ketone, with minimal formation of the diketal.
Experimental Protocol: Selective Monoketalization of Wieland-Miescher Ketone
This protocol is adapted from established procedures in the literature.[3][4]
Materials:
-
Wieland-Miescher Ketone
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Benzene or Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Wieland-Miescher ketone (1.0 eq).
-
Dissolve the ketone in anhydrous benzene or toluene.
-
Add ethylene glycol (1.1 - 1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the desired monoketal.
Expected Outcome:
The reaction should yield the C-6 monoketal of the Wieland-Miescher ketone as the major product. The yield is typically in the range of 80-95% after purification.
Characterization:
The formation of the monoketal can be confirmed by ¹H and ¹³C NMR spectroscopy. A characteristic signal for the ethylene glycol protons (a multiplet around 3.9-4.0 ppm) will appear in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the C-6 carbonyl signal (around 210 ppm) will be replaced by a new signal for the ketal carbon (around 110 ppm). The C-1 carbonyl signal (around 200 ppm) should remain.
Workflow for Selective Monoketalization
Caption: Workflow for the selective monoketalization of Wieland-Miescher ketone.
Strategy 2: Selective Protection of the α,β-Unsaturated Ketone as a Thioketal
While the saturated ketone is generally more reactive, the α,β-unsaturated carbonyl can be selectively protected as a thioketal using 1,2-ethanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). This orthogonal protection strategy is invaluable when subsequent reactions need to be performed at the C-6 position.
Causality of Selectivity:
The selective formation of the thioketal at the C-1 position is a result of the "soft" nature of the sulfur nucleophile and the "hard" and "soft" acid-base (HSAB) theory. The carbonyl carbon of the enone is considered a "softer" electrophilic center compared to the saturated ketone. Sulfur, being a "soft" nucleophile, preferentially attacks the "softer" electrophilic site. Additionally, the reaction conditions, often employing a strong Lewis acid, can favor the formation of the thermodynamically more stable thioketal at the conjugated position.
Experimental Protocol: Selective Monothioketalization of Wieland-Miescher Ketone
This protocol is based on established synthetic methods.[5][6]
Materials:
-
Wieland-Miescher Ketone
-
1,2-Ethanedithiol (anhydrous)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve Wieland-Miescher ketone (1.0 eq) in anhydrous DCM or CHCl₃ in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,2-ethanedithiol (1.1 - 1.2 eq) to the stirred solution.
-
Slowly add boron trifluoride etherate (1.1 - 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monothioketal.
Expected Outcome:
The reaction should selectively yield the C-1 monothioketal of the Wieland-Miescher ketone. Yields are typically good, often exceeding 80% after purification.
Characterization:
The formation of the monothioketal can be confirmed by NMR spectroscopy. New signals for the dithiolane protons will appear in the ¹H NMR spectrum (typically as a multiplet around 3.2-3.4 ppm). In the ¹³C NMR spectrum, the C-1 carbonyl signal will be replaced by a signal for the thioketal carbon (around 65-70 ppm), while the C-6 carbonyl signal will remain.
Mechanism of Selective Thioketalization
Caption: Simplified mechanism of selective thioketalization at the C-1 position.
Deprotection Strategies
The choice of protecting group is also dictated by the ease of its removal under conditions that do not affect other functional groups in the molecule.
-
Deprotection of Ketals: Ketal protecting groups are readily removed by treatment with aqueous acid (e.g., HCl, H₂SO₄, or TsOH in a mixture of an organic solvent and water).[7] This hydrolysis reaction regenerates the parent carbonyl group.
-
Deprotection of Thioketals: Thioketals are generally more stable to acidic conditions than their oxygen analogs. Their deprotection often requires oxidative or metal-assisted methods. Common reagents for thioketal deprotection include N-bromosuccinimide (NBS), periodic acid (HIO₄), or mercuric chloride (HgCl₂) in the presence of calcium carbonate.[8]
Data Summary
| Protection Strategy | Target Carbonyl | Reagents | Typical Yield | Key Selectivity Factor |
| Ketalization | C-6 (Saturated) | Ethylene glycol, p-TsOH | 80-95% | Kinetic control (higher electrophilicity and steric accessibility of C-6) |
| Thioketalization | C-1 (α,β-Unsaturated) | 1,2-Ethanedithiol, BF₃·OEt₂ | >80% | HSAB principle (soft sulfur nucleophile attacks softer C-1 electrophile) |
Conclusion
The selective protection of the carbonyl groups in the Wieland-Miescher ketone is a powerful tool in the arsenal of the synthetic chemist. By understanding the subtle interplay of electronic and steric effects, researchers can chemoselectively mask one carbonyl functionality while leaving the other poised for further elaboration. The protocols detailed in this application note provide a reliable foundation for the strategic use of the Wieland-Miescher ketone in the synthesis of complex and biologically active molecules. As with any synthetic procedure, careful optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates and scales.
References
- 1. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols for 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione in Pharmaceutical Development
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Cornerstone for Complex Pharmacophores
In the landscape of pharmaceutical synthesis, certain molecules achieve iconic status not for their intrinsic biological activity, but for their role as foundational scaffolds upon which complex, bioactive molecules are built. 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione , more commonly known in the lexicon of organic chemistry as the Wieland-Miescher Ketone (WMK) , stands as a paramount example of such a scaffold.[1][2] First prepared in its racemic form in 1950, this bicyclic diketone has become an indispensable starting material, or synthon, in the total synthesis of over 50 natural products, including medicinally vital steroids, sesquiterpenoids, and diterpenes.[1] Its significance lies in its rigid structure, which contains the complete A/B ring system of a steroid, providing a stereochemically defined and synthetically versatile entry point into this critical class of pharmaceuticals.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Wieland-Miescher Ketone's properties, synthesis, and strategic application in pharmaceutical development. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its preparation and subsequent elaboration, and contextualize its role by examining the mechanism of action of the ultimate target molecules.
Core Compound Analysis: The Wieland-Miescher Ketone
The power of the WMK as a synthetic building block stems from its unique structural features: a bicyclic system with a quaternary, angular methyl group, a non-conjugated ketone, and an α,β-unsaturated ketone (enone). This arrangement of functional groups allows for a high degree of chemo- and stereoselective manipulation.
Physicochemical & Spectroscopic Data
A thorough characterization is the bedrock of any synthetic protocol. The following data provides the key identifiers for the Wieland-Miescher Ketone.
| Property | Value | Source(s) |
| IUPAC Name | 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | [1] |
| Synonyms | Wieland-Miescher Ketone (WMK), (±)-WMK | [4] |
| CAS Number | 20007-72-1 (racemate) | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molar Mass | 178.23 g/mol | [1] |
| Appearance | Solid | [5] |
| Melting Point | 47-50 °C | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 210.69, 192.32, 138.81, 135.83, 78.10, 53.23, 51.14, 49.57, 48.99, 32.11, 31.85, 29.63, 23.99, 22.93, 18.66, 18.42 | [6] |
| FTIR (thin film, cm⁻¹) | Key peaks indicative of C=O (conjugated ketone), C=O (saturated ketone), C=C | [4][7] |
| Mass Spec (EI) | m/z 178 (M⁺) | [7] |
Note: Specific NMR peak assignments can vary slightly based on solvent and instrumentation. The listed values represent a compilation from typical experimental data.
Strategic Importance in Pharmaceutical Synthesis
The Wieland-Miescher Ketone is not a drug itself; it is a strategic intermediate. Its value is realized in its efficient conversion to complex tetracyclic and polycyclic structures that form the core of many blockbuster drugs, particularly corticosteroids, mineralocorticoids, and synthetic hormones used in contraceptives.[2][3]
The research and development efforts of the 1960s and 1970s, aimed at finding alternative industrial pathways to contraceptives and other steroids, heavily fueled the optimization of syntheses starting from WMK.[1][2][3] A prime, illustrative example is its use as the starting point for the synthesis of adrenosterone, an androgenic steroid hormone.[1][2]
Logical Workflow: From Bicyclic Ketone to Tetracyclic Steroid
The transformation of the WMK into a fully-formed steroid nucleus is a masterclass in synthetic strategy. The inherent reactivity differences between the two ketone functionalities are exploited to build the C and D rings sequentially.
Caption: General synthetic pathway from WMK to a steroid API.
Core Protocols: Synthesis and Elaboration
Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. The following methods are based on established and peer-reviewed procedures.
Protocol 3.1: Enantioselective Synthesis of (S)-(+)-Wieland-Miescher Ketone
The asymmetric synthesis of WMK is a landmark achievement in organocatalysis, often called the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1] This protocol utilizes the chiral amino acid L-proline as a catalyst to induce stereoselectivity. This procedure is adapted from Organic Syntheses, a highly trusted source for detailed and verified experimental procedures.[8]
Reaction Scheme:
2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone → Prochiral Triketone Prochiral Triketone --(S-(-)-proline)--> (S)-(+)-Wieland-Miescher Ketone
Materials & Reagents:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (the "prochiral triketone")
-
(S)-(-)-Proline (catalyst grade)
-
Acetonitrile (anhydrous)
-
Toluene
-
Hydrochloric Acid (1N)
-
Sodium Chloride (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
Rotary Evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20.0 g of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione in 125 mL of anhydrous acetonitrile.
-
Catalyst Addition: To this solution, add 0.92 g of (S)-(-)-proline.
-
Reaction Execution: Stir the mixture at room temperature for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting triketone is consumed.
-
Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of toluene and 100 mL of 1N hydrochloric acid. Shake vigorously and separate the layers.
-
Extraction: Extract the aqueous layer with an additional 50 mL of toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of water and 100 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is an oil.
-
Purification: The crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by crystallization to yield the pure (S)-(+)-Wieland-Miescher Ketone. The enantiomeric purity can be confirmed by chiral HPLC or NMR spectroscopy with a chiral shift reagent.[8]
Protocol 3.2: Conceptual Elaboration to a Tetracyclic Steroid Core
Building upon the WMK scaffold requires a second Robinson annulation to construct the C and D rings.[9] This conceptual protocol outlines the critical steps.
Causality of the Experimental Design:
-
Selective Protection: The non-conjugated ketone at C1 is more sterically accessible and reactive towards ketalization than the C5 enone. This differentiation is crucial for directing the subsequent annulation to the correct position.
-
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an aldol condensation.[9] It is the method of choice for forming the six-membered C-ring of the steroid nucleus.
Conceptual Steps:
-
Selective Protection of the C1 Ketone: The (S)-WMK is treated with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus. This selectively forms a ketal at the C1 position, protecting it from reacting in the next step.
-
Michael Addition: The protected WMK is then subjected to a Michael addition with a suitable annulating agent, such as methyl vinyl ketone or a functionalized equivalent, in the presence of a base. The base deprotonates the carbon alpha to the C5 ketone, creating an enolate that attacks the β-carbon of the annulating agent.
-
Intramolecular Aldol Condensation & Dehydration: The intermediate from the Michael addition is then treated with a stronger base (e.g., potassium hydroxide in methanol) and heated. This promotes an intramolecular aldol condensation, where the newly formed enolate attacks the side-chain ketone, forming the six-membered C-ring. Subsequent dehydration under the reaction conditions yields a new α,β-unsaturated ketone, resulting in the tetracyclic core structure of a steroid.
-
Deprotection: The ketal protecting group at C1 is removed under acidic conditions to regenerate the ketone, providing a functionalized A/B/C/D steroid core ready for further elaboration into a specific API.
Mechanism of Action: The Downstream Biological Impact
As the WMK is a precursor, its pharmaceutical relevance is defined by the biological activity of the molecules synthesized from it. Many of these are corticosteroids, which exert their potent anti-inflammatory effects by modulating the Glucocorticoid Receptor (GR) signaling pathway .
The Glucocorticoid Receptor Signaling Pathway
Glucocorticoids (like cortisol or synthetic derivatives such as dexamethasone) are steroid hormones that regulate a wide array of physiological processes, including metabolism and the immune response.[10] Their actions are mediated by the intracellular Glucocorticoid Receptor.
Caption: Simplified genomic signaling pathway of the Glucocorticoid Receptor.
Pathway Explained:
-
Ligand Binding: In its inactive state, the Glucocorticoid Receptor (GR) resides in the cytoplasm as part of a large multi-protein complex, including heat shock proteins (HSPs) which keep it in a conformation ready for hormone binding. A steroid hormone, synthesized from the WMK core, diffuses across the cell membrane and binds to the GR.
-
Activation and Translocation: This binding event triggers a conformational change in the GR, causing the dissociation of the chaperone proteins. The now-active GR monomers typically dimerize.
-
Nuclear Import: The activated GR dimer translocates from the cytoplasm into the nucleus.
-
Gene Regulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.
-
Anti-inflammatory Effects:
-
Transactivation: By binding to GREs, the GR can increase the transcription of genes coding for anti-inflammatory proteins, such as Annexin A1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade).
-
Transrepression: Crucially, the activated GR can also repress the expression of pro-inflammatory genes. It achieves this by tethering to and inhibiting the activity of transcription factors like NF-κB and AP-1, which are master regulators of inflammatory responses (e.g., the production of cytokines, interleukins, and TNF-α).
-
By providing the essential A/B-ring architecture, the Wieland-Miescher Ketone is the starting point for pharmaceuticals that precisely engage this complex and potent anti-inflammatory pathway.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. modern steroid science: February 2012 [modernsteroid.blogspot.com]
- 4. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-2,3,7,7a-四氢-7a-甲基-1H-茚-1,5(6H)-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. kbfi.ee [kbfi.ee]
- 7. WIELAND-MIESCHER KETONE(20007-72-1) IR Spectrum [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101397323A - Preparation of hydrocortisone - Google Patents [patents.google.com]
Application Note and Protocol: A Detailed Guide to the Racemic Synthesis of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the racemic synthesis of 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a compound more commonly known in the field of organic chemistry as the Wieland-Miescher ketone. This bicyclic diketone is a pivotal intermediate in the total synthesis of a multitude of complex natural products, particularly steroids and terpenoids.[1][2] This application note details the well-established Robinson annulation approach, explaining the underlying reaction mechanism and providing a step-by-step protocol for its successful execution in a laboratory setting. The significance of this synthetic building block in medicinal chemistry and drug development is also highlighted.[3][4]
Introduction: The Significance of the Wieland-Miescher Ketone
The Wieland-Miescher ketone is a cornerstone in synthetic organic chemistry, serving as a versatile starting material for the construction of intricate molecular architectures.[2] Its rigid, bicyclic framework, containing two carbonyl groups and a chiral quaternary center, provides a strategic foundation for the stereocontrolled synthesis of polycyclic natural products. First synthesized by Karl Miescher and Peter Wieland, its true potential was unlocked through its application in the synthesis of steroids, where it constitutes the AB-ring system.[1] Beyond steroids, it has been instrumental in the synthesis of various sesquiterpenoids and diterpenes, many of which exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The racemic synthesis, while less complex than its asymmetric counterparts, remains a fundamental and cost-effective method for producing this key intermediate for various research and development applications.
Theoretical Principles and Mechanism: The Robinson Annulation
The racemic synthesis of the Wieland-Miescher ketone is a classic example of the Robinson annulation, a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935.[6] This reaction sequence ingeniously combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[6][7][8]
The overall transformation involves the reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK).[1] The mechanism can be dissected into the following key steps:
-
Enolate Formation: In the presence of a base, the 2-methyl-1,3-cyclohexanedione is deprotonated at the acidic α-carbon to form a nucleophilic enolate.
-
Michael Addition: The generated enolate attacks the β-carbon of the α,β-unsaturated ketone (MVK) in a conjugate addition reaction. This forms a new carbon-carbon bond and results in a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction. An enolate is formed from the methyl ketone, which then attacks one of the carbonyl groups of the cyclohexane ring, forming a new six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated ketone, the Wieland-Miescher ketone.
This sequence of reactions provides a highly efficient method for the construction of fused ring systems.[6]
Reaction Scheme Diagram
Caption: Robinson Annulation for Wieland-Miescher Ketone Synthesis.
Experimental Protocol
This protocol outlines the racemic synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Methyl-1,3-cyclohexanedione | ≥98% | Sigma-Aldrich | 1193-55-1 |
| Methyl vinyl ketone (MVK) | ≥99%, stabilized | Sigma-Aldrich | 78-94-4 |
| Triethylamine | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Hexane | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 |
| Sodium sulfate (anhydrous) | ACS reagent | Fisher Scientific | 7757-82-6 |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
Safety Precautions: Methyl vinyl ketone is toxic and a lachrymator. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-cyclohexanedione (10.0 g, 79.3 mmol) and anhydrous toluene (100 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Reagents: Add triethylamine (1.1 mL, 7.9 mmol) to the solution. Subsequently, add methyl vinyl ketone (6.6 mL, 79.3 mmol) dropwise over a period of 15 minutes at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 110-111 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). Combine the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield the pure Wieland-Miescher ketone as a white to off-white solid.
Expected Yield and Characterization
-
Yield: A typical yield for this reaction ranges from 60-80%.[9]
-
Appearance: White to light yellow crystalline solid.[10]
-
Melting Point: 69-73 °C.[10]
Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the quality and purity of the starting materials, especially MVK which can polymerize. |
| Loss of product during work-up or purification. | Perform extractions and washes carefully. Optimize the solvent system for column chromatography to ensure good separation. | |
| Polymerization of MVK. | Use freshly distilled or inhibitor-free MVK. Add MVK slowly to the reaction mixture. | |
| Complex mixture of byproducts | Side reactions due to incorrect stoichiometry or temperature. | Ensure accurate measurement of reagents. Maintain a stable reflux temperature. |
| Self-condensation of starting materials. | The use of a catalytic amount of a weaker base like triethylamine helps to minimize this. | |
| Difficulty in purification | Co-elution of impurities. | Adjust the polarity of the eluent for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The racemic synthesis of this compound via the Robinson annulation is a robust and reliable method for obtaining this valuable synthetic intermediate. The protocol described herein provides a clear and detailed procedure for its preparation in a standard laboratory setting. The versatility of the Wieland-Miescher ketone as a building block continues to make it an indispensable tool for chemists engaged in the synthesis of complex molecules with potential applications in pharmacology and materials science.[3][4]
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Cas 19576-08-0,this compound | lookchem [lookchem.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. 2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione [myskinrecipes.com]
- 11. (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Wieland-Miescher Ketone Synthesis
Welcome to the comprehensive technical support guide for the Wieland-Miescher ketone (WMK) synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this pivotal reaction. The Wieland-Miescher ketone is a foundational building block in the total synthesis of a multitude of natural products, including steroids and terpenoids.[1][2] Its synthesis, a classic example of a Robinson annulation, involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[1][3] While the reaction is robust, achieving high yields and enantioselectivity can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of the WMK synthesis and enhance your experimental outcomes.
Foundational Principles: The "Why" Behind the Synthesis
The Wieland-Miescher ketone synthesis is a powerful ring-forming reaction that proceeds through a Michael addition followed by an intramolecular aldol condensation.[3][4] Understanding the mechanism is crucial for effective troubleshooting. The initial Michael addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol reaction to form the bicyclic Wieland-Miescher ketone.[4] The choice of catalyst, solvent, and reaction conditions significantly influences both the rate and the stereochemical outcome of these steps.[5]
Reaction Mechanism Overview
Caption: General workflow of the Wieland-Miescher ketone synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Wieland-Miescher ketone synthesis in a question-and-answer format.
Low Overall Yield
Q1: My overall yield of the Wieland-Miescher ketone is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Wieland-Miescher ketone synthesis can stem from several factors throughout the reaction sequence. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in 2-methyl-1,3-cyclohexanedione can significantly hinder the reaction. It is often beneficial to recrystallize this starting material before use.[6] A common procedure involves dissolving the crude dione in a hot mixture of water and ethanol, followed by cooling to allow for crystallization.[6]
-
Inefficient Michael Addition: The initial Michael addition is critical. If this step is sluggish or incomplete, the overall yield will suffer.
-
Base Selection: The choice of base is important. While classical procedures have used bases like potassium hydroxide, modern organocatalytic methods often employ milder bases like triethylamine in the initial Michael addition.[7][8]
-
Reaction Time and Temperature: Ensure sufficient reaction time for the Michael addition to go to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal time.
-
-
Incomplete Aldol Condensation/Dehydration: The cyclization and dehydration to form the final enone are also crucial.
-
Catalyst Choice: For the asymmetric synthesis, L-proline is a classic catalyst, but its efficiency can be modest.[1][6] More advanced organocatalysts, such as N-tosyl-(Sa)-binam-L-prolinamide, have been shown to give higher yields and enantioselectivity.[6][8]
-
Water Removal: In some protocols, the removal of water formed during the aldol condensation can drive the reaction to completion. A Dean-Stark apparatus can be employed for this purpose, particularly in non-organocatalytic methods.[7]
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. One potential side reaction involves the addition of a second molecule of methyl vinyl ketone to the triketone intermediate, leading to a tricyclic compound.[7] This can often be mitigated by controlling the stoichiometry of the reactants and adding the methyl vinyl ketone slowly.
Poor Enantioselectivity in Asymmetric Synthesis
Q2: I am performing the asymmetric synthesis using L-proline, but my enantiomeric excess (ee) is much lower than reported values. What can I do to improve it?
A2: Achieving high enantioselectivity is a common challenge. Here are key factors to consider:
-
Catalyst Loading and Purity:
-
While L-proline is a widely used catalyst, the required loading can be high (e.g., 25 mol%) to achieve reasonable enantioselectivity.[5] Consider using more efficient, modern organocatalysts that can be effective at lower loadings (e.g., 1-5 mol%).[6][9]
-
Ensure the purity of your L-proline or other chiral catalyst. Impurities can have a detrimental effect on enantioselectivity.
-
-
Solvent Effects: The choice of solvent is critical in organocatalyzed reactions.
-
Polar aprotic solvents like DMSO or acetonitrile are commonly used.[5] However, some studies have shown that non-hydrogen bonding solvents like dichloromethane can also be effective, although potentially with reduced reaction rates.[5]
-
Solvent-free conditions have also been reported to be highly effective, offering a "greener" alternative with high yields and enantioselectivity.[8]
-
-
Acid Co-catalysts: The addition of a carboxylic acid co-catalyst can facilitate proton transfer steps in the mechanism and improve enantioselectivity.[5] Benzoic acid or 3-nitrobenzoic acid are examples of effective co-catalysts.[8][10]
-
Temperature Control: Reaction temperature can significantly impact enantioselectivity. Lowering the reaction temperature may improve the ee, although it might also slow down the reaction rate. It's a parameter worth optimizing for your specific setup.
-
Purification: It's important to note that the initial enantiomeric excess of the crude product may not be as high as desired. A single recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) can often significantly enrich the enantiomeric excess to >99%.[10]
Reaction Stalls or Fails to Go to Completion
Q3: My reaction seems to start but then stalls, leaving a significant amount of starting material or intermediate. What could be the problem?
A3: A stalled reaction can be frustrating. Here are some potential culprits and solutions:
-
Catalyst Deactivation: The catalyst may be degrading or being inhibited over the course of the reaction.
-
Ensure your reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.
-
Impurities in the starting materials or solvent could be poisoning the catalyst. Re-purifying your reagents may be necessary.
-
-
Equilibrium Issues: The intramolecular aldol condensation can be a reversible process.
-
As mentioned earlier, removing water can help drive the equilibrium towards the product.
-
Increasing the reaction temperature might provide the necessary energy to overcome the activation barrier for the final dehydration step, but be mindful of potential impacts on enantioselectivity.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. Carefully check the molar equivalents of your starting materials. An excess of the Michael acceptor (methyl vinyl ketone) can sometimes lead to side reactions.[7]
Purification Challenges
Q4: I am having difficulty purifying the Wieland-Miescher ketone. What are the recommended methods?
A4: Purification of the Wieland-Miescher ketone can be achieved through several methods:
-
Column Chromatography: This is a common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexane is typically effective for separating the product from starting materials and byproducts.
-
Recrystallization: For enantiomeric enrichment and obtaining a highly pure product, recrystallization is the preferred method.[10] As mentioned, a mixture of hexane and ethyl acetate is often a good solvent system to try.[10] The modest enantiomeric excess (around 70%) often obtained with L-proline catalysis can be significantly improved through fractional crystallization, which removes the undesired enantiomer by preferential crystallization of the racemic form.[6]
-
Acid-Base Extraction: In some cases, an acid-base extraction can be employed to remove acidic or basic impurities before final purification by chromatography or recrystallization.[11]
Advanced Optimization Strategies
For those looking to push the boundaries of yield and efficiency, here are some advanced considerations:
Catalyst Selection and Development
The field of organocatalysis has seen significant advancements since the initial use of L-proline. A variety of more sophisticated catalysts have been developed that offer improved performance.
| Catalyst Type | Typical Loading | Reported Yield | Reported ee | Reference |
| L-proline | 25 mol% | Good | ~71% | [5] |
| Chiral Primary Amine | 1 mol% | up to 98% | up to 96% | [9][12] |
| N-sulfonyl-binamprolinamide | 1-2 mol% | ~83-93% | 96-97% | [5][6][8] |
| Bimorpholine-derived | High | up to 92% | up to 95% | [13] |
One-Pot Procedures
To improve efficiency and reduce waste, one-pot procedures have been developed where the Michael addition and the intramolecular aldol condensation are performed sequentially in the same reaction vessel without isolation of the intermediate.[8][14] These methods often involve the use of a mild base for the initial Michael reaction, followed by the addition of the organocatalyst and an acid co-catalyst for the cyclization step.[8]
Solvent-Free Synthesis
Solvent-free reaction conditions represent a significant step towards greener and more sustainable chemical synthesis. For the Wieland-Miescher ketone, solvent-free protocols have been shown to be highly effective, providing excellent yields and enantioselectivities.[8][10] This approach not only reduces solvent waste but can also simplify the workup procedure.
Experimental Protocols
Representative Organocatalytic Protocol for Asymmetric Wieland-Miescher Ketone Synthesis
This protocol is a generalized procedure based on modern organocatalytic methods.
Caption: A typical experimental workflow for the synthesis.
Disclaimer: This is a generalized protocol. Specific reaction conditions (catalyst, solvent, temperature, and reaction time) should be optimized based on the chosen catalyst and literature precedents. Always consult the primary literature for detailed experimental procedures.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence: scope and applications of organocatalytic biomimetic reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Enantioselectivity in the Hajos-Parrish Reaction
Welcome to the technical support center for the Hajos-Parrish reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize and troubleshoot this powerful organocatalytic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of achieving high enantioselectivity. Our approach is rooted in a deep understanding of the reaction mechanism and the interplay of various experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Hajos-Parrish reaction, and how does it dictate enantioselectivity?
The Hajos-Parrish reaction is a proline-catalyzed intramolecular aldol reaction that proceeds through an enamine mechanism.[1][2][3] The key to its success lies in the bifunctional nature of the proline catalyst. The secondary amine of proline reacts with a ketone of the substrate to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group of proline acts as an intramolecular acid/base catalyst, facilitating proton transfer in the transition state.[4]
Enantioselectivity is primarily determined during the carbon-carbon bond-forming step, where the enamine attacks an intramolecular carbonyl group. The stereochemical outcome is dictated by the facial selectivity of this attack, which is controlled by the chiral environment created by the (S)- or (R)-proline catalyst. The most widely accepted model, supported by computational studies, involves a single proline molecule in a chair-like transition state.[1][4] In this arrangement, the proline's carboxylic acid protonates the developing alkoxide, stabilizing the transition state.[4][5] The bulky pyrrolidine ring of proline effectively shields one face of the enamine, directing the electrophilic carbonyl to the other, less hindered face, thus leading to the preferential formation of one enantiomer.[5]
Troubleshooting Guide: Common Issues and Solutions
Q2: I am observing low enantiomeric excess (e.e.) in my Hajos-Parrish reaction. What are the most likely causes and how can I improve it?
Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating several key reaction parameters. Here are the most critical factors to investigate:
1. Catalyst Quality and Loading:
-
Purity of Proline: Ensure the proline used is of high purity and the correct enantiomer ((S)-proline is most common). Trace impurities can significantly impact the reaction's stereochemical outcome.
-
Catalyst Loading: While the Hajos-Parrish reaction is catalytic, the loading can influence enantioselectivity. For the classic intramolecular reaction, a catalyst loading of 3 mol% is often sufficient.[6] However, for more challenging substrates or intermolecular variants, increasing the catalyst loading (up to 30-50 mol%) can sometimes improve e.e.[3] It is crucial to find the optimal loading for your specific substrate through systematic screening.
2. Solvent Choice:
-
Solvent Polarity and Protic Nature: The solvent plays a critical role in the reaction's efficiency and stereoselectivity. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used and often provide good results.[3] Protic solvents, such as methanol or water, can interfere with the catalytic cycle by competing with the proline's carboxylic acid in proton transfer steps, potentially leading to lower e.e.
3. Reaction Temperature:
-
Lowering the Temperature: In many cases, reducing the reaction temperature can significantly enhance enantioselectivity. Lower temperatures favor the more ordered transition state leading to the major enantiomer over the higher-energy transition state that produces the minor enantiomer. Experiment with running the reaction at room temperature, 0 °C, or even lower temperatures to find the optimal balance between reaction rate and enantioselectivity.
4. Substrate Concentration:
-
Dilution Effects: The concentration of the starting triketone can influence the outcome. In some instances, running the reaction at higher dilution (e.g., 0.1 M to 0.5 M) can favor the desired intramolecular cyclization and improve stereocontrol.[2][7]
Logical Flow for Troubleshooting Low e.e.:
Caption: A systematic workflow for troubleshooting and improving low enantiomeric excess.
Q3: My reaction is producing significant amounts of side products, such as the aldol condensation product or self-aldolization of the substrate. How can I minimize these?
The formation of byproducts is often a result of reaction conditions that favor undesired pathways. Here’s how to address common side reactions:
-
Formation of the α,β-Unsaturated Ketone (Condensation Product): The initial aldol addition product (a bicyclic ketol) can undergo dehydration to form the conjugated enone.[6] While this is sometimes the desired product, if the ketol is the target, its formation can be favored by:
-
Milder Reaction Conditions: Lowering the reaction temperature and using shorter reaction times can help isolate the initial aldol adduct before dehydration occurs.
-
Avoiding Acidic Workup: A strongly acidic workup can promote dehydration. A gentle quench with a saturated aqueous solution of ammonium chloride or sodium bicarbonate is recommended.
-
-
Substrate Self-Aldolization: For intermolecular reactions or substrates prone to self-condensation, this can be a significant issue.[8] To minimize this:
-
Control Reactant Stoichiometry: In intermolecular reactions, using a large excess of one reactant (e.g., acetone) can suppress the self-aldolization of the other, more valuable aldehyde component.[3][8]
-
Slow Addition: A slow addition of the more reactive coupling partner can maintain its low concentration in the reaction mixture, thereby disfavoring self-condensation.
-
Experimental Protocols
Protocol 1: General Procedure for the Hajos-Parrish Reaction
This protocol provides a starting point for the classic intramolecular cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline (high purity)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (to make a 0.2 M solution).
-
Add (S)-(-)-proline (0.03 eq, 3 mol%).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic ketol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Data Presentation
Table 1: Effect of Solvent and Temperature on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (% e.e.) |
| 1 | DMF | 25 | 93 |
| 2 | DMSO | 25 | 92 |
| 3 | CH3CN | 25 | 85 |
| 4 | Toluene | 25 | 78 |
| 5 | DMF | 0 | >99 |
Note: Data is representative and may vary based on the specific substrate and reaction conditions.
Mechanistic Visualization
The stereochemical outcome of the Hajos-Parrish reaction is best understood by visualizing the key transition state.
Caption: The role of the proline catalyst in guiding the stereochemical outcome.
References
- 1. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dobroka.hu [dobroka.hu]
- 7. pnas.org [pnas.org]
- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
Optimization of proline catalyst loading for WMK synthesis
<Technical Support Center: Optimization of Proline Catalyst Loading for Wieland-Miescher Ketone Synthesis
Welcome to the technical support center for the optimization of proline-catalyzed Wieland-Miescher Ketone (WMK) synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this pivotal building block for steroids and terpenoids.[1][2][3] Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance your synthetic outcomes.
Section 1: Troubleshooting Guide
This section is formatted to rapidly diagnose and resolve issues you may encounter during the proline-catalyzed synthesis of the Wieland-Miescher ketone.
1.1 Issue: Low Yield of Wieland-Miescher Ketone
Question: My reaction is resulting in a low yield of the desired Wieland-Miescher ketone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the proline-catalyzed WMK synthesis can stem from several factors, ranging from suboptimal catalyst loading to issues with reaction conditions and substrate quality. Here’s a systematic approach to troubleshooting:
-
Catalyst Loading: While it may seem counterintuitive, both excessively high and low proline loadings can be detrimental.
-
Insufficient Catalyst (Typically < 1 mol%): At very low concentrations, the catalytic cycle is simply too slow to achieve a reasonable conversion within a practical timeframe.
-
Excessive Catalyst (> 30 mol%): High concentrations of proline can lead to the formation of parasitic oxazolidinone species, which sequester the catalyst and the ketone substrate, thereby reducing the concentration of active catalytic species.[4][5]
-
Recommendation: Start with a proline loading in the range of 3-10 mol%. For many systems, this range provides a good balance between reaction rate and catalyst efficiency. Some protocols have demonstrated success with catalyst loadings as high as 20-30 mol%, particularly in early studies.[6]
-
-
Solvent Choice and Polarity: The solvent plays a critical role in proline catalysis.
-
Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally preferred as they can dissolve proline and stabilize the charged intermediates in the catalytic cycle.[1][7] In DMSO, the reaction often proceeds directly to the enedione product.[1]
-
Protic Solvents: While seemingly environmentally friendly, purely protic solvents like water or methanol can lead to poor stereocontrol and reactivity.[8] However, mixtures of water and methanol have been shown to be effective, with water playing a complex role in both activating and deactivating catalytic intermediates.[4][8][9]
-
Recommendation: DMSO is a reliable starting point for this reaction. If exploring greener solvent systems, consider a methanol/water mixture, but be prepared to re-optimize other parameters.[8]
-
-
Reaction Time and Temperature:
-
The intramolecular aldol condensation is often the rate-determining step. Ensure your reaction is running for a sufficient duration. Monitoring by TLC or GC-MS is crucial.
-
While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can sometimes improve yields, but may negatively impact enantioselectivity. Conversely, lower temperatures (-20°C) can enhance enantioselectivity but will require longer reaction times.[10]
-
-
Substrate Purity: Ensure that the starting 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone are of high purity. Impurities can interfere with the catalyst or lead to side reactions.[11]
1.2 Issue: Poor Enantioselectivity (% ee)
Question: The enantiomeric excess (ee) of my Wieland-Miescher ketone is lower than expected. How can I improve the stereochemical outcome?
Answer:
Achieving high enantioselectivity is a primary goal of using a chiral catalyst like L-proline. Several factors influence the stereochemical control of the reaction:
-
Catalyst Loading and Aggregation:
-
At very high concentrations, proline can aggregate, which may lead to alternative, less selective reaction pathways.
-
Recommendation: An optimal catalyst loading is key. While some studies have used up to 47 mol%, modern protocols often achieve high enantioselectivity with much lower loadings (e.g., 1-10 mol%) when using modified catalysts.[5][12] For unmodified L-proline, a loading of around 20-30 mol% has been historically used to achieve good enantioselectivity.[6]
-
-
The Role of Water: The presence of water can have a complex and sometimes counterintuitive effect on the reaction.
-
While trace amounts of water can be beneficial by preventing the formation of catalyst-deactivating oxazolidinones, excess water can interfere with the hydrogen bonding in the transition state, leading to a decrease in enantioselectivity.[4][9]
-
Recommendation: Unless you are intentionally running in an aqueous co-solvent system, it is generally advisable to use anhydrous solvents to maintain consistent and high enantioselectivity. If you suspect water is an issue, drying your solvent and reagents may be beneficial.
-
-
Temperature Control:
-
Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Recommendation: If your ee is suboptimal at room temperature, consider running the reaction at a lower temperature, such as 0 °C or even -20 °C, while allowing for a longer reaction time.[10]
-
-
Alternative Catalysts: If optimizing conditions with L-proline does not yield the desired ee, consider exploring proline derivatives or other organocatalysts that have been specifically designed for improved stereocontrol in Robinson annulations.[13]
Section 2: Frequently Asked Questions (FAQs)
2.1 What is the optimal proline catalyst loading for WMK synthesis?
There is no single "optimal" loading, as it is highly dependent on other reaction parameters such as solvent, temperature, and substrate concentration. However, a general guideline is as follows:
| Catalyst Loading (mol%) | Expected Outcome & Considerations |
| 1-5% | Often sufficient for high yield and enantioselectivity, particularly with optimized conditions or modified catalysts.[12] May require longer reaction times. |
| 5-20% | A common range that provides a good balance of reaction rate and efficiency. A good starting point for optimization. |
| 20-30% | Frequently used in foundational protocols and can lead to high enantioselectivity.[6] However, at this level, the risk of side reactions and catalyst deactivation begins to increase. |
| >30% | Generally not recommended. Can lead to diminished returns in terms of rate and may negatively impact yield and enantioselectivity due to the formation of parasitic species.[4][5] |
2.2 How does the proline catalytic cycle work in the context of WMK synthesis?
The proline-catalyzed synthesis of the Wieland-Miescher ketone proceeds through a well-established enamine catalytic cycle.[5][6][14] The key steps are:
-
Enamine Formation: The secondary amine of proline reacts with the ketone of the triketone intermediate to form an enamine.[15]
-
Intramolecular Aldol Addition: The enamine then acts as a nucleophile, attacking one of the other carbonyl groups in an intramolecular fashion. The stereochemistry is set in this step, guided by the chiral environment of the proline catalyst.
-
Hydrolysis: The resulting intermediate is hydrolyzed to release the bicyclic ketol product and regenerate the proline catalyst.
-
Dehydration: The aldol addition product often dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone, the Wieland-Miescher ketone.[1]
Caption: Proline catalytic cycle for WMK synthesis.
2.3 Can I recycle the proline catalyst?
Yes, in principle, L-proline can be recovered and reused. Given its solubility in polar solvents and insolubility in many nonpolar organic solvents, a common approach involves:
-
Quenching the reaction mixture.
-
Extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The proline, being an amino acid, will largely remain in the aqueous phase.
-
The aqueous layer can then be concentrated to recover the proline.
The efficiency of recovery and the activity of the recycled catalyst should be verified for your specific system. Studies have also explored the use of ionic liquids to facilitate catalyst recycling.[7][16]
2.4 What are common side reactions to be aware of?
Besides the formation of the undesired enantiomer, other potential side reactions include:
-
Self-condensation of Methyl Vinyl Ketone: This is more of a concern in the initial Michael addition step to form the triketone precursor.
-
Formation of Parasitic Oxazolidinones: As mentioned, proline can react with the ketone substrate to form a reversibly-bound oxazolidinone, which is an off-cycle, inactive species.[4][5]
-
Over-alkylation or other side reactions of the triketone intermediate: Depending on the reaction conditions, the highly enolizable triketone can potentially undergo other reactions.
A logical troubleshooting workflow can help isolate the source of issues:
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. pnas.org [pnas.org]
- 16. Recyclable L-proline organocatalyst for Wieland–Miescher ketone synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Alternative Organocatalysts for Wieland-Miescher Ketone Synthesis
Welcome to the technical support center for the synthesis of the Wieland-Miescher ketone (WMK) using alternative organocatalysts. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond the classical L-proline-catalyzed methods to achieve higher efficiency, enantioselectivity, and scalability. Here, we address common experimental challenges and frequently asked questions, providing insights grounded in mechanistic understanding and field-proven protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The solutions provided are based on established literature and an understanding of the underlying reaction mechanisms.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient Catalyst Activation: The catalyst may not be forming the active enamine or iminium ion intermediate effectively. 2. Poor Solubility: The catalyst or starting materials may have poor solubility in the chosen solvent. 3. Side Reactions: Undesired side reactions, such as polymerization of methyl vinyl ketone or intermolecular aldol reactions, may be occurring. 4. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or low temperature. | 1. Optimize Acid Co-catalyst: For catalysts like N-sulfonyl-binamprolinamides, the choice and amount of an acid co-catalyst are crucial for facilitating proton transfer steps.[1] Screen different carboxylic acids (e.g., benzoic acid, acetic acid). 2. Solvent Screening: While some modern protocols advocate for solvent-free conditions, trying different solvents can be beneficial.[1][2] For instance, non-hydrogen bonding solvents like dichloromethane have shown some reactivity where protic solvents failed.[1] 3. Slow Addition of Electrophile: Add methyl vinyl ketone slowly to the reaction mixture to minimize polymerization. 4. Monitor Reaction Progress: Use TLC or ¹H NMR to monitor the reaction progress and adjust the reaction time accordingly. Consider a moderate increase in temperature if the reaction is sluggish, but be mindful of potential impacts on enantioselectivity. |
| Poor Enantioselectivity | 1. Suboptimal Catalyst Structure: The chiral environment provided by the catalyst may not be sufficient to induce high stereoselectivity. 2. Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. 3. Water Contamination: The presence of water can interfere with the catalyst's hydrogen-bonding network, which is crucial for stereocontrol. 4. Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex. | 1. Catalyst Selection: The structure of the organocatalyst is paramount. For instance, increasing the aromaticity in N-sulfonyl-binamprolinamide catalysts has been shown to improve enantiomeric excess (ee).[1] Chiral primary amines derived from amino acids have also demonstrated high enantioselectivity.[2][3][4] 2. Optimize Catalyst Loading: While lower catalyst loadings are desirable for scalability, starting with a slightly higher loading (e.g., 5-10 mol%) during optimization can be beneficial. Some protocols have achieved excellent results with as low as 1 mol% catalyst loading.[2][3][4] 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water content. 4. Solvent Effects: As noted, solvent choice is critical. Some of the most successful recent protocols have been developed under solvent-free conditions.[2] |
| Formation of Side Products | 1. Michael Addition Product Accumulation: The initial Michael addition product (the triketone intermediate) may not be cyclizing efficiently. 2. Over-alkylation: The enolate intermediate may react with a second molecule of methyl vinyl ketone. | 1. Choice of Catalyst: Bifunctional catalysts, such as primary amine-thioureas, are designed to promote both the initial Michael addition and the subsequent intramolecular aldol condensation.[5][6] 2. Reaction Conditions: Adjusting the temperature and reaction time can influence the rate of the cyclization step relative to side reactions. |
| Difficulty with Purification | 1. Catalyst Removal: Some organocatalysts can be difficult to remove from the final product via standard column chromatography. 2. Viscous Reaction Mixture: Solvent-free reactions can result in highly viscous mixtures that are challenging to work up. | 1. Acid-Base Extraction: For amine-based catalysts, an acid-base extraction can be an effective method for removal.[7] 2. Solvent Addition during Workup: At the end of the reaction, adding a suitable solvent can facilitate handling and subsequent purification steps. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative organocatalyst instead of the traditional L-proline for the Wieland-Miescher ketone synthesis?
While L-proline is a foundational organocatalyst, its application in the synthesis of the Wieland-Miescher ketone has some notable drawbacks. These include moderate enantioselectivity for the WMK (often around 70% ee), the need for multiple recrystallizations to achieve high enantiopurity, long reaction times, and the use of high-boiling point solvents like DMSO or DMF.[2][4][7] Alternative organocatalysts, such as chiral primary amines and N-sulfonyl-binamprolinamides, have been developed to overcome these limitations, offering higher enantioselectivities (up to 96% ee), shorter reaction times, lower catalyst loadings, and more environmentally friendly conditions (including solvent-free reactions).[1][2][3][4]
Q2: What are the main classes of alternative organocatalysts for this synthesis?
Several classes of alternative organocatalysts have proven effective:
-
Chiral Primary Amines: Often derived from amino acids, these catalysts can achieve high yields and enantioselectivities, sometimes under solvent-free conditions.[2][3][4][8][9]
-
N-Sulfonyl-binamprolinamides: These bifunctional catalysts have a secondary amine and tunable H-bond donor groups that work together to activate the substrate, leading to high stereoselectivity.[1]
-
Diarylprolinol Silyl Ethers: These are highly versatile catalysts used in a wide range of enamine- and iminium-ion-mediated transformations.[10][11][12]
-
Bimorpholine-derived Organocatalysts: These have been successfully applied in highly enantioselective intramolecular aldol reactions to afford the Wieland-Miescher ketone.[13]
-
Hydrazine-based Catalysts: These have been investigated as an alternative organocatalytic system, leveraging the high nucleophilicity of the hydrazine nitrogen.[7]
-
Primary Amine-Thioureas: These bifunctional catalysts can activate the nucleophile through general base catalysis and the electrophile via hydrogen bonding.[5][6]
Q3: How does an acid co-catalyst improve the reaction when using certain alternative organocatalysts?
In some catalytic systems, particularly with bifunctional catalysts like N-sulfonyl-binamprolinamides, an acid co-catalyst plays a crucial role in facilitating proton transfer steps.[1] Computational and experimental studies have shown that the carboxylic acid assists in the protonation and deprotonation steps of the catalytic cycle, which can lower the overall activation energy of the reaction and influence its stereochemical outcome.[1] The acid co-catalyst does not typically act as a general acid catalyst but rather works in concert with the primary organocatalyst.
Q4: Can these alternative organocatalytic methods be scaled up for industrial applications?
Scalability is a key consideration, and many modern alternative organocatalytic methods for WMK synthesis have been designed with this in mind. For example, protocols using chiral primary amines have been successfully demonstrated on a gram scale with catalyst loadings as low as 1 mol%.[3][4] The ability to perform these reactions under solvent-free conditions also reduces waste and simplifies downstream processing, which is advantageous for large-scale synthesis.[2] However, challenges such as catalyst cost and availability for some of the more complex organocatalysts may need to be considered for industrial-scale production.
Q5: What is the general mechanism for these alternative amine-based organocatalysts?
The general mechanism for many of these alternative amine-based organocatalysts follows the principles of enamine catalysis, similar to L-proline. The catalytic cycle can be broadly described as follows:
-
Enamine Formation: The amine catalyst reacts with the ketone of the triketone starting material to form a chiral enamine intermediate.
-
Intramolecular Michael Addition: The enamine then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone moiety. The stereochemistry of this step is directed by the chiral catalyst.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the bicyclic product and regenerate the catalyst, allowing it to enter a new catalytic cycle.
The specific structure of the catalyst, including the presence of hydrogen-bond donors or bulky substituents, creates a well-defined chiral pocket that controls the facial selectivity of the Michael addition.
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of Wieland-Miescher Ketone using a Chiral Primary Amine Catalyst
This protocol is adapted from the work of Luo and Cheng, which demonstrates a highly efficient synthesis using an amino-acid-derived chiral primary amine.[2][3][4]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Chiral primary amine catalyst (e.g., derived from phenylalanine)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (if not solvent-free, e.g., toluene)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 2-methyl-1,3-cyclohexanedione (1.0 equiv), the chiral primary amine catalyst (1-5 mol%), and the acid co-catalyst (1-5 mol%).
-
Addition of Michael Acceptor: Add methyl vinyl ketone (1.1-1.5 equiv) to the reaction mixture. If the reaction is performed under solvent-free conditions, ensure good mixing.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Workup: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.
-
Purification: Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Wieland-Miescher ketone.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Comparative Performance of Selected Alternative Organocatalysts
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | ee (%) | Reference |
| Chiral Primary Amine | 1 | Solvent-free | 4 days (gram scale) | 98 | 91 | [4] |
| N-Tosyl-(Sa)-binam-L-prolinamide | 2 | Toluene | 24 h | 93 | 97 | [14] |
| Bimorpholine-derived | 10 | CH₂Cl₂ | 48 h | up to 92 | up to 95 | [13] |
| L-proline (classical) | 3 | DMSO | Several days | ~70 | ~70 | [15] |
Section 4: Visualizing the Process
Catalytic Cycle of a Chiral Primary Amine
Troubleshooting Workflow
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. [PDF] A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by a Simple Chiral Primary Amine | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Wieland-Miescher Ketone Synthesis Scale-Up
A Senior Application Scientist's Guide to Navigating the Challenges of Large-Scale Wieland-Miescher Ketone Production
Welcome to the technical support center for the scale-up of Wieland-Miescher ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the scale-up of this pivotal chemical transformation. As a versatile building block in the synthesis of a vast array of natural products and pharmaceuticals, including steroids and terpenoids, mastering the large-scale production of Wieland-Miescher ketone is a critical endeavor.[1][2][3][4] This resource is structured to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
I. Foundational Principles: The Robinson Annulation
The synthesis of the Wieland-Miescher ketone is a classic example of the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6] Understanding the intricacies of this two-stage process is fundamental to troubleshooting issues that arise during scale-up.
Reaction Pathway Overview
The overall transformation involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (MVK). The process begins with a Michael addition to form a triketone intermediate, which then undergoes an intramolecular aldol condensation to yield the bicyclic Wieland-Miescher ketone.[7][8][9]
Caption: General workflow of the Wieland-Miescher ketone synthesis via Robinson annulation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that are commonly encountered during the scale-up of the Wieland-Miescher ketone synthesis in a question-and-answer format.
Low Reaction Yield
Q1: My overall yield is significantly lower than expected on a larger scale. What are the likely causes and how can I mitigate them?
A1: Low yields during scale-up can often be attributed to several factors that are less pronounced at the lab scale.
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly prone to polymerization, especially in the presence of base catalysts.[10] On a larger scale, localized high concentrations of base or "hot spots" can accelerate this side reaction.
-
Solution:
-
Slow, Subsurface Addition: Add MVK slowly and below the surface of the reaction mixture with efficient stirring to ensure rapid dispersion and minimize localized high concentrations.
-
Use of MVK Precursors: Consider using MVK precursors like β-chloroketones or Mannich bases, which generate MVK in situ at a controlled rate.[5]
-
Temperature Control: Maintain strict temperature control throughout the MVK addition.
-
-
-
Incomplete Michael Addition: The initial Michael addition may not go to completion, leaving unreacted starting materials.
-
Solution:
-
Reaction Monitoring: Monitor the disappearance of the starting materials by in-process controls such as HPLC or TLC.
-
Stoichiometry: Ensure accurate stoichiometry of reactants. While a slight excess of MVK is sometimes used, a large excess can promote polymerization.
-
Catalyst Choice: For base-catalyzed reactions, ensure the base is sufficiently strong to deprotonate the 2-methyl-1,3-cyclohexanedione effectively.
-
-
-
Side Reactions of the Triketone Intermediate: The triketone intermediate can undergo other, non-productive reactions if the cyclization is slow.
-
Solution:
-
One-Pot vs. Two-Step: While a one-pot process is often preferred for efficiency, a two-step approach where the Michael addition is run to completion before adding the cyclization catalyst can sometimes provide better overall yields by minimizing side reactions of the triketone.
-
-
-
Inefficient Mixing: Inadequate mixing in a large reactor can lead to poor mass transfer and localized concentration gradients, resulting in side reactions and incomplete conversion.
-
Solution:
-
Reactor Design: Ensure the reactor is equipped with an appropriate agitator and baffles to provide efficient mixing for the specific reaction volume and viscosity.
-
-
Poor Enantioselectivity
Q2: I'm observing a drop in enantiomeric excess (ee) upon scaling up the proline-catalyzed reaction. What could be the reasons?
A2: Maintaining high enantioselectivity on a larger scale requires careful control of reaction parameters.
-
Temperature Excursions: The enantioselectivity of the proline-catalyzed aldol condensation is often highly temperature-dependent. The Robinson annulation is exothermic, and on a larger scale, inefficient heat removal can lead to a rise in the internal temperature, which can significantly erode the enantioselectivity.
-
Solution:
-
Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum temperature of synthesis (MTSR) to design an adequate cooling strategy for the larger reactor.
-
Jacket Cooling and Addition Rate: Utilize a reactor with efficient jacket cooling and control the rate of addition of reactants to manage the rate of heat generation.
-
-
-
Catalyst Deactivation or Degradation: The proline catalyst can be susceptible to degradation under certain conditions, leading to a loss of stereocontrol.
-
Solution:
-
Catalyst Stability Studies: Evaluate the stability of the catalyst under the proposed reaction conditions for the duration of the reaction.
-
Quality of Proline: Ensure the use of high-purity, enantiomerically pure proline.
-
-
-
Presence of Water: The water content in the reaction mixture can influence the catalytic cycle and, consequently, the enantioselectivity.
-
Solution:
-
Control of Raw Material Water Content: Use anhydrous solvents and ensure the starting materials have a low and consistent water content.
-
Azeotropic Removal: In some cases, a Dean-Stark apparatus can be used to remove water formed during the reaction, although this is more common in reactions run at higher temperatures.[11]
-
-
-
Catalyst Homogeneity: If the catalyst is not fully dissolved, it can lead to inconsistent stereochemical induction.
-
Solution:
-
Solvent Selection: Choose a solvent system in which the catalyst has good solubility. While DMF and DMSO are common in lab-scale syntheses, consider alternative solvents more suitable for industrial scale, such as N-methyl-2-pyrrolidone (NMP) or ionic liquids, after appropriate solubility and stability checks.
-
-
Byproduct Formation and Purification Challenges
Q3: I am observing several impurities in my crude product. What are the common byproducts and how can I minimize them?
A3: Besides MVK polymers, other byproducts can form, complicating purification.
-
Double Michael Adduct: 2-methyl-1,3-cyclohexanedione can react with two molecules of MVK.
-
Mitigation: Use a carefully controlled stoichiometry of MVK and ensure efficient mixing.
-
-
Over-alkylation Products: The enolate of the Wieland-Miescher ketone can potentially react with MVK.
-
Mitigation: This is less common under standard conditions but can be minimized by controlling the reaction time and temperature.
-
-
Diastereomers of the Aldol Adduct: If the dehydration step is not complete, you may isolate diastereomeric aldol adducts.
-
Mitigation: Ensure sufficient reaction time and/or temperature for the dehydration to complete. Acidic or basic conditions can facilitate this step.
-
Q4: The purification of the Wieland-Miescher ketone is proving difficult and costly at scale. What are some effective large-scale purification strategies?
A4: Achieving high chemical and enantiomeric purity on a large scale requires a well-designed purification strategy.
-
Crystallization: This is often the most cost-effective method for large-scale purification.
-
Solvent Screening: Perform a thorough solvent screening to identify a system that provides good recovery and efficient purification. Common solvent systems include isopropanol, ethyl acetate/heptane, and acetone/water.
-
Seeding Strategy: Develop a robust seeding strategy to ensure the crystallization of the desired enantiomer and to control the crystal size distribution, which is important for filtration and drying.
-
Temperature Profile: Optimize the cooling profile to control the rate of crystallization and minimize the inclusion of impurities.
-
-
Kinetic Resolution: If the enantiomeric excess of the crude product is moderate, a kinetic resolution can be an effective way to upgrade the enantiopurity.
-
Preparative Chromatography: While often more expensive than crystallization, preparative chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or Simulated Moving Bed (SMB) chromatography, can be highly effective for separating enantiomers on an industrial scale, especially for high-value products.[13]
III. Process Optimization and Control
Raw Material Quality and Control
The quality of your starting materials is paramount for a reproducible and high-yielding process.
| Raw Material | Critical Quality Attributes | Impact on Synthesis |
| 2-Methyl-1,3-cyclohexanedione | Purity (absence of other diones), Water Content | Impurities can lead to byproduct formation. Excess water can affect catalyst performance and enantioselectivity. |
| Methyl Vinyl Ketone (MVK) | Purity (absence of oligomers/polymers), Stabilizer Content | Polymerized MVK will reduce the effective concentration and can complicate purification. The type and amount of stabilizer should be consistent.[14] |
| Catalyst (e.g., L-Proline) | Enantiomeric Purity, Chemical Purity, Particle Size | Low enantiomeric purity will directly lead to a lower ee in the product. Impurities may inhibit the catalyst. Particle size can affect dissolution rates. |
| Solvent | Water Content, Peroxides (for ethers), Purity | Water content is critical for enantioselectivity. Peroxides can lead to unwanted side reactions. |
Process Analytical Technology (PAT) for Real-Time Monitoring
Implementing PAT can provide significant advantages for process understanding and control during scale-up.[15][16][17][18][19]
-
In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants and products in real-time, allowing for precise determination of reaction endpoints and kinetics. This data is invaluable for optimizing reaction times and preventing the formation of byproducts due to extended reaction times.
-
Real-time Enantiomeric Excess Monitoring: Advanced techniques like vibrational circular dichroism (VCD) spectroscopy can potentially be used for the in-situ monitoring of enantiomeric excess during the reaction, providing immediate feedback on the performance of the asymmetric catalyst.[20][21]
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agcbio.com [agcbio.com]
- 17. rehbaum.info [rehbaum.info]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enantiomeric Excess Determination by Fourier Transform Near-Infrared Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Process Monitoring [opg.optica.org]
Technical Support Center: Purification of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Welcome to the technical support guide for the purification of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione. This bicyclic dione, a key building block in the synthesis of steroids and other complex natural products, is also commonly known in its racemic or enantiomerically pure forms as the Wieland-Miescher Ketone or the Hajos-Parrish Ketone, respectively.[1][2][3] Its successful synthesis is a significant step, but achieving high purity is paramount for subsequent reactions.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective techniques are flash column chromatography and recrystallization. The choice between them depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Often, a combination of both methods is employed for achieving analytical-grade purity.
Q2: How do I choose the best purification strategy?
Your choice should be guided by an initial analysis of your crude product. A quick Thin Layer Chromatography (TLC) analysis is indispensable.
-
Flash Column Chromatography is ideal when your crude product contains multiple impurities with different polarities, or if the impurities are very similar in structure to the product. It is excellent for purification from gram to kilogram scales.[4]
-
Recrystallization is most effective when the crude product is already of moderate to high purity (typically >85-90%) and you need to remove minor impurities. It is also an excellent method for enriching the enantiomeric excess (ee) of a chiral sample on the final purification step.[5]
Below is a decision-making workflow to help guide your strategy.
Caption: Decision tree for selecting a purification method.
Q3: What are the typical impurities I might encounter?
Impurities often stem from the Robinson annulation synthesis procedure.[1] Common contaminants include:
-
Unreacted Starting Materials: Such as 2-methyl-1,3-cyclohexanedione.
-
Intermediate Aldol Adduct: The bicyclic ketol intermediate may not have fully dehydrated.[1]
-
Polymerized Methyl Vinyl Ketone: A common side product.
-
Regioisomers: Depending on the specific synthetic route, other isomers may form.
Q4: How can I reliably assess the purity of my final product?
A multi-faceted approach is best:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. The racemic compound melts around 47-50 °C.[1]
-
Chiral HPLC: Essential for determining the enantiomeric excess (ee) if you performed an asymmetric synthesis.
-
TLC: A single spot in multiple solvent systems suggests high purity.
Troubleshooting Guide: Common Purification Issues
Section 1: Recrystallization Problems
Recrystallization is a powerful technique, but this dione can sometimes be challenging to crystallize from crude mixtures.
Problem: My compound "oils out" or forms a syrup instead of crystallizing.
This is a common issue when the crude material's melting point is lower than the boiling point of the solvent, or when significant impurities are present.
| Probable Cause | Scientific Rationale & Solution |
| Solvent Polarity is Too High | The compound is too soluble, even at low temperatures, preventing crystal lattice formation. Solution: Switch to a less polar solvent system. A mixture of ethyl acetate and hexanes is often successful.[5][6] Start by dissolving the oil in a minimal amount of the more polar solvent (ethyl acetate) and slowly add the less polar anti-solvent (hexanes) until turbidity persists. |
| Cooling Rate is Too Fast | Rapid cooling doesn't allow sufficient time for ordered crystal nucleation and growth, leading to an amorphous oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator (0-4 °C). Avoid placing it directly into a freezer. |
| Presence of "Oily" Impurities | Impurities can inhibit crystallization by interfering with the crystal lattice. Solution: If the issue persists, a preliminary rapid purification by column chromatography (a "plug") to remove the bulk of impurities may be necessary before attempting recrystallization. |
| Lack of Nucleation Sites | Crystallization requires an initial seed to begin. Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled solution. |
Problem: My recrystallization yield is very low.
| Probable Cause | Scientific Rationale & Solution |
| Excessive Solvent Volume | Using too much solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments. |
| Inappropriate Solvent System | The compound may have high solubility in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice. An ideal solvent dissolves the compound well when hot but poorly when cold. Refer to the table below for starting points. |
| Premature Crystallization | If the compound crystallizes out of the hot solution during filtration, significant loss will occur. Solution: Use a pre-heated funnel and flask for hot filtration steps to prevent the solution from cooling and depositing crystals prematurely. |
Table 1: Reported Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Notes | Reference |
| Hexane-Ethyl Acetate | 3:1 | A common and effective system for enriching enantiomeric excess from ~90% to >99%.[5] | --INVALID-LINK-- |
| Ethyl Acetate | N/A | Used alone in some procedures.[6] | --INVALID-LINK-- |
| Diisopropyl Ether (iPr₂O) | N/A | Reported for a ketal-protected derivative, suggesting its potential for related structures.[7] | --INVALID-LINK-- |
Section 2: Column Chromatography Problems
Flash column chromatography is the workhorse for purifying the dione from complex mixtures.[8][9]
Caption: Standard workflow for flash column chromatography.
Problem: I'm getting poor separation between my product and an impurity.
| Probable Cause | Scientific Rationale & Solution |
| Incorrect Eluent Polarity | If the eluent is too polar, all compounds will move too quickly (high Rf values), resulting in co-elution. If it's not polar enough, compounds will remain adsorbed at the top. Solution: Optimize the eluent system using TLC first. Aim for an Rf value of ~0.25-0.35 for your target compound. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can significantly improve separation. A common starting point is a mixture of Ethyl Acetate in Petroleum Ether or Hexanes.[10] |
| Column Overloading | Loading too much crude material relative to the amount of stationary phase exceeds the column's capacity, leading to broad, overlapping bands. Solution: A general rule is to use a 20:1 to 50:1 ratio of adsorbent weight to crude product weight.[11] For difficult separations, increase this ratio. |
| Poor Column Packing | Air bubbles, cracks, or an uneven adsorbent bed in the column create channels for the solvent to flow through, bypassing proper interaction with the stationary phase. This leads to band distortion and poor separation. Solution: Ensure you pack a homogenous, bubble-free column. The slurry packing method is generally most reliable.[4] |
Problem: My compound is streaking or "tailing" on the column.
| Probable Cause | Scientific Rationale & Solution |
| Sample Insolubility | If the sample is not fully dissolved when loaded or precipitates at the top of the column, it will slowly leach out as the eluent passes, causing a long streak. Solution: Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column ("dry loading"). |
| Strong Interaction with Silica | The dione's ketone groups can interact strongly with the acidic silica gel, especially if there are any acidic impurities. Solution: Add a very small amount (~0.5%) of a modifier like triethylamine to the eluent to neutralize active sites on the silica gel. Alternatively, consider using a different stationary phase like neutral alumina. |
| Sample Band is too Diffuse | Loading the sample in a large volume of solvent creates a very wide initial band, which is difficult to resolve. Solution: Always load the sample in the absolute minimum volume of solvent possible. Dry loading is the preferred method to ensure a tight starting band.[9] |
Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system. A 20-40% Ethyl Acetate in Petroleum Ether mixture is a good starting point.[10]
-
Column Preparation: Select a column with an appropriate diameter for your sample size. Pack with silica gel (230-400 mesh) using the chosen eluent as a slurry. Ensure the final bed is flat and defect-free.
-
Sample Loading: Dissolve your crude product (~1g) in a minimal volume of dichloromethane. Add ~2g of silica gel and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Based on prior knowledge or small-scale tests, select a solvent system (e.g., Hexane:Ethyl Acetate 3:1 v/v).[5]
-
Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the more soluble component (ethyl acetate) and heat gently (e.g., on a 40-50 °C water bath) until the solid dissolves completely.
-
Crystallization: Slowly add the anti-solvent (hexanes) while swirling until the solution remains faintly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe crystal formation. Once at room temperature, place the flask in a refrigerator for several hours to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, purified product.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. 7α-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione [cymitquimica.com]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. kbfi.ee [kbfi.ee]
- 11. web.uvic.ca [web.uvic.ca]
Technical Support Center: Resolution of Racemic Wieland-Miescher Ketone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the resolution of racemic Wieland-Miescher ketone (WMK). The Wieland-Miescher ketone is a foundational building block in the total synthesis of a vast array of complex natural products, including steroids and terpenoids.[1] Its synthesis via the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone typically yields a racemic mixture, necessitating a robust resolution strategy to obtain the desired enantiomer for stereospecific synthesis.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common challenges encountered during the resolution process, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Troubleshooting Enzymatic & Biocatalytic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enriched starting material from the newly formed product.[2]
Q1: My yeast-mediated reduction of racemic WMK is showing low conversion and/or low enantiomeric excess (% ee). What are the primary causes?
Answer: This is a common issue when using whole-cell biocatalysts like yeast. The problem often lies in the health and activity of the yeast culture or suboptimal reaction conditions. A key study identified Torulaspora delbrueckii as a highly effective strain that selectively reduces the isolated carbonyl group of the (S)-enantiomer, leaving the (R)-enantiomer untouched.[3][4][5]
Causality & Troubleshooting Steps:
-
Yeast Strain and Viability: Not all yeast strains are effective. Using a strain with proven selectivity, like T. delbrueckii, is critical.[4][6] Ensure your culture is viable and in the logarithmic growth phase before introducing the substrate. A sluggish or old culture will have poor catalytic activity.
-
Protocol Insight: Propagate the yeast in a nutrient-rich medium (e.g., glucose, peptone, yeast extract) for 30-40 hours at a controlled temperature (e.g., 30 °C) to build a high cell density before starting the resolution.[6]
-
-
Substrate Concentration: High concentrations of organic substrates like WMK can be toxic to yeast cells, inhibiting their metabolic activity.
-
Troubleshooting Step: Start with a low substrate concentration and add it gradually to the culture. Monitor the reaction progress by TLC or GC/HPLC to find the optimal balance between reaction rate and cell viability.
-
-
Reaction Conversion: The fundamental principle of kinetic resolution dictates that the maximum yield for a single enantiomer is 50%. To achieve high % ee for the unreacted starting material (the (R)-enantiomer in this case), the reaction should be stopped at or near 50% conversion. Letting the reaction proceed further will lead to the slower reduction of the desired enantiomer, eroding its enantiopurity.
-
Workflow: Monitor the reaction closely. When approximately 50% of the starting material is consumed, stop the reaction, extract the components, and separate the unreacted (R)-WMK from the reduced alcohol product via column chromatography.[6] For example, a reaction starting with 70% ee (R)-WMK can be enriched to >97% ee.[6]
-
Q2: I want to obtain the (S)-enantiomer. Is enzymatic resolution a good option?
Answer: Yes, but it requires a different strategy. While yeast reduction leaves you with (R)-WMK, you can access the (S)-enantiomer from the alcohol product. The yeast selectively reduces (S)-WMK to the corresponding (4aS,5S)-alcohol.[3][4] This alcohol can then be isolated and oxidized back to (S)-WMK using a standard oxidizing agent like Jones' reagent.
Alternatively, other enzymatic systems can be employed. Lipases are particularly effective for resolving the racemic alcohol derived from the initial reduction of racemic WMK. For instance, Lipase PS can be used for highly efficient acetylation of the racemic cis-alcohol, providing another route to isolate the enantiomers.[7]
Comparative Summary of Biocatalytic Methods
| Method/Biocatalyst | Target Enantiomer | Principle | Typical Result | Reference |
| Yeast Reduction (T. delbrueckii) | (R)-WMK | Kinetic resolution by selective reduction of (S)-enantiomer | >97% ee for unreacted (R)-WMK at ~50% conversion | [3][4][6] |
| Oxidoreductase (e.g., IS2-SDR) | (R)-WMK | Kinetic resolution by selective reduction of (S)-enantiomer | 96.5% ee for unreacted (R)-WMK | [8] |
| Lipase Acetylation (Lipase PS) | (S)- or (R)-alcohol | Kinetic resolution of the racemic alcohol (from reduced WMK) | Very high efficiency (E ≅ 2000), yielding enantiopure alcohols | [7] |
Workflow for Enzymatic Kinetic Resolution
Here is a diagram illustrating the general workflow for the kinetic resolution of Wieland-Miescher ketone using a selective biocatalyst.
Caption: Workflow for Enzymatic Kinetic Resolution of WMK.
Section 2: Troubleshooting Classical Chemical Resolution
Classical resolution involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility), which allows them to be separated by methods like fractional crystallization.[9]
Q3: I am unable to achieve good separation of diastereomeric salts formed from WMK. What factors should I investigate?
Answer: This is a multi-faceted problem where success depends on the interplay between the substrate, the resolving agent, and the solvent system.
Causality & Troubleshooting Steps:
-
Choice of Resolving Agent: The Wieland-Miescher ketone itself is not acidic or basic. Therefore, direct diastereomeric salt formation is not feasible. The ketone must first be reduced to the corresponding alcohol. This racemic alcohol can then be reacted with a chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric esters or salts.[9] The structural compatibility between the alcohol and the resolving agent is crucial for forming a stable, crystalline salt.
-
Troubleshooting Step: Screen a variety of commercially available and inexpensive chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid).[9]
-
-
Solvent System for Crystallization: The single most critical parameter is the choice of solvent. The ideal solvent will maximize the solubility difference between the two diastereomers. One diastereomer should be sparingly soluble and crystallize out, while the other remains in the mother liquor.
-
Troubleshooting Step: Perform a systematic solvent screen. Start with common solvents (ethanol, methanol, ethyl acetate, acetone) and then move to solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). The goal is to find a system where one diastereomer crashes out cleanly upon cooling or concentration.[10]
-
-
Temperature and Cooling Profile: The rate of cooling can dramatically affect the purity of the crystals. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Protocol Insight: Employ a slow, controlled cooling profile. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator (4 °C), and finally a freezer (-20 °C) if necessary, allowing sufficient time for equilibration at each stage.
-
Q4: Is there a non-crystallization method for classical resolution if I can't find a suitable system?
Answer: Yes. An effective alternative involves converting the diastereomers into compounds that are separable by standard silica gel chromatography. A published method for WMK derivatives demonstrates this elegant approach.[11][12]
Workflow Overview:
-
Reduction: Reduce racemic WMK to the corresponding racemic alcohol.
-
Esterification: React the racemic alcohol with an enantiopure chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form a mixture of two diastereomeric esters.[11]
-
Chromatographic Separation: These diastereomeric esters are no longer enantiomers and can be separated on standard, achiral silica gel using HPLC. The difference in their polarity is often sufficient for baseline separation.[11]
-
Hydrolysis & Oxidation: Separately hydrolyze the purified esters to yield the enantiopure alcohols. Subsequent oxidation of each alcohol provides the corresponding enantiopure (R)- and (S)-Wieland-Miescher ketones.
Workflow for Classical Resolution via Diastereomer Separation
Caption: Workflow for Classical Resolution of WMK.
Section 3: Troubleshooting Chiral HPLC Separation
Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique. However, achieving baseline resolution requires careful method development.
Q5: I am not achieving baseline separation of WMK enantiomers on my chiral column. How can I optimize the separation?
Answer: Poor resolution on a chiral column is typically a problem of selecting the right column or mobile phase. The separation relies on transient, diastereomeric interactions between the enantiomers and the chiral stationary phase.
Causality & Troubleshooting Steps:
-
Column Selection (CSP): The choice of CSP is paramount. Different classes of CSPs offer different chiral recognition mechanisms. For the Wieland-Miescher ketone, both polysaccharide-based and cyclodextrin-based CSPs have been shown to be effective.
-
Expert Insight: A study found that a carboxymethyl-derivatized β-cyclodextrin stationary phase provided baseline separation for WMK and its derivatives.[13][14] Polysaccharide phases like Chiralcel OD-H (cellulose tris-(3,5-dimethylphenylcarbamate)) are also a good starting point and have been used successfully.[13][14] If one class doesn't work, try the other.
-
-
Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity (α). For normal-phase chiral chromatography, the mobile phase is typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Troubleshooting Step: Systematically vary the ratio of hexane to isopropanol. Decreasing the percentage of the alcohol modifier generally increases retention time and often improves resolution, but can also lead to broader peaks. Start with a 90:10 hexane:IPA mixture and adjust in small increments (e.g., to 95:5 or 85:15).
-
-
Flow Rate and Temperature: Lowering the flow rate increases the time the analytes spend interacting with the CSP, which can improve resolution, albeit at the cost of longer run times. Temperature can also affect the thermodynamics of the chiral recognition process.
-
Protocol Insight: Optimize flow rate and temperature as secondary parameters after a suitable column and mobile phase have been identified.
-
Guide to Chiral HPLC Columns for Wieland-Miescher Ketone
| Column Type | Stationary Phase Example | Typical Mobile Phase | Performance Note | Reference |
| Derivatized Cyclodextrin | Carboxymethyl-β-cyclodextrin | Hexane/Isopropanol | Reported to achieve baseline separation for WMK and derivatives. | [13][14] |
| Polysaccharide | Cellulose tris-(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Can provide full separation for WMK. | [13][14] |
Schematic of Chiral HPLC Separation
Caption: Schematic of Chiral HPLC Separation of WMK Enantiomers.
Section 4: Proactive Approach: Asymmetric Synthesis
Instead of making the racemic mixture and then separating it, a more elegant and atom-economical approach is to synthesize the desired enantiomer directly. The organocatalytic Hajos-Parrish-Eder-Sauer-Wiechert reaction, which uses the simple amino acid L-proline as a chiral catalyst, is the classic method for this.[1][15][16]
Q6: My L-proline catalyzed synthesis of WMK is giving low yield and/or poor enantioselectivity. What are the most common pitfalls?
Answer: The proline-catalyzed intramolecular aldol reaction is famously sensitive to reaction conditions. Low yield or enantioselectivity can almost always be traced back to catalyst quality, solvent, or the presence of water.[17]
Troubleshooting the Proline-Catalyzed Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low % ee | Impure Catalyst: Commercial L-proline can contain impurities that disrupt the catalytic cycle. | Recrystallize the L-proline from an ethanol/water mixture before use.[17] |
| Solvent Choice: The solvent mediates the key transition states that determine stereoselectivity. | Polar aprotic solvents like DMSO or DMF are standard and often give good results. A solvent screen is highly recommended.[1][17] | |
| Low Yield | Water Content: While the reaction mechanism involves water, excess water can promote side reactions and catalyst deactivation. | Ensure anhydrous conditions or use a solvent with controlled, minimal water content. Some protocols specify a small amount of water, but this must be precise. |
| Reaction Temperature: Incorrect temperature can lead to side products or decomposition. | Maintain the recommended reaction temperature strictly. The original Hajos-Parrish reaction was run at room temperature.[1] | |
| Slow Reaction | Catalyst Loading: Insufficient catalyst will naturally slow the reaction. | While the reaction works with as little as 3 mol%, increasing the catalyst loading to 10-20 mol% can improve the rate without compromising enantioselectivity.[18] |
| Inefficient Catalyst: L-proline itself, while classic, is not the most active catalyst available today. | Consider using more modern, highly active amino-acid-derived primary amine catalysts, which can achieve high yields and >95% ee with catalyst loadings as low as 1 mol%.[19][20] |
Catalytic Cycle for Proline-Catalyzed Asymmetric Synthesis
Caption: Simplified Proline Catalytic Cycle for WMK Synthesis.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Preparation of enantiopure Wieland-Miescher ketone and derivatives by the MalphaNP acid method: substituent effect on the HPLC separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC resolution of the Wieland-Miescher ketone and derivatives [iris.cnr.it]
- 14. researchgate.net [researchgate.net]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 20. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Hajos-Parrish ketone under different reaction conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Hajos-Parrish Ketone, a cornerstone chiral building block in asymmetric synthesis. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance on the stability of this valuable synthon under various experimental conditions. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your material throughout your synthetic workflow.
Chemical Profile and Intrinsic Stability
The Hajos-Parrish Ketone, formally known as (3aS,7aS)-3a-hydroxy-7a-methyl-3,4,7,7a-tetrahydro-1H-inden-5(6H)-one, exists in equilibrium with its dehydrated enone form. It is the product of the famed proline-catalyzed intramolecular aldol reaction.[1][2]. Its structure, containing a β-hydroxy ketone (ketol) moiety and a chiral quaternary center, dictates its reactivity and stability.[3]. While robust enough for numerous synthetic transformations, its bifunctional nature makes it susceptible to degradation under certain conditions. This guide will address these susceptibilities directly.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the handling, reaction, and purification of the Hajos-Parrish ketone.
Q1: I'm observing a new spot on my TLC plate after an acidic workup. What is happening?
Answer: You are likely observing the formation of the α,β-unsaturated ketone via acid-catalyzed dehydration of the ketol.[4]. The β-hydroxy group is prone to elimination under acidic conditions, especially with heating, to form a thermodynamically stable conjugated system.
-
Causality: The acidic conditions protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination forms the carbon-carbon double bond conjugated with the ketone.
-
Troubleshooting:
-
Use Mild Acids: If an acidic wash is necessary, use dilute, weak acids like saturated ammonium chloride (NH₄Cl) solution or dilute citric acid.
-
Maintain Low Temperatures: Perform all acidic extractions and workup steps at low temperatures (0 °C to 5 °C) to minimize the rate of elimination.
-
Minimize Contact Time: Do not let your organic layer remain in contact with the acidic aqueous phase for extended periods. Separate the layers promptly.
-
Alternative Quench: Consider quenching your reaction with a buffer solution (e.g., phosphate buffer, pH 7) before workup.
-
Q2: My reaction yield is low, and I suspect decomposition. Could basic conditions be the cause?
Answer: Yes, strong basic conditions can be detrimental. The Hajos-Parrish ketone is susceptible to a retro-aldol reaction under harsh basic conditions, which breaks the C-C bond formed during its synthesis, leading back to the starting triketone. Additionally, epimerization at the carbon bearing the hydroxyl group can occur.
-
Causality:
-
Retro-Aldol: A strong base can deprotonate the hydroxyl group. The resulting alkoxide can trigger the collapse of the ring system, cleaving the aldol C-C bond.
-
Epimerization: While less common for the ring-junction methyl group, the stereocenter bearing the hydroxyl can potentially be affected by base-promoted enolization/epimerization, although this is more relevant to its precursor isomers.[5].
-
-
Troubleshooting:
-
Avoid Strong Bases: Steer clear of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures.
-
Use Non-Nucleophilic Bases: For reactions requiring a base, opt for milder, non-nucleophilic organic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or pyridine.
-
Careful Workup: When performing a basic wash (e.g., with sodium bicarbonate solution), ensure it is done quickly and at low temperatures.
-
Q3: I'm trying to purify the Hajos-Parrish ketone via column chromatography, but my yields are inconsistent. What should I consider?
Answer: The choice of stationary phase and solvent system is critical. Standard silica gel is slightly acidic and can cause the dehydration mentioned in Q1, especially if the chromatography run is slow.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze the elimination of water from the ketol, leading to the formation of the less polar enone byproduct. You will often see this as a streaking spot or a second spot appearing during the run.
-
Troubleshooting:
-
Deactivate Silica Gel: "Cap" the acidic sites by preparing a slurry of your silica gel in your eluent containing a small amount (0.5-1%) of a modifying base like triethylamine or pyridine.
-
Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina or Florisil if product degradation on silica is significant.
-
Optimize Eluent: A well-chosen eluent system will move the compound off the column efficiently, minimizing contact time. Test solvent systems via TLC beforehand.
-
Run the Column Quickly: Avoid letting the compound sit on the column for extended periods. A faster flow rate, consistent with good separation, is preferable.[6].
-
Q4: Can I heat the Hajos-Parrish ketone? What is its thermal stability?
Answer: The Hajos-Parrish ketone is thermally sensitive. Heating, particularly in the presence of acidic or basic traces, will promote dehydration to the enone.[7].
-
Causality: Thermal energy provides the activation energy needed for the elimination reaction. This process is significantly accelerated by catalytic amounts of acid or base.
-
Troubleshooting:
-
Solvent Removal: When removing solvents under reduced pressure (rotary evaporation), use a low bath temperature (typically ≤ 30-40 °C).
-
Reaction Conditions: If performing a subsequent reaction, choose conditions that operate at or below room temperature if possible. If heating is required, monitor the reaction closely for the appearance of the enone byproduct.
-
Storage: Store the purified ketone at low temperatures (-20 °C is recommended for long-term storage) under an inert atmosphere (N₂ or Ar) to prevent degradation.
-
Data Summary: Stability Under Various Conditions
The following table summarizes the known and inferred stability of the Hajos-Parrish ketone. This data is synthesized from reaction reports and established principles of organic chemistry.
| Condition | Reagents/Environment | Stability Profile & Potential Byproducts | Recommendations & Mitigation |
| Acidic | Strong acids (HCl, H₂SO₄), Lewis acids, prolonged exposure to silica gel | Low Stability: Prone to rapid dehydration. | Use weak acids (NH₄Cl, Citric Acid), low temperatures, and deactivated silica gel. |
| Basic | Strong bases (NaOH, KOH, alkoxides) | Low Stability: Risk of retro-aldol reaction. | Use mild organic bases (Et₃N, DIPEA), avoid high temperatures. |
| Thermal | Heating > 40-50 °C | Moderate to Low Stability: Dehydration is likely, especially with catalysts. | Use low temperatures for solvent removal and storage. Run reactions at RT when possible. |
| Reductive | NaBH₄, H₂/Pd-C | Moderately Stable: The ketones are reducible to diols. Compatibility depends on desired outcome. | Reaction is expected. Control stoichiometry to potentially achieve selective reduction. |
| Oxidative | m-CPBA, PCC, PDC | Moderately Stable: Ketones are generally stable, but the hydroxyl group can be oxidized. | Protect the hydroxyl group if it needs to be preserved during oxidation of another part of a larger molecule. |
| Storage | Air, light, ambient temp | Moderate Stability: Prone to slow degradation over time. | Store cold (-20 °C), under inert gas (N₂ or Ar), and protected from light. |
Key Experimental Protocols
Protocol 1: Recommended Workup & Extraction Procedure
This protocol is designed to minimize degradation during the isolation of the Hajos-Parrish ketone from a reaction mixture.
-
Cool the Reaction: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench: Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extract: Extract the aqueous layer 3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine & Wash: Combine the organic layers and wash sequentially with:
-
1x Saturated aqueous NH₄Cl solution
-
1x Saturated aqueous NaHCO₃ solution
-
1x Brine (saturated NaCl solution)
-
Perform all washes quickly at low temperature.
-
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter & Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.
-
Store: Immediately place the crude product under high vacuum to remove residual solvent, then store under an inert atmosphere at -20 °C.
Protocol 2: Monitoring Stability by TLC
Thin-Layer Chromatography (TLC) is the best way to quickly assess the integrity of your sample.
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Spot Samples: Spot a reference sample of pure Hajos-Parrish ketone alongside the sample you wish to test (e.g., from a reaction in progress or a stored vial).
-
Elute: Develop the plate in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Visualize: Visualize the plate using a UV lamp (if applicable) and then stain with an appropriate agent (e.g., potassium permanganate or vanillin stain).
-
Analyze:
-
Hajos-Parrish Ketone (Ketol): Will appear as a distinct spot.
-
Dehydrated Enone: Will appear as a less polar spot (higher Rf value) than the ketol.
-
Retro-Aldol Product (Triketone): Will appear as a more polar spot (lower Rf value).
-
Visualized Workflows and Pathways
Degradation Pathway Analysis
This diagram illustrates the primary degradation pathways for the Hajos-Parrish ketone under harsh conditions.
Caption: Key degradation pathways of the Hajos-Parrish ketone.
Recommended Stability Testing Workflow
This workflow outlines a logical sequence for troubleshooting unexpected results or testing stability with a new reagent.
References
- 1. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 2. dobroka.hu [dobroka.hu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
- 7. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding byproduct formation in the synthesis of WMK analogs
A Guide to Troubleshooting and Avoiding Byproduct Formation
Welcome to the technical support center for the synthesis of Wieland-Miescher Ketone (WMK) analogs. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of WMK analog synthesis and minimize the formation of unwanted byproducts. As Senior Application Scientists, we combine our expertise with established research to offer practical solutions to common synthetic challenges.
I. Understanding the Core Reaction: The Robinson Annulation
The synthesis of WMK and its analogs predominantly relies on the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4][5][6][7] Understanding the mechanism of these two key steps is crucial for diagnosing and preventing byproduct formation.
Reaction Pathway Overview
Caption: The two-stage mechanism of the Robinson Annulation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of WMK analogs in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Q1: My reaction mixture is turning into a thick, insoluble polymer. What's happening and how can I prevent it?
A1: This is a classic case of methyl vinyl ketone (MVK) polymerization. [6] MVK and its analogs are highly reactive Michael acceptors that can readily polymerize, especially under basic conditions.
Root Cause Analysis:
-
High Concentration of MVK: A high concentration of the reactive MVK monomer increases the likelihood of self-polymerization.
-
Basic Conditions: Bases used to generate the enolate for the Michael addition can also initiate the polymerization of MVK.[6]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of polymerization.
Troubleshooting & Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Slow Addition of MVK | Instead of adding all the MVK at once, add it slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of MVK low, favoring the desired Michael addition over polymerization. | Use a syringe pump for precise and consistent addition. |
| Use of MVK Precursors | Employ a compound that generates MVK in situ. This ensures a low and steady concentration of the reactive species. | β-chloroketones: These can be used in acid-catalyzed Robinson annulations, where the generated HCl acts as the catalyst.[2][8] Mannich Bases: These release MVK upon heating, providing a controlled release. |
| Wichterle Reaction Variant | The Wichterle reaction uses 1,3-dichloro-cis-2-butene as an alternative to MVK, which is less prone to polymerization.[1] | This introduces additional synthetic steps but can be a robust solution for problematic substrates. |
| Optimize Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling. | Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures. |
| Add a Polymerization Inhibitor | Introduce a small amount (100-500 ppm) of a polymerization inhibitor like hydroquinone (HQ) or its monomethyl ether (MEHQ).[9] | Ensure the inhibitor does not interfere with the desired reaction. |
Experimental Protocol: Slow Addition of MVK
-
Set up your reaction vessel with the ketone starting material, solvent, and base.
-
Load a syringe pump with the required amount of MVK.
-
Set the pump to add the MVK to the reaction mixture over a period of 2-4 hours.
-
Maintain the desired reaction temperature throughout the addition.
-
After the addition is complete, allow the reaction to proceed for the determined time, monitoring by TLC or other appropriate methods.
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
A2: You are likely observing the formation of a tricyclic byproduct resulting from a double Michael addition. This occurs when the initial 1,5-diketone intermediate, instead of undergoing the desired intramolecular aldol condensation, acts as a Michael donor itself and reacts with a second molecule of MVK.
Mechanism of Tricyclic Byproduct Formation:
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Robinson Annulation [organic-chemistry.org]
- 3. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chemistwizards.com [chemistwizards.com]
- 7. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Intramamolecular Aldol Condensation
Welcome to the technical support center for the intramolecular aldol condensation. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the efficiency and outcome of this critical carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience.
Introduction to Intramolecular Aldol Condensation
The intramolecular aldol condensation is a powerful reaction that forms cyclic compounds, typically five- or six-membered rings, from a single molecule containing two carbonyl groups.[1][2][3] The reaction proceeds via the formation of an enolate which then acts as a nucleophile, attacking the second carbonyl group within the same molecule.[2][4] This initial addition is often followed by a dehydration step, particularly at elevated temperatures, to yield an α,β-unsaturated cyclic ketone or aldehyde.[2][4][5] This reaction is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.[6] A notable application is within the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to construct fused ring systems.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a base-catalyzed intramolecular aldol condensation?
A1: The base-catalyzed mechanism involves three key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from one of the carbonyl groups to form a resonance-stabilized enolate.[2]
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other aldehyde or ketone group within the same molecule, forming a new carbon-carbon bond and a cyclic β-hydroxy carbonyl compound (the aldol addition product).[2][4]
-
Dehydration (Condensation): Under heating or stronger basic conditions, a molecule of water is eliminated to form a stable α,β-unsaturated cyclic ketone or aldehyde.[2][4][5]
Q2: Can the intramolecular aldol condensation be acid-catalyzed?
A2: Yes, the reaction can also be catalyzed by acid. The mechanism differs, proceeding through an enol intermediate. The acid protonates one of the carbonyl oxygens, activating it for nucleophilic attack. Tautomerization then forms the enol of the other carbonyl group, which subsequently attacks the activated carbonyl.[9] Acid catalysis also facilitates the final dehydration step.[9]
Q3: Which ring sizes are preferentially formed?
A3: Five- and six-membered rings are the most common and stable products of intramolecular aldol condensations.[2][3][5][10] The formation of three- and four-membered rings is less favorable due to significant ring strain.[3][11] The formation of larger rings (seven or more members) is entropically disfavored.[3]
Q4: What is the difference between kinetic and thermodynamic control in this reaction?
A4: Kinetic and thermodynamic control refer to the conditions that dictate which enolate is formed and, consequently, the final product.
-
Kinetic Control: Achieved at low temperatures with a strong, sterically hindered base (like LDA). This favors the formation of the less substituted, more rapidly formed enolate.[3]
-
Thermodynamic Control: Occurs at higher temperatures with a weaker base, allowing for equilibration. This favors the formation of the more substituted, more stable enolate.[3][12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is a common frustration in intramolecular aldol condensations. The root cause often lies in suboptimal reaction conditions or competing side reactions.
Possible Causes & Solutions:
-
Incorrect Base/Catalyst: The choice of base is critical. For base-catalyzed reactions, ensure the pKa of the base is appropriate to deprotonate the α-carbon without causing unwanted side reactions. If the reaction is reversible, the equilibrium may not favor the product.[13]
-
Suboptimal Temperature: Temperature influences both the reaction rate and the position of the equilibrium.[3] Low temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions or decomposition.
-
Reversibility of the Aldol Addition: The initial aldol addition step can be reversible.[13]
-
Inefficient Purification: Product can be lost during workup and purification steps.
-
Recommendation: Optimize your extraction and chromatography procedures. Ensure the pH is appropriately adjusted during the workup to neutralize the catalyst.[14]
-
Issue 2: Formation of Multiple Products
The formation of a mixture of products can arise from the non-selective formation of different enolates or from competing side reactions.
Possible Causes & Solutions:
-
Multiple Enolizable Positions: If the starting dicarbonyl compound is unsymmetrical, different α-hydrogens can be deprotonated, leading to different enolates and subsequently different ring sizes or isomers.[11][12]
-
Recommendation: Analyze the starting material to predict the most likely enolization sites. Employ conditions that favor either kinetic or thermodynamic control to selectively form one enolate over others.[3] For instance, using a bulky base at low temperatures can favor deprotonation at a less sterically hindered site.
-
-
Intermolecular vs. Intramolecular Reaction: If the reaction concentration is too high, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
-
Recommendation: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
-
-
Cannizzaro Reaction: For aldehydes lacking α-hydrogens, a competing Cannizzaro reaction can occur in the presence of a strong base.[13]
-
Recommendation: This is less common for intramolecular reactions but is a consideration in mixed aldol-type scenarios. Ensure your starting material has enolizable protons.
-
Issue 3: Poor Stereoselectivity
Controlling the stereochemistry of newly formed chiral centers is often a primary goal. Poor stereoselectivity can diminish the utility of the reaction in complex molecule synthesis.
Possible Causes & Solutions:
-
Lack of Stereocontrol Elements: The inherent stereoselectivity of the reaction may be low without specific directing groups or chiral catalysts.
-
Recommendation: The use of chiral organocatalysts, such as proline and its derivatives or cinchona amines, can induce high enantioselectivity.[17][18] These catalysts operate by forming chiral enamine intermediates, which then undergo stereoselective cyclization.[18] The stereochemical outcome is influenced by the transition state geometry, which can be a chair or boat-like conformation.[18]
-
-
Reaction Conditions: Solvent and temperature can influence the transition state energies and thus the stereochemical outcome.[3]
Experimental Protocols
Representative Protocol: Base-Catalyzed Intramolecular Aldol Condensation of 2,5-Hexanedione
This protocol describes the synthesis of 3-methyl-2-cyclopenten-1-one, a classic example of an intramolecular aldol condensation.[2]
Materials:
-
2,5-Hexanedione
-
Sodium hydroxide (NaOH) solution (e.g., 5% aqueous)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-hexanedione in a suitable solvent (e.g., water or ethanol).
-
Addition of Base: Slowly add the aqueous NaOH solution to the stirred solution of the diketone at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the pure 3-methyl-2-cyclopenten-1-one.
Data Presentation
Table 1: Influence of Catalyst on Intramolecular Aldol Condensation
| Catalyst Type | Typical Examples | Conditions | Advantages | Disadvantages |
| Base Catalysts | NaOH, KOH, NaOEt | Aqueous or alcoholic solvent, RT to reflux | Readily available, inexpensive | Can lead to side reactions, limited stereocontrol |
| Acid Catalysts | H₂SO₄, p-TsOH, Solid acids (e.g., Nafion)[16] | Organic solvent, often requires heating | Can be effective for certain substrates | May require harsher conditions, potential for side reactions |
| Organocatalysts | L-Proline, Cinchona alkaloids[17][18] | Organic solvent, mild conditions | High enantioselectivity, mild conditions | Catalyst can be expensive |
Visualizations
Reaction Mechanism Workflow
Caption: Base-catalyzed intramolecular aldol condensation mechanism.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for common issues.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Aldol reactions - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Intramolecular Aldol Reactions - Chad's Prep® [chadsprep.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Khan Academy [khanacademy.org]
- 13. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Enantioselectivity of the Hajos-Parrish Reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Hajos-Parrish reaction. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful organocatalytic transformation. Our focus is to provide in-depth, field-proven insights into one of the most critical and frequently encountered variables: the choice of solvent and its profound impact on enantioselectivity.
Troubleshooting Guide: Optimizing Enantioselectivity
This section addresses common issues encountered during the Hajos-Parrish reaction, with a direct focus on solvent-related causes and solutions.
Issue 1: Low or Unsatisfactory Enantiomeric Excess (ee%)
-
Probable Cause A: Use of Protic Solvents.
-
Scientific Rationale: Protic solvents, such as methanol (MeOH) or water, possess acidic protons (O-H or N-H bonds) that can engage in hydrogen bonding.[1] In the context of the proline-catalyzed Hajos-Parrish reaction, these solvent molecules can compete with the substrate for hydrogen bonding with the catalyst's carboxylic acid group. This interference disrupts the highly organized, chair-like transition state that is essential for enforcing stereocontrol.[2][3][4] The result is a less rigid stereodetermining step, leading to the formation of both enantiomers and a significant drop in ee%.[2] In some cases, protic solvents can lead to nearly racemic mixtures.[2][5]
-
Recommended Solution: Switch to a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (MeCN) are standard choices for achieving high enantioselectivity.[2][6] These solvents lack acidic protons and therefore do not interfere with the crucial intramolecular hydrogen bonding of the catalytic machinery.[7][8]
-
-
Probable Cause B: Inappropriate Solvent Polarity.
-
Scientific Rationale: The C-C bond-forming transition state of the Hajos-Parrish reaction involves significant charge separation.[3][4] Polar solvents are required to stabilize this polar transition state, thereby lowering the activation energy.[9][10] However, as noted above, the type of polarity is critical. Nonpolar solvents like hexane often fail to adequately stabilize the transition state and may also suffer from poor catalyst solubility, leading to diminished rates and selectivities.[11]
-
Recommended Solution: Select a solvent with a high dielectric constant that is aprotic. DMSO is frequently cited as the solvent of choice, often yielding excellent enantioselectivities (e.g., >90% ee).[6][11]
-
-
Probable Cause C: Uncontrolled Presence of Water.
-
Scientific Rationale: Water is a polar protic solvent and its presence, even in small amounts, can be detrimental for the reasons described in Cause A.[5] Furthermore, water can hydrolyze the key enamine intermediate, pulling it out of the catalytic cycle and reducing reaction efficiency.[12][13] While some studies have explored the complex role of water, for achieving consistently high enantioselectivity, anhydrous conditions are strongly recommended.[5]
-
Recommended Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If necessary, reactions can be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted catalytic cycle and why is solvent so important?
A1: The Hajos-Parrish reaction proceeds via an enamine mechanism.[12][13] (S)-proline reacts with the ketone substrate to form an iminium ion, which then deprotonates to form a nucleophilic enamine. This enamine attacks the pendant ketone intramolecularly in the rate-determining and stereodetermining step. The crucial feature, as elucidated by computational studies, is a transition state where the proline's carboxylic acid group acts as an intramolecular Brønsted acid, delivering a proton to the developing alkoxide via a hydrogen-bonded, chair-like conformation.[3][4] This rigid arrangement dictates the facial selectivity of the attack. The solvent's role is to provide a medium that stabilizes this polar transition state without disrupting the delicate intramolecular hydrogen-bonding network.
Q2: Why is DMSO often the superior solvent for this reaction?
A2: DMSO (Dimethyl Sulfoxide) represents an optimal balance of properties for the Hajos-Parrish reaction.
-
High Polarity (ε = 47): It effectively stabilizes the charged, polar transition state.[9]
-
Aprotic Nature: It lacks acidic protons, so it does not interfere with the catalyst's internal hydrogen-bonding network that is critical for stereocontrol.[7][8]
-
Good Solubility: (S)-proline exhibits good solubility in DMSO, which is not the case for many less polar organic solvents, ensuring a homogeneous reaction medium.[2][5]
Q3: Can you illustrate how protic and aprotic solvents differentially affect the transition state?
A3: Certainly. The key is the integrity of the intramolecular hydrogen bond between the proline's carboxylic acid and the substrate's carbonyl group in the transition state.
Quantitative Data: Solvent Impact on Enantioselectivity
The following table summarizes reported outcomes for the proline-catalyzed aldol reaction of cyclopentanone with an aromatic aldehyde, demonstrating the dramatic effect of solvent choice. Data is compiled from literature reports.[6][11]
| Solvent | Type | Dielectric Constant (ε) | Typical Enantiomeric Ratio (er) / Excess (ee%) |
| DMSO | Polar Aprotic | 47 | 95:5 er (90% ee) |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High er reported |
| Methanol (MeOH) | Polar Protic | 33 | 3:1 dr (anti) |
| Hexane | Nonpolar | 1.9 | 65:35 er (30% ee) |
Note: Exact values can vary with substrate, temperature, and catalyst loading, but the trend is highly consistent.
Experimental Protocol: Solvent Screening for Optimization
To determine the optimal solvent for a novel Hajos-Parrish substrate, a systematic screening is recommended.
Objective: Identify the solvent that provides the highest enantiomeric excess (ee%) and acceptable reaction yield/rate.
Methodology:
-
Preparation: Thoroughly dry five identical reaction vials equipped with stir bars.
-
Reagent Setup: In each vial, add the triketone substrate (1.0 eq) and (S)-proline (typically 3-10 mol%).
-
Solvent Addition: To each vial, add an equal volume of a different anhydrous solvent to be tested. A recommended starting set includes:
-
Vial 1: DMSO
-
Vial 2: DMF
-
Vial 3: Acetonitrile
-
Vial 4: Chloroform
-
Vial 5: Toluene (as a less polar control)
-
-
Reaction Execution: Seal the vials (e.g., under N₂) and stir the reactions at a consistent temperature (e.g., room temperature).
-
Monitoring: Monitor the reactions for completion by Thin Layer Chromatography (TLC) or LC-MS at set time intervals (e.g., 4, 12, 24 hours). Note any significant differences in reaction rates.
-
Workup: Once a reaction is complete, perform a standard aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate in vacuo.
-
Analysis: Determine the enantiomeric excess (ee%) of the product from each reaction using chiral HPLC or SFC (Supercritical Fluid Chromatography).
By comparing the ee% and yield from each vial, you can identify the superior solvent for your specific application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Validation & Comparative
Mastering Enantiopurity: A Comparative Guide to Determining the Enantiomeric Excess of Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK), a foundational building block in the total synthesis of complex natural products like steroids and terpenoids, owes its utility to its defined stereochemistry.[1][2] The enantiomeric purity of WMK is a critical parameter that dictates the stereochemical outcome of subsequent synthetic steps. Therefore, the accurate determination of its enantiomeric excess (ee) is paramount. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
The Central Challenge: Differentiating Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task. The techniques discussed herein employ distinct strategies to overcome this challenge, either by creating a chiral environment that interacts differently with each enantiomer or by converting the enantiomers into diastereomers, which have different physical properties.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely used technique for determining the enantiomeric excess of the Wieland-Miescher ketone due to its versatility and high resolving power.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
The "Why": Mechanism of Chiral Recognition
The choice of the chiral stationary phase is critical. For the Wieland-Miescher ketone, polysaccharide-based and cyclodextrin-based CSPs have proven effective.[4][5]
-
Polysaccharide-based CSPs (e.g., Chiralcel OD-H): These columns, often coated with cellulose or amylose derivatives, possess helical polymer structures that form chiral grooves and cavities. Enantiomers of the Wieland-Miescher ketone can fit into these cavities in slightly different ways, leading to a difference in interaction energy and thus, separation. The primary interactions are hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
Cyclodextrin-based CSPs: These employ cyclodextrins, which are chiral, bucket-shaped oligosaccharides. The separation mechanism involves the formation of temporary inclusion complexes between the Wieland-Miescher ketone enantiomers and the cyclodextrin cavity. The differing stability of these diastereomeric complexes for each enantiomer results in their separation.[4]
Experimental Protocol: Chiral HPLC of Wieland-Miescher Ketone
Below is a representative protocol for the chiral HPLC analysis of the Wieland-Miescher ketone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a carboxymethyl-derivatized β-cyclodextrin stationary phase.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require adjustment to achieve baseline separation.
-
Sample: A solution of Wieland-Miescher ketone in the mobile phase (e.g., 1 mg/mL).
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the Wieland-Miescher ketone absorbs (e.g., 245 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] x 100
Caption: Workflow for Chiral HPLC Analysis of Wieland-Miescher Ketone.
Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analogs
Chiral Gas Chromatography is another powerful technique for enantiomeric separation, particularly suitable for volatile and thermally stable compounds.[6] While the Wieland-Miescher ketone itself has limited volatility, this method can be applied, often with gentle heating.
The "Why": Mechanism of Chiral Recognition in the Gas Phase
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase. For ketones, derivatized cyclodextrins, such as permethylated β-cyclodextrin, are commonly used as CSPs.[4] The separation mechanism in the gas phase also involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavities of the stationary phase. The differences in the thermodynamics of these interactions lead to different retention times.
Experimental Protocol: Chiral GC of Wieland-Miescher Ketone
The following is a general protocol for the chiral GC analysis of ketones, adaptable for the Wieland-Miescher ketone.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Materials:
-
Chiral GC Column: A capillary column coated with a derivatized cyclodextrin (e.g., Supelco β-DEX™ 120).[7]
-
Carrier Gas: Helium or Hydrogen.
-
Sample: A dilute solution of Wieland-Miescher ketone in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Instrument Setup: Set the injector and detector temperatures (e.g., 250 °C). Program the oven temperature to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to ensure good separation.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Separation and Detection: The enantiomers are separated on the chiral column and detected by the FID.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.
Caption: Workflow for Chiral GC Analysis of Wieland-Miescher Ketone.
NMR Spectroscopy with Chiral Derivatizing Agents: A Homogeneous Approach
NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[8] These newly formed diastereomers have distinct NMR spectra, allowing for their quantification.
The "Why": From Enantiomers to Distinguishable Diastereomers
For the Wieland-Miescher ketone, a common approach involves its reduction to the corresponding alcohol, followed by esterification with a chiral acid, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). The resulting diastereomeric esters will exhibit at least one pair of signals with different chemical shifts in the NMR spectrum. By integrating these signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original ketone, can be determined.
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent
This protocol involves a two-step chemical transformation prior to NMR analysis.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).
Materials:
-
Reducing agent (e.g., sodium borohydride).
-
Chiral Derivatizing Agent: (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).
-
Coupling agent (e.g., dicyclohexylcarbodiimide, DCC).
-
NMR solvent (e.g., CDCl₃).
Procedure:
-
Reduction: Reduce the Wieland-Miescher ketone to the corresponding alcohol using a standard reducing agent. Purify the resulting alcohol.
-
Derivatization: React the purified alcohol with (S)-(+)-MαNP acid in the presence of a coupling agent to form the diastereomeric MαNP esters.
-
NMR Analysis: Dissolve the resulting diastereomeric esters in an NMR solvent and acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess.
Caption: Workflow for NMR-based ee Determination via Chiral Derivatization.
Comparative Analysis
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential interaction with a CSP in the gas phase | Conversion to diastereomers with distinct NMR spectra |
| Sample Prep | Simple dissolution in mobile phase | Dissolution in a volatile solvent | Chemical modification (reduction and derivatization) required |
| Analysis Time | 10-30 minutes per sample | 15-45 minutes per sample | Sample prep can take several hours; NMR acquisition is fast (5-15 min) |
| Resolution | Generally excellent | High, often baseline separation | Dependent on the choice of derivatizing agent and NMR field strength |
| Sensitivity | High (UV detector) | Very high (FID) | Lower compared to chromatographic methods |
| Sample Recovery | Non-destructive, sample can be recovered | Destructive | Non-destructive for the diastereomers |
| Instrumentation | Standard HPLC with a chiral column | Standard GC with a chiral column | NMR spectrometer |
| Key Advantage | Direct analysis, widely applicable | High resolution for volatile compounds | No chromatographic separation needed |
| Key Limitation | Cost of chiral columns | Limited to thermally stable and volatile compounds | Requires chemical modification, potential for kinetic resolution |
Conclusion
The choice of method for determining the enantiomeric excess of the Wieland-Miescher ketone depends on the specific requirements of the analysis, including sample availability, required accuracy, and available instrumentation.
-
Chiral HPLC is the most versatile and commonly employed method, offering a good balance of speed, resolution, and ease of use.
-
Chiral GC provides excellent resolution and is a strong alternative, especially for more volatile derivatives of the Wieland-Miescher ketone.
-
NMR with a chiral derivatizing agent is a valuable technique when chromatographic methods are not available or when a complementary method is needed for confirmation. Although it requires more extensive sample preparation, it provides direct spectroscopic evidence of the enantiomeric composition.
For drug development and process chemistry, where robustness and high-throughput are often required, chiral HPLC is frequently the method of choice. However, a thorough understanding of all three techniques empowers the research scientist to select the most appropriate tool for ensuring the enantiopurity of this vital synthetic intermediate.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. gcms.cz [gcms.cz]
A Researcher's Guide to Chiral HPLC Methods for Separating Hajos-Parrish Ketone Enantiomers
In the landscape of asymmetric synthesis, the Hajos-Parrish ketone, a bicyclic diketone, stands as a cornerstone chiral building block for the synthesis of steroids and other complex natural products.[1] Its value is intrinsically linked to its stereochemistry, making the accurate determination of enantiomeric excess (ee) and the preparative separation of its enantiomers a critical step in many synthetic workflows. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering both analytical precision and scalability.[2]
This guide provides an in-depth comparison of chiral HPLC methods for the enantioseparation of the Hajos-Parrish ketone. Drawing from established methodologies, we will explore the nuances of column selection, mobile phase optimization, and the underlying principles of chiral recognition that govern successful separations.
The Challenge of Enantiorecognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral HPLC overcomes this by introducing a chiral environment in the form of a CSP. The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3] The differing stability of these complexes leads to differential retention times, enabling their separation.
For ketones like the Hajos-Parrish ketone, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantiorecognition capabilities. These CSPs, such as the popular Chiralcel® and Chiralpak® series, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for the resolution of a wide range of chiral compounds.[4]
Comparative Analysis of Chiral HPLC Methods
The selection of the appropriate CSP and mobile phase is paramount for achieving baseline resolution of the Hajos-Parrish ketone enantiomers. Below is a summary of a well-established method, providing a benchmark for performance.
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (UV) | Resolution (Rs) | Analysis Time (approx. min) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 254 nm | > 1.5 | < 15 |
This data is compiled from a representative method found in the scientific literature. Performance may vary based on specific instrument conditions and column age.
The Chiralcel® OD-H, a cellulose-based CSP, has shown excellent performance in resolving the enantiomers of the Hajos-Parrish ketone. The use of a normal-phase mobile system, a mixture of a non-polar alkane (n-hexane) and a polar alcohol (isopropanol), is typical for polysaccharide-based CSPs. The alcohol component of the mobile phase plays a crucial role in modifying the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.
Experimental Protocol: Enantioseparation of Hajos-Parrish Ketone on Chiralcel® OD-H
This section provides a detailed, step-by-step methodology for the analytical scale separation of Hajos-Parrish ketone enantiomers.
1. Materials and Reagents:
-
Racemic Hajos-Parrish ketone standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
3. Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Install the Chiralcel® OD-H column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic Hajos-Parrish ketone in the mobile phase to a final concentration of 1 mg/mL.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
5. Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is indicative of baseline separation.
-
For the determination of enantiomeric excess (ee), calculate the area of each peak and use the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
Mechanistic Insights and Method Optimization
The separation on a Chiralcel® OD-H column is governed by the formation of transient diastereomeric complexes. The chiral grooves of the cellulose derivative provide a three-dimensional structure that interacts differently with the two enantiomers of the Hajos-Parrish ketone. Hydrogen bonding between the ketone's carbonyl groups and the carbamate groups of the CSP, along with π-π interactions and steric hindrance, contribute to the differential retention.
For method optimization, the percentage of isopropanol in the mobile phase is a critical parameter.
-
Increasing the isopropanol content will generally decrease retention times but may also reduce selectivity.
-
Decreasing the isopropanol content will increase retention and may improve resolution, but can also lead to broader peaks and longer analysis times.
It is recommended to screen a range of isopropanol concentrations (e.g., from 5% to 20%) to find the optimal balance between resolution and analysis time.
Caption: Workflow for Chiral HPLC Separation of Hajos-Parrish Ketone.
Conclusion
The successful chiral separation of Hajos-Parrish ketone enantiomers is readily achievable using polysaccharide-based CSPs, with Chiralcel® OD-H being a prime example of a suitable stationary phase. By following a systematic approach to method development and optimization, researchers can establish a robust and reliable analytical method for the determination of enantiomeric excess. The principles and the detailed protocol outlined in this guide serve as a solid foundation for scientists and drug development professionals working with this important chiral building block, ensuring the stereochemical integrity of their synthetic endeavors.
References
- 1. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. mdpi.com [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione and its Congeners
This guide provides an in-depth spectroscopic characterization of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a significant building block in organic synthesis, often referred to as the Hajos-Parrish ketone. For drug development professionals and researchers in organic chemistry, a precise understanding of the structural features of such synthons is paramount. This document offers a comparative analysis with the structurally related and renowned Wieland-Miescher ketone, providing a comprehensive spectroscopic benchmark. The data herein is supported by established experimental protocols, ensuring scientific integrity and reproducibility.
Introduction to Bicyclic Enediones
This compound (the Hajos-Parrish ketone) and the Wieland-Miescher ketone are pivotal intermediates in the total synthesis of a vast array of natural products, including steroids, sesquiterpenoids, and diterpenes.[1] Their rigid bicyclic framework, replete with stereocenters and versatile functional groups (enone and ketone moieties), makes them ideal starting materials for constructing complex molecular architectures.[1] The subtle difference in their core structure—a five-membered versus a six-membered carbocyclic ring fused to the enone ring—leads to distinct spectroscopic signatures. Accurate interpretation of their NMR, IR, and mass spectra is therefore crucial for reaction monitoring, quality control, and the unambiguous determination of derivative structures.
Spectroscopic Characterization of this compound
The spectroscopic data for the (S)-(+)-enantiomer of this compound is presented below. It is important to note that the racemic mixture and the (R)-(-)-enantiomer will exhibit identical NMR and IR spectra, differing only in their optical rotation.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of each atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is characterized by the distinct stretching frequencies of its two carbonyl groups and the carbon-carbon double bond of the enone system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the bicyclic system.
Comparative Spectroscopic Analysis
A direct comparison with the Wieland-Miescher ketone highlights the structural nuances between these two important synthons.
NMR Data Comparison
The primary difference in the NMR spectra arises from the size of the saturated carbocyclic ring. This influences the chemical shifts of the protons and carbons in that ring due to slight variations in bond angles and ring strain.
Table 1: Comparison of ¹H NMR Spectral Data
| Proton Assignment | This compound (Predicted) | Wieland-Miescher Ketone (Observed) |
| Angular CH₃ | ~1.3 ppm (s) | 1.33 ppm (s)[3] |
| Vinylic H | ~5.9 ppm (s) | 5.86 ppm (s) |
| CH₂ (allylic) | ~2.5-2.7 ppm (m) | ~2.7 ppm (m) |
| Other CH₂ | ~1.8-2.4 ppm (m) | ~1.8-2.5 ppm (m) |
Table 2: Comparison of ¹³C NMR Spectral Data
| Carbon Assignment | This compound (Predicted) | Wieland-Miescher Ketone (Observed) |
| C=O (saturated) | ~215-220 ppm | 212.41 ppm[3] |
| C=O (conjugated) | ~198-202 ppm | 207.49 ppm[3] |
| Vinylic C (quaternary) | ~160-165 ppm | 184.70 ppm[3] |
| Vinylic CH | ~125-130 ppm | 126.02 ppm[3] |
| Quaternary C (angular) | ~48-52 ppm | 56.67 ppm[3] |
| Angular CH₃ | ~20-25 ppm | 23.11 ppm[3] |
| CH₂ carbons | ~20-40 ppm | 24.32, 38.18, 44.58 ppm[3] |
IR Data Comparison
The IR spectra of both compounds are dominated by strong carbonyl absorptions. The position of these bands can be influenced by ring strain and conjugation.
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Wieland-Miescher Ketone |
| C=O (saturated ketone) | ~1740-1750 (five-membered ring) | ~1710-1715 (six-membered ring)[3] |
| C=O (conjugated ketone) | ~1660-1670 | ~1660-1670 |
| C=C (enone) | ~1610-1620 | ~1610-1620 |
| C-H (sp³ and sp²) | ~2850-3100 | ~2850-3100[3] |
The higher frequency of the saturated ketone C=O stretch in the Hajos-Parrish ketone is a classic indicator of a five-membered ring ketone, which experiences greater ring strain compared to the six-membered ring analogue.
Mass Spectrometry Data Comparison
The mass spectra of these isomers will show the same molecular ion, but may exhibit differences in the relative abundances of fragment ions due to the different ring structures influencing fragmentation pathways.
Table 4: Comparison of Mass Spectrometry Data
| Parameter | This compound | Wieland-Miescher Ketone |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 164.20 g/mol | 178.23 g/mol [1] |
| Molecular Ion (m/z) | 164 | 178 |
| Key Fragments (m/z) | Data not fully available | 122, 107, 79[3] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for bicyclic enediones. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically co-added.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The spectra are referenced to the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR data acquisition.
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of this solution to the surface of the salt plate and allow the solvent to evaporate, leaving a thin, even film of the solid sample.
-
Data Acquisition: Record a background spectrum of the clean, empty salt plate. Then, place the sample-coated plate in the spectrometer and record the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans.
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). Use a temperature program to separate the components, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.
-
MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-400.
Conclusion
The spectroscopic characterization of this compound, especially when compared with its well-documented analogue, the Wieland-Miescher ketone, provides a clear and detailed picture of its structural features. The subtle yet significant differences in their NMR and IR spectra, arising from the variation in ring size, are key identifiers for chemists working with these synthons. The protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data, which is fundamental to advancing research and development in synthetic organic chemistry.
References
A Comparative Guide to Wieland-Miescher and Hajos-Parrish Ketones: Structure, Nomenclature, and Synthesis
In the landscape of organic synthesis, the Wieland-Miescher ketone and the Hajos-Parrish ketone stand as iconic building blocks, pivotal to the construction of complex molecular architectures, particularly steroids and terpenoids.[1][2] Their enduring relevance stems not only from their utility as synthons but also from the historical significance of their syntheses, which mark key milestones in the evolution of annulation reactions and asymmetric organocatalysis. This guide provides an in-depth comparison of these two celebrated ketones, elucidating their structural and nomenclatural distinctions, and critically examining the synthetic strategies that grant access to them.
Nomenclature and Structural Distinction
At first glance, the Wieland-Miescher and Hajos-Parrish ketones share the common feature of being bicyclic enediones. However, a closer inspection reveals a fundamental difference in their carbocyclic frameworks.
The Wieland-Miescher ketone possesses a bicyclo[4.4.0]decane (decalin) skeleton. Its formal IUPAC name is (±)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione .[3][4] The original synthesis yields a racemic mixture, a 1:1 mixture of both enantiomers.[3]
In contrast, the Hajos-Parrish ketone is built upon a bicyclo[4.3.0]nonane (hydrindane) framework. The seminal work by Hajos and Parrish produced the optically active bicyclic ketol, which upon dehydration, yields the enone.[5] The commonly referenced Hajos-Parrish ketone is the enantiomerically enriched enone, with the IUPAC name (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione .
The core structural divergence—a six-membered ring fused to a six-membered ring in the Wieland-Miescher ketone versus a six-membered ring fused to a five-membered ring in the Hajos-Parrish ketone—dictates their distinct reactivity and their suitability for different synthetic targets.
Synthetic Strategies: A Tale of Two Eras
The syntheses of these two ketones represent different epochs in the advancement of synthetic organic chemistry. The Wieland-Miescher ketone is a classic product of the Robinson annulation, a powerful ring-forming methodology, while the Hajos-Parrish ketone is the celebrated offspring of asymmetric organocatalysis.
The original synthesis, reported by Peter Wieland and Karl Miescher in 1950, is a quintessential example of the Robinson annulation .[6] This reaction sequence involves the conjugate addition of an enolate to an α,β-unsaturated ketone (a Michael addition), followed by an intramolecular aldol condensation to construct a new six-membered ring.[6][7]
In the classic preparation, 2-methyl-1,3-cyclohexanedione is treated with methyl vinyl ketone (MVK) under basic conditions.[3] The reaction proceeds through a trione intermediate which then undergoes an intramolecular aldol cyclization and dehydration to furnish the racemic Wieland-Miescher ketone.[6][8]
The synthesis of the Hajos-Parrish ketone, reported in the early 1970s by groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert), was a watershed moment in organic chemistry.[5][9][10] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , demonstrated that a small, chiral organic molecule—the naturally occurring amino acid L-proline—could catalyze a complex transformation with high enantioselectivity.[11][12][13]
The HPESW reaction is an intramolecular aldol reaction of an achiral triketone.[5] The brilliance of this process lies in the use of L-proline as a catalyst, which, by transiently forming a chiral enamine intermediate with the substrate, directs the cyclization to favor one of the two possible enantiomeric products.[10][12] This discovery predated the explosion of organocatalysis by nearly three decades and laid the conceptual groundwork for the field.[9][11]
The catalytic cycle, as it is understood today, involves the formation of an enamine from proline and one of the ketone carbonyls of the triketone substrate. This is followed by a stereoselective intramolecular aldol addition and subsequent hydrolysis to release the product and regenerate the proline catalyst.[14]
Comparative Analysis and Experimental Data
The fundamental difference between the classical syntheses of these two ketones lies in their stereochemical outcome. The application of the organocatalytic principles from the Hajos-Parrish synthesis later enabled an efficient enantioselective synthesis of the Wieland-Miescher ketone itself, bridging the conceptual gap between the two.[3]
| Feature | Wieland-Miescher Ketone (Classical) | Hajos-Parrish Ketone | Wieland-Miescher Ketone (Organocatalytic) |
| Starting Materials | 2-Methyl-1,3-cyclohexanedione, Methyl Vinyl Ketone | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione |
| Core Reaction | Robinson Annulation | Intramolecular Aldol Reaction | Intramolecular Aldol Reaction |
| Catalyst | Base (e.g., KOH, pyrrolidine) | L-proline | L-proline |
| Stereochemical Outcome | Racemic | High Enantioselectivity (e.g., >93% ee) | High Enantioselectivity (e.g., >90% ee)[15] |
| Bicyclic System | Bicyclo[4.4.0]decane | Bicyclo[4.3.0]nonane | Bicyclo[4.4.0]decane |
Representative Experimental Protocols
-
Step 1 (Michael Addition): To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq.) in methanol, add methyl vinyl ketone (1.1 eq.) and a catalytic amount of potassium hydroxide. Reflux the mixture for 4-6 hours. Cool the reaction mixture, neutralize with dilute HCl, and extract the intermediate triketone.
-
Step 2 (Aldol Condensation): Dissolve the crude triketone in a suitable solvent like benzene or toluene. Add a catalytic amount of pyrrolidine and reflux with a Dean-Stark apparatus to remove water. After completion, wash the reaction mixture, dry the organic layer, and purify by chromatography or crystallization to yield the racemic Wieland-Miescher ketone.[16]
-
Reaction Setup: Dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalysis: Add L-proline (typically 3-10 mol%). Stir the mixture at room temperature for 24-72 hours.[5]
-
Workup and Dehydration: Quench the reaction and extract the product. The initially formed bicyclic ketol can be isolated. Alternatively, acidic workup or heating can effect dehydration to yield the (S)-Hajos-Parrish ketone. Purify by column chromatography. High enantiomeric excess (typically >92% ee) is achieved.[15]
Conclusion
The Wieland-Miescher and Hajos-Parrish ketones, while structurally related, are products of distinct and historically significant synthetic strategies. The Wieland-Miescher ketone is a testament to the power of classical annulation chemistry, initially providing a racemic yet highly valuable building block.[17] The Hajos-Parrish ketone, on the other hand, represents a paradigm shift, heralding the age of asymmetric organocatalysis and demonstrating that stereocontrol could be achieved with remarkable elegance using simple, chiral organic molecules.[9] The subsequent development of an enantioselective route to the Wieland-Miescher ketone, borrowing the principles of the HPESW reaction, beautifully illustrates the progression of chemical synthesis. Both ketones remain indispensable tools for researchers and drug development professionals engaged in the stereoselective synthesis of complex natural products and pharmaceuticals.[1][18]
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]
- 18. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalysts for Asymmetric Wieland-Miescher Ketone Synthesis
Abstract
The Wieland-Miescher ketone (WMK) is a foundational chiral building block in the total synthesis of a vast array of complex natural products, particularly steroids and terpenoids.[1][2] Its value is intrinsically linked to the stereochemistry of its angular methyl group, making the development of efficient asymmetric syntheses a critical endeavor in organic chemistry. This guide provides a comparative analysis of the primary catalytic systems developed for the asymmetric synthesis of the Wieland-Miescher ketone, with a focus on organocatalysis. We will delve into the performance of L-proline, its derivatives, and other primary amine catalysts, supported by experimental data on yield and enantioselectivity. Mechanistic insights and detailed experimental protocols are provided to equip researchers with the knowledge to select and implement the optimal catalytic system for their synthetic goals.
Introduction: The Enduring Importance of the Wieland-Miescher Ketone
First prepared in its racemic form via a Robinson annulation, the Wieland-Miescher ketone (WMK) is a bicyclic enedione that contains the AB-ring framework common to all steroids.[3] This structural feature makes it an exceptionally attractive starting material for the synthesis of medicinally relevant steroids and other complex polycyclic natural products.[1][3]
The key transformation, an intramolecular Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, creates a stereocenter at the angular methyl group position.[2] The control of this stereocenter is paramount, as it dictates the stereochemical outcome of subsequent transformations. The landmark discovery in 1971 by two independent industrial groups—Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG—demonstrated that the amino acid L-proline could catalyze this reaction asymmetrically.[1] This seminal work, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is considered a milestone that helped launch the entire field of asymmetric organocatalysis.[4][5]
While groundbreaking, the original proline-catalyzed synthesis of WMK yielded only moderate enantioselectivity (around 70-76% ee).[1][3] This limitation has spurred decades of research into developing more efficient and selective catalysts, leading to a diverse toolkit for the modern synthetic chemist.
Comparative Analysis of Organocatalysts
The asymmetric synthesis of WMK is dominated by organocatalysis, which offers advantages over traditional metal-based catalysis and biocatalysis, such as operational simplicity, stability, and lower toxicity.[6] The primary mechanism involves the formation of a chiral enamine intermediate between the catalyst and the triketone substrate, which then undergoes a stereochemically controlled intramolecular aldol addition.[4][7]
L-Proline: The Archetypal Catalyst
(S)-Proline remains the most fundamental and widely studied catalyst for this transformation. It is inexpensive, readily available, and environmentally benign. The original HPESW reaction demonstrated the feasibility of using a simple amino acid to achieve asymmetric induction.[4]
Mechanism of Action: The catalytic cycle, as elucidated by Houk and others, involves the formation of an enamine between the secondary amine of proline and one of the ketone carbonyls of the triketone substrate. The chiral environment of the proline then directs the intramolecular aldol cyclization. The carboxylic acid moiety of proline plays a crucial role, acting as an intramolecular acid catalyst to activate the acceptor carbonyl group and facilitate the key C-C bond formation through a highly organized, chair-like transition state.[7]
DOT Diagram: Proline-Catalyzed WMK Synthesis Mechanism
Caption: Proposed catalytic cycle for (S)-proline catalyzed WMK synthesis.
Modified Proline and Primary Amine Catalysts
While L-proline established the principle, its performance in WMK synthesis left room for improvement. This led to the development of modified catalysts designed to enhance enantioselectivity and reaction rates.
A significant breakthrough came from the use of chiral primary amines, often derived from amino acids. These catalysts operate through a similar enamine mechanism but can offer superior performance. For instance, a simple primary amine derived from an amino acid has been shown to catalyze the synthesis of WMK and its analogues in up to 98% yield and 96% enantiomeric excess, with catalyst loadings as low as 1 mol%.[8][9]
Other approaches have involved creating more rigid and sterically demanding proline derivatives, such as N-sulfonyl-binamprolinamides. These catalysts create a well-defined chiral pocket that forces the substrate to adopt a specific conformation, leading to near-perfect enantioselectivity.[10]
Performance Data Summary
The following table summarizes the performance of various representative organocatalysts for the asymmetric synthesis of the Wieland-Miescher ketone. This data highlights the evolution from the foundational L-proline catalyst to more sophisticated and highly selective systems.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time | Yield (%) | ee (%) | Reference |
| (S)-Proline | 3% | DMF | RT | 72 h | 52 | 70-76 | [3][5] |
| (S)-Proline | 1% | [pyC4]NTf2 (Ionic Liquid) | RT | - | 88 | 93 | [11] |
| Amino-acid derivedprimary amine | 1% | Solvent-free | 60 | 24 h | 95 | 94 | [8][9] |
| N-Tosyl-(Sa)-binam-L-prolinamide | 2% | Solvent-free | RT | - | 93 | 94 | [12] |
| cis-4,5-Methanoproline | - | - | - | - | 86 | 93 | [13] |
Note: Reaction conditions and substrates may vary slightly between studies, affecting direct comparability. This table serves as a representative guide.
Key Insights from the Data:
-
Ionic Liquids: The use of ionic liquids as a medium for L-proline catalysis can significantly boost both yield and enantioselectivity.[11]
-
Primary Amines: Chiral primary amines have emerged as exceptionally efficient catalysts, often outperforming proline itself and allowing for solvent-free conditions and very low catalyst loadings.[8][9]
-
Structural Rigidity: Increasing the structural rigidity and steric bulk of the catalyst, as seen in prolinamides and methanoprolines, provides a clear pathway to achieving higher enantioselectivity by creating a more defined chiral environment.[10][13]
Experimental Protocol: High-Efficiency Synthesis Using a Chiral Primary Amine Catalyst
This protocol is adapted from the highly efficient procedure developed by Luo, Cheng, and coworkers, which utilizes a readily available chiral primary amine catalyst under solvent-free conditions.[9] This method represents one of the most practical and effective approaches for gram-scale synthesis.
Materials & Reagents:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Chiral primary amine catalyst (e.g., derived from L-phenylalanine)
-
Acetic Acid (AcOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for asymmetric WMK synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methyl-1,3-cyclohexanedione (1.0 eq), the chiral primary amine catalyst (0.01 eq, 1 mol%), and acetic acid (0.1 eq).
-
Addition of MVK: Add methyl vinyl ketone (MVK, ~1.5 eq) to the mixture. Note: MVK is volatile and lachrymatory; handle in a fume hood.
-
Reaction: Stir the mixture at 60 °C under solvent-free conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Wieland-Miescher ketone.
-
Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
This self-validating protocol, with its high yield and enantioselectivity, demonstrates the power of modern organocatalysis. The choice to use a primary amine under solvent-free conditions is driven by the desire for higher efficiency, reduced waste, and operational simplicity compared to the original proline-catalyzed methods.[9]
Conclusion and Future Perspectives
The asymmetric synthesis of the Wieland-Miescher ketone has evolved significantly from its pioneering discovery. While L-proline laid the foundation, research has unequivocally shown that modified catalysts, particularly chiral primary amines and structurally rigid prolinamides, offer superior performance, routinely achieving enantiomeric excesses exceeding 90%.[8][10] These advancements provide researchers with robust and practical tools for accessing this vital chiral building block on a preparative scale.
Future research will likely focus on further reducing catalyst loadings, exploring novel catalyst scaffolds, and developing continuous flow processes for industrial-scale synthesis. The journey of the WMK synthesis is a testament to the power of catalyst design and serves as a continuing inspiration for the development of new frontiers in asymmetric organocatalysis.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation of the absolute configuration of Wieland-Miescher ketone
<A Comparative Guide to the Validation of Wieland-Miescher Ketone's Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
The Wieland-Miescher ketone (WMK) is a foundational chiral building block in organic synthesis.[1][2] First synthesized as a racemate, its value skyrocketed with the advent of asymmetric syntheses, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which provides access to enantiomerically enriched forms.[1][3] As a versatile synthon for constructing steroids, terpenoids, and other complex natural products, the unequivocal assignment of its absolute configuration is not merely an academic exercise—it is a critical prerequisite for the stereocontrolled synthesis of biologically active molecules.[1][4][5] This guide provides a comparative analysis of the principal analytical techniques used to validate the absolute configuration of WMK and related chiral ketones, offering insights into the causality behind experimental choices and the relative strengths of each method.
The "Gold Standard": Single-Crystal X-ray Diffraction (SCXRD)
For molecules that can be coaxed into forming high-quality single crystals, X-ray crystallography is the most direct and reliable method for determining absolute configuration.[6][7][8]
Principle of Operation: The technique relies on the phenomenon of anomalous dispersion (or resonant scattering).[7][9] When the frequency of the incident X-ray radiation is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering.[6][10] This effect breaks Friedel's law, which states that the intensities of a reflection (hkl) and its inverse (hkl) should be identical. The differences in intensity between these "Bijvoet pairs" can be analyzed to determine the absolute spatial arrangement of the atoms in the crystal lattice, thereby revealing the molecule's absolute configuration.[7][11] The development of this method by Johannes Martin Bijvoet in 1951 was a landmark achievement in stereochemistry.[7][12]
Experimental Considerations:
-
Prerequisite: The absolute necessity of a single, well-ordered crystal of sufficient size (typically >0.1 mm) is the primary limitation.[6][13] Many synthetic intermediates, including WMK derivatives, can be oils or amorphous solids, making this technique inapplicable.
-
"Heavy Atom" Advantage: While not strictly necessary with modern diffractometers and synchrotron sources, the presence of a heavier atom (e.g., bromine, sulfur) enhances the anomalous scattering effect, making the determination more robust.[7] For WMK itself, which consists only of C, H, and O, the anomalous signal is weak, demanding high-quality data.
Workflow for Absolute Configuration Determination by SCXRD
Caption: Workflow for SCXRD-based absolute configuration assignment.
Chiroptical Methods: A Suite of Solution-State Techniques
Chiroptical spectroscopy offers powerful alternatives for determining absolute configuration in solution, circumventing the need for crystallization. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD)
Historically, ORD was a cornerstone of stereochemical assignment, particularly for ketones.[14][15]
-
Principle: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.[14][16] As the wavelength approaches an absorption band of a chromophore (like the n→π* transition of the ketone in WMK), the rotation changes dramatically, producing a phenomenon known as the Cotton effect.[16][17] The shape and sign of this "anomalous" dispersion curve can be correlated with the molecule's stereochemistry, often using empirical rules like the Octant Rule for ketones.[14][17]
-
Limitations: The interpretation of ORD spectra can be complex and is often less definitive than modern techniques.[16] The rules are empirical and can fail for conformationally flexible molecules or complex structures where multiple chromophores or substituents contribute to the rotation.[18]
Electronic Circular Dichroism (ECD)
ECD is the modern successor to ORD and measures the differential absorption, rather than refraction, of circularly polarized light.
-
Principle: An ECD spectrum plots the difference in molar absorptivity (Δε = εL - εR) versus wavelength. It provides information analogous to ORD but in a more direct, peak-shaped format that is often easier to interpret.[19] For a confident assignment, the experimental ECD spectrum is compared to a spectrum predicted by quantum mechanical calculations (typically Time-Dependent Density Functional Theory, or TD-DFT). A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., S) validates that assignment.
-
Causality: The choice of ECD is ideal for molecules with strong UV-Vis chromophores, such as the α,β-unsaturated ketone in the Wieland-Miescher ketone.[18] However, its reliability is critically dependent on the accuracy of the computational model, which must correctly predict the energies and rotational strengths of electronic transitions.
Vibrational Circular Dichroism (VCD)
VCD has emerged as an exceptionally powerful and reliable tool for absolute configuration determination, especially for molecules that are challenging for other methods.[20][21]
-
Principle: VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized IR radiation for a molecule's vibrational transitions.[22][23] Every chiral molecule produces a unique VCD spectrum in the information-rich mid-IR (fingerprint) region. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for one enantiomer using Density Functional Theory (DFT).[20][21] A mirror-image experimental spectrum would correspond to the opposite enantiomer.
-
Key Advantages:
-
Universality: Unlike ECD, VCD does not require a specific chromophore, as all organic molecules have IR-active vibrations.[23]
-
High Information Content: The numerous, sharp bands in a VCD spectrum provide a rich and unique fingerprint for a molecule's 3D structure, making the comparison to calculated spectra highly reliable.[22]
-
Solution-State Analysis: It is a solution-phase technique, directly reflecting the molecular structure under conditions relevant to many chemical reactions.[20][24]
-
Protocol for Absolute Configuration Determination by VCD
-
Sample Preparation: Dissolve 5-10 mg of the enantiopure sample in ~200 µL of a suitable deuterated solvent (e.g., CDCl₃). The concentration should be high enough to yield a strong IR absorbance (ideally 0.5-1.5 AU) in the region of interest.
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample using an FT-VCD spectrometer.[25]
-
Acquire corresponding spectra for the neat solvent under identical conditions to serve as a baseline.
-
Data collection times can range from 1 to several hours to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorbance signals.[23]
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using a molecular mechanics force field.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the Boltzmann-averaged IR and VCD spectra based on the relative energies of the stable conformers.[24]
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively (using similarity algorithms) compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.[26]
-
If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the (S)-enantiomer, the absolute configuration is assigned as S.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the configuration is assigned as R.[20]
-
VCD Analysis Workflow
Caption: Workflow for VCD-based absolute configuration assignment.
Comparative Analysis of Techniques
The choice of method depends critically on the nature of the sample, the available instrumentation, and the desired level of certainty.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Optical Rotatory Dispersion (ORD) | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous scattering of X-rays by a crystal lattice.[6][7] | Wavelength-dependent rotation of plane-polarized light.[14] | Differential absorption of circularly polarized UV-Vis light.[19] | Differential absorption of circularly polarized infrared light.[22] |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Sample Amount | < 1 mg | 1-10 mg | 0.1-1 mg | 2-15 mg |
| Conclusiveness | Definitive ("Gold Standard") if successful.[20] | Often ambiguous; reliant on empirical rules.[18] | High, but depends on computational accuracy for a chromophore. | Very high; relies on overall vibrational fingerprint.[21] |
| Reliance on Computation | Minimal for assignment (Flack parameter). | Minimal (empirical rules). | Essential (TD-DFT required). | Essential (DFT required).[20] |
| Primary Limitation | Absolute requirement for a high-quality single crystal.[6] | Susceptible to conformational and solvent effects; often non-specific.[18] | Requires a suitable UV-Vis chromophore. | Requires higher concentration; sensitive instrumentation.[23] |
Conclusion
The validation of the absolute configuration of the Wieland-Miescher ketone, and chiral molecules in general, has evolved from empirical chiroptical rules to highly definitive spectroscopic and crystallographic methods. While single-crystal X-ray diffraction remains the unambiguous gold standard, its applicability is limited by the need for suitable crystals.[13] For the vast number of chiral molecules that exist as oils or are difficult to crystallize, Vibrational Circular Dichroism (VCD) has emerged as the premier solution-state technique.[20][26] Its universality, combined with the predictive power of modern DFT calculations, provides a robust and reliable pathway for unequivocal stereochemical assignment, making it an indispensable tool in modern synthetic chemistry and drug development.[21] The use of orthogonal methods, such as confirming a VCD result with ECD or vice-versa, provides the highest level of confidence in the final assignment.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. youtube.com [youtube.com]
- 11. Bijvoet Pairs [skuld.bmsc.washington.edu]
- 12. How Bijvoet made the difference: the growing power of anomalous scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Opticalrotatory dispersion | PPT [slideshare.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. To study the Optical Rotatory Dispersion (ORD) of some chiral substances. (Theory) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 23. jascoinc.com [jascoinc.com]
- 24. schrodinger.com [schrodinger.com]
- 25. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments [mdpi.com]
- 26. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Strategies for the Wieland-Miescher Ketone and Its Derivatives
Introduction: The Enduring Significance of the Wieland-Miescher Ketone
The Wieland-Miescher ketone (WMK), a bicyclic enedione, stands as a cornerstone in the edifice of modern organic synthesis.[1][2] First prepared in its racemic form in 1950 by Karl Miescher and Peter Wieland, its true potential was unlocked with the advent of asymmetric synthetic methodologies.[2] This versatile building block, containing the AB-ring system characteristic of steroids, has been instrumental in the total synthesis of over 50 natural products, including complex terpenoids, steroids, and alkaloids with a wide range of biological activities.[1][3][4] Its rich structural features, including a carbonyl group, an α,β-unsaturated ketone, and a crucial angular methyl group, provide a powerful platform for the construction of intricate molecular architectures.[2]
This guide provides a comparative analysis of the key synthetic strategies for accessing the Wieland-Miescher ketone and its derivatives. We will delve into the classical Robinson annulation, explore the revolutionary impact of asymmetric organocatalysis, and present detailed experimental protocols for the most significant methods. This review is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and application of this pivotal synthon.
The Classical Approach: Robinson Annulation
The original synthesis of the Wieland-Miescher ketone is achieved through a Robinson annulation, a powerful ring-forming reaction discovered by Robert Robinson in 1935.[3][5] This method involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (MVK).[3][5] The reaction proceeds via a Michael addition followed by an intramolecular aldol condensation to furnish the desired bicyclic system.[5][6]
While historically significant and still relevant for producing the racemic ketone, the classical Robinson annulation lacks stereocontrol, yielding a 1:1 mixture of enantiomers. This limitation spurred the development of asymmetric methods to access enantiomerically pure WMK, which is crucial for the synthesis of chiral natural products.[3]
Reaction Mechanism: A Step-by-Step Look
The Robinson annulation is a two-step process:
-
Michael Addition: The enolate of 2-methyl-1,3-cyclohexanedione, formed under basic conditions, acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone.
-
Intramolecular Aldol Condensation: The resulting triketone intermediate undergoes an intramolecular aldol reaction, where an enolate formed on one of the ketone moieties attacks the other ketone, leading to the formation of a six-membered ring. Subsequent dehydration yields the α,β-unsaturated ketone of the Wieland-Miescher ketone.
Caption: The Robinson Annulation pathway to the Wieland-Miescher ketone.
The Dawn of Asymmetric Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
A paradigm shift in the synthesis of the Wieland-Miescher ketone occurred in 1971 with the independent discoveries by two research groups: Z. G. Hajos and D. R. Parrish at Hoffmann-La Roche, and U. Eder, G. Sauer, and R. Wiechert at Schering AG.[2][7][8] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, utilizes the chiral amino acid L-proline as an organocatalyst to achieve the enantioselective synthesis of the Wieland-Miescher ketone.[3][4][8] This breakthrough marked a pivotal moment in the then-nascent field of asymmetric organocatalysis.[7][9]
The HPESW reaction is an intramolecular aldol reaction of a prochiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.[10] The use of L-proline as a catalyst induces a high degree of enantioselectivity, affording the (S)-enantiomer of the Wieland-Miescher ketone. While the initial reports showed moderate enantioselectivity for the WMK (around 70-74% ee), this pioneering work laid the foundation for decades of research aimed at refining and improving asymmetric routes to this crucial building block.[2]
The Enamine Mechanism: A Tale of Catalysis
The currently accepted mechanism for the proline-catalyzed HPESW reaction involves the formation of an enamine intermediate.[7][8][11]
-
Enamine Formation: The secondary amine of proline reacts with one of the ketone carbonyls of the triketone substrate to form a carbinolamine, which then dehydrates to form a chiral enamine.
-
Intramolecular Aldol Reaction: The enamine then acts as a nucleophile, attacking the other ketone carbonyl in a stereochemically controlled intramolecular aldol addition. The stereochemistry of the newly formed chiral center is directed by the chiral proline catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the Wieland-Miescher ketone and regenerate the proline catalyst, completing the catalytic cycle.
Caption: The catalytic cycle of the proline-catalyzed HPESW reaction.
Modern Innovations in Asymmetric Synthesis
Building upon the seminal work of the HPESW reaction, the field of organocatalysis has witnessed an explosion of innovation, leading to highly efficient and enantioselective syntheses of the Wieland-Miescher ketone and its derivatives. These modern methods often offer improvements in terms of catalyst loading, reaction times, yields, and enantioselectivities.
Highly Efficient Organocatalytic Protocols
Recent advancements have focused on the development of more sophisticated organocatalysts and optimized reaction conditions. For instance, solvent-free Robinson annulation procedures have been reported, offering a greener and highly efficient route to the WMK. One such protocol utilizes a low loading of triethylamine as the base for the initial Michael addition, followed by an intramolecular aldol reaction catalyzed by an N-tosyl-(Sa)-binam-l-prolinamide organocatalyst and benzoic acid as a co-catalyst. This method has achieved an impressive 93% overall yield and 94% enantiomeric excess (ee) on a 10-gram scale.
Chiral primary amines derived from amino acids have also emerged as powerful catalysts for the synthesis of both the Wieland-Miescher and Hajos-Parrish ketones.[12] These catalysts can achieve high enantioselectivities (up to 96% ee) and excellent yields (up to 98%) with catalyst loadings as low as 1 mol%.[12]
Comparative Data of Asymmetric Syntheses
| Catalyst | Conditions | Yield (%) | ee (%) | Reference |
| L-Proline | DMF, rt | 52 | 87 | [9] |
| N-tosyl-(Sa)-binam-l-prolinamide | Solvent-free, benzoic acid | 93 | 94 | |
| Chiral Primary Amine | Solvent-free, 1 mol% catalyst | up to 98 | up to 96 | [12] |
| Bimorpholine derivatives | - | up to 92 | up to 95 | [13] |
Experimental Protocols
Representative Protocol for the Enantioselective Synthesis of the Wieland-Miescher Ketone via a Solvent-Free Robinson Annulation
This protocol is adapted from the work of Bonjoch and co-workers.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Triethylamine (TEA)
-
N-tosyl-(Sa)-binam-l-prolinamide (organocatalyst)
-
Benzoic acid
-
Ethyl acetate
-
Hexane
Procedure:
-
Michael Addition: To a flask containing 2-methyl-1,3-cyclohexanedione (1.0 eq), add triethylamine (0.01 eq) and methyl vinyl ketone (1.1 eq) at room temperature. Stir the mixture until the reaction is complete (monitored by TLC).
-
Aldol Cyclization: To the crude triketone intermediate, add the N-tosyl-(Sa)-binam-l-prolinamide organocatalyst (0.02 eq) and benzoic acid (0.005 eq). Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the enantiomerically enriched Wieland-Miescher ketone.
Applications in Total Synthesis
The Wieland-Miescher ketone and its derivatives are invaluable starting materials in the total synthesis of a vast array of complex natural products.[1][3][4] The bicyclic core of WMK can serve as the A/B or B/C ring system in the synthesis of terpenoids and meroterpenoids.[2] Notable examples include the use of optically active WMK in the Danishefsky total synthesis of Taxol and the synthesis of ancistrofuran.[3] Furthermore, the structural modifications of WMK, including oxidation, reduction, and electrophilic or nucleophilic additions, provide access to a diverse range of synthetic intermediates.[14]
Conclusion and Future Outlook
The journey of the Wieland-Miescher ketone from a racemic curiosity to a cornerstone of asymmetric synthesis is a testament to the power of innovation in organic chemistry. The development of the Hajos-Parrish-Eder-Sauer-Wiechert reaction and the subsequent explosion of research in organocatalysis have provided chemists with powerful tools to construct complex chiral molecules with remarkable efficiency and precision. As the demand for enantiomerically pure pharmaceuticals and other bioactive compounds continues to grow, the development of even more efficient, sustainable, and versatile synthetic strategies for the Wieland-Miescher ketone and its derivatives will undoubtedly remain an active and exciting area of research. The enduring relevance of this seemingly simple bicyclic ketone underscores its profound impact on the art and science of total synthesis.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. Wieland-Miescher_ketone [chemeurope.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Hajos-Parrish Ketone
For Researchers, Scientists, and Drug Development Professionals
The Hajos-Parrish ketone, formally known as (7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a cornerstone chiral building block in the synthesis of a multitude of complex natural products and pharmaceutical agents. Its rigid, bicyclic structure and strategically placed functional groups make it an invaluable synthon. However, the efficacy of this crucial intermediate is intrinsically linked to its chemical and enantiomeric purity. Even minor impurities can have profound impacts on the stereochemical outcome and overall yield of subsequent synthetic steps.
This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of synthesized Hajos-Parrish ketone. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your analytical data.
The Importance of Purity in the Hajos-Parrish Ketone
The proline-catalyzed intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione is a classic method for preparing the Hajos-Parrish ketone.[1][2] While elegant, this reaction is not without its potential pitfalls. Incomplete reaction, side reactions, and the formation of the undesired enantiomer can all contribute to an impure final product. Key impurities can include the starting triketone, the intermediate aldol addition product, and the (R)-(+)-enantiomer. Therefore, a multi-faceted analytical approach is imperative to fully characterize the purity of the synthesized ketone.
A Comparative Analysis of Analytical Methodologies
A comprehensive assessment of your synthesized Hajos-Parrish ketone requires a suite of analytical techniques, each providing a unique piece of the purity puzzle. The following sections will compare and contrast the most effective methods, complete with experimental protocols and data interpretation insights.
Table 1: Comparison of Analytical Techniques for Hajos-Parrish Ketone Purity Assessment
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, identification of major impurities. | Provides detailed structural information, quantitative for major components. | Not ideal for trace impurity detection, does not distinguish enantiomers without chiral resolving agents. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (e.e.) determination. | Highly accurate and precise for quantifying enantiomers. | Requires method development, may not resolve all chemical impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities, confirmation of molecular weight. | High sensitivity for volatile compounds, provides mass fragmentation patterns for identification. | May require derivatization for less volatile compounds, does not inherently separate enantiomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Fast and simple, confirms the presence of key functional groups (e.g., C=O). | Provides limited structural information, not suitable for quantification of impurities. |
| Melting Point Analysis | Indication of overall purity. | Simple and rapid, a sharp melting point close to the literature value suggests high purity. | Non-specific, impurities can broaden the melting point range and depress the melting point. |
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the foundational technique for confirming the successful synthesis of the Hajos-Parrish ketone and identifying any significant structural impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried Hajos-Parrish ketone sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
-
¹H NMR: The proton spectrum should exhibit characteristic signals for the α,β-unsaturated ketone system and the aliphatic protons of the bicyclic core. The presence of signals corresponding to the starting triketone or the intermediate aldol would indicate an incomplete reaction.
-
¹³C NMR: The carbon spectrum is particularly informative for confirming the presence of the two carbonyl carbons and the quaternary carbon at the ring junction.
Expected Chemical Shifts for (S)-(+)-Hajos-Parrish Ketone:
| Nucleus | Chemical Shift (ppm) |
| ¹³C NMR | ~215 (saturated C=O), ~198 (unsaturated C=O), ~165 (vinylic C), ~125 (vinylic CH), ~50 (quaternary C), various aliphatic signals |
| ¹H NMR | ~5.9 (vinylic H), various aliphatic signals between 1.5-3.0 ppm, ~1.3 (singlet, CH₃) |
Note: These are approximate values and may vary slightly depending on the solvent and instrument.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
The determination of the enantiomeric excess (e.e.) is critical, as the desired biological activity often resides in a single enantiomer. Chiral HPLC is the gold standard for this measurement.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating ketone enantiomers. A common starting point would be a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio can be adjusted to optimize resolution and retention time.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol can also be explored.
-
-
Detection: UV detection at a wavelength where the ketone exhibits strong absorbance (typically around 240 nm) is standard.
-
Sample Preparation: Prepare a dilute solution of the Hajos-Parrish ketone in the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The e.e. is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the synthesized Hajos-Parrish ketone.
-
Column: A standard non-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is typically employed to ensure the separation of compounds with different boiling points. A starting temperature of ~100 °C, ramped to ~250 °C, is a reasonable starting point.
-
Injection: A split injection is usually appropriate.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be set to scan a mass range that includes the molecular ion of the Hajos-Parrish ketone (m/z = 164.20).[3]
The total ion chromatogram (TIC) will show the separation of the different components of the sample. The mass spectrum of each peak can then be compared to a library (e.g., NIST) for identification. The mass spectrum of the Hajos-Parrish ketone is expected to show a molecular ion peak at m/z 164. Key fragmentation patterns for ketones include α-cleavage and the McLafferty rearrangement.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy provides a rapid confirmation of the presence of the key functional groups in the Hajos-Parrish ketone.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
The FTIR spectrum should display characteristic absorption bands for the α,β-unsaturated ketone and the saturated ketone.
-
α,β-Unsaturated C=O stretch: ~1660-1700 cm⁻¹
-
Saturated C=O stretch: ~1715-1740 cm⁻¹
-
C=C stretch: ~1600-1650 cm⁻¹
The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the absence of the intermediate aldol product.
Melting Point Analysis: A Quick Purity Check
The melting point is a simple physical property that can provide a quick indication of purity. A pure crystalline solid will have a sharp melting point, while impurities will typically broaden the melting point range and depress the melting point.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Analysis: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the sample melts is recorded.
The melting point of (S)-(+)-Hajos-Parrish ketone is reported to be in the range of 57-64 °C.[6][7]
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of synthesized Hajos-Parrish ketone. A comprehensive and trustworthy assessment requires a combination of these methods. NMR spectroscopy provides the fundamental structural confirmation, while chiral HPLC is indispensable for determining the enantiomeric purity. GC-MS is a powerful tool for identifying volatile impurities, and FTIR and melting point analysis serve as rapid and valuable screening tools. By employing this multi-technique approach, researchers can have high confidence in the quality of their chiral building block, paving the way for successful and reproducible synthetic outcomes.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. chromatographyonline.com [chromatographyonline.com]
The Synthetic Chemist's Compass: Navigating the Chiral Pool with the Wieland-Miescher Ketone and Its Contemporaries
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, the "chiral pool" represents a treasure trove of readily available, enantiomerically pure starting materials gifted to us by nature. These molecules, including carbohydrates, amino acids, and terpenes, offer a strategic advantage in the construction of complex chiral molecules, bypassing the need for often lengthy and costly de novo asymmetric syntheses. Among the stalwarts of the chiral pool, the Wieland-Miescher ketone (WMK) stands out as a versatile and powerful building block, particularly for the synthesis of terpenoids and steroids.[1][2] This guide provides an in-depth, comparative analysis of the synthetic utility of the Wieland-Miescher ketone against other prominent chiral pool starting materials, offering field-proven insights and supporting experimental data to inform your synthetic strategies.
The Wieland-Miescher Ketone: A Stereochemically Rich Bicyclic Synthon
The Wieland-Miescher ketone, a bicyclic enedione, is a cornerstone in the total synthesis of a vast array of natural products.[2] Its rigid, decalin framework, adorned with two distinct ketone functionalities and a crucial angular methyl group, provides a stereochemically defined scaffold ripe for diverse chemical transformations.
The true power of WMK as a chiral building block was unlocked with the development of the enantioselective organocatalytic Robinson annulation, famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3] This reaction, often utilizing L-proline or its derivatives, provides access to enantiomerically enriched WMK, a critical starting point for asymmetric total synthesis.
Key Synthetic Transformations of the Wieland-Miescher Ketone:
The two carbonyl groups of WMK exhibit different reactivities, allowing for selective manipulations. The non-conjugated ketone is generally more reactive towards nucleophiles and can be selectively protected, offering a handle for sequential transformations.
Table 1: Representative Transformations of Wieland-Miescher Ketone
| Transformation | Reagents and Conditions | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Enantioselective Synthesis | 2-methyl-1,3-cyclohexanedione, MVK, L-proline (cat.), DMSO | 67% | 65% | [4] |
| Diastereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | 95% | >98% de | [5] |
| Alkylation (via Silyl Enol Ether) | 1. LDA, THF, -78 °C; 2. TMSCl; 3. MeI, TiCl₄ | Good | N/A | [6] |
| Conjugate Addition | R₂CuLi, Et₂O, -78 °C | Variable | N/A | [7] |
A Comparative Analysis of Chiral Pool Starting Materials
While the Wieland-Miescher ketone offers a powerful platform for the synthesis of polycyclic natural products, other members of the chiral pool present their own unique advantages and are often better suited for different target molecules.
Carbohydrates: The Poly-functionalized Scaffolds
Carbohydrates, such as D-glucose, are the most abundant and diverse class of chiral molecules in nature. Their high degree of functionalization with multiple stereocenters makes them attractive starting materials for a wide range of targets, including macrolides and other polyketides.[8]
Advantages:
-
High stereochemical density: A large number of contiguous stereocenters are pre-defined.
-
Abundance and low cost: Readily available in large quantities.
-
Versatile functional groups: Multiple hydroxyl groups can be selectively protected and manipulated.[9]
Disadvantages:
-
Extensive protecting group chemistry: The multiple hydroxyl groups often necessitate lengthy protection and deprotection sequences, which can lower overall yields.[8]
-
Ring-opening and chain-shortening/elongation often required: Significant structural modifications are often needed to transform the carbohydrate core into the target scaffold.
Amino Acids: Nature's Chiral Amines
The 20 proteinogenic amino acids provide a readily available source of enantiomerically pure α-amino and carboxylic acid functionalities. They are particularly valuable for the synthesis of alkaloids, β-lactam antibiotics, and other nitrogen-containing natural products.[7]
Advantages:
-
Readily available in high enantiopurity: Both L- and sometimes D-enantiomers are commercially available.
-
Defined stereocenter at the α-carbon: Provides a reliable starting point for controlling stereochemistry.
-
Versatile functional groups: The amino and carboxyl groups offer multiple handles for chemical modification.
Disadvantages:
-
Limited side-chain diversity: The variety of naturally occurring side chains is limited, often requiring further elaboration.
-
Racemization potential: The α-proton is acidic and can be prone to epimerization under certain conditions.
Terpenes: The Isoprenoid Building Blocks
Terpenes, derived from the five-carbon isoprene unit, offer a diverse array of cyclic and acyclic chiral skeletons. They are excellent starting materials for the synthesis of other terpenoids and natural products with related carbocyclic frameworks.[10]
Advantages:
-
Pre-existing carbocyclic frameworks: Provide a head start in the synthesis of complex ring systems.
-
Diverse structures and functionalities: A wide variety of terpenes with different ring sizes, stereochemistries, and functional groups are available.
-
Both enantiomers often available: Nature provides access to both enantiomeric series for many terpenes.
Disadvantages:
-
Functionalization can be challenging: The hydrocarbon-rich skeletons can sometimes be difficult to functionalize selectively.
-
Structural rearrangements: Terpenoid carbocations are prone to rearrangements, which can be either a synthetic tool or an unwanted side reaction.
Table 2: Comparative Overview of Chiral Pool Starting Materials
| Feature | Wieland-Miescher Ketone | Carbohydrates | Amino Acids | Terpenes |
| Core Structure | Bicyclic decalin | Monosaccharide (pyranose/furanose) | α-Amino acid | Isoprenoid-derived carbocycles/acyclic chains |
| Key Functionalities | Ketones, enone | Hydroxyls, acetals | Amine, carboxylic acid | Alkenes, alcohols, ketones |
| Stereochemical Info. | One key quaternary center | Multiple contiguous stereocenters | One defined α-stereocenter | Multiple stereocenters in a carbocyclic framework |
| Typical Targets | Steroids, terpenoids | Macrolides, polyketides | Alkaloids, β-lactams, peptides | Terpenoids, other carbocyclic natural products |
| Key Advantage | Rigid, pre-formed A/B ring system | High density of stereocenters | Readily available enantiopure amino functionality | Diverse and complex carbocyclic skeletons |
| Key Disadvantage | Limited functional group diversity | Requires extensive protecting group chemistry | Potential for racemization | Can be difficult to functionalize selectively |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic utility of these chiral building blocks, the following section details representative experimental procedures for key transformations.
Protocol 1: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone
This procedure is a representative example of the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a cornerstone of organocatalysis.[4]
Reaction Scheme:
A representative scheme for the synthesis of (S)-Wieland-Miescher Ketone.
Procedure:
-
To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dimethyl sulfoxide (DMSO), add L-proline (0.01 eq).
-
To this mixture, add methyl vinyl ketone (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone.
Expected Outcome: This protocol typically yields the (S)-Wieland-Miescher ketone in approximately 67% yield with an enantiomeric excess of around 65%.[4]
Protocol 2: Preparation of Garner's Aldehyde from L-Serine
Garner's aldehyde is a versatile C3 chiral building block derived from the amino acid L-serine.[11]
Reaction Workflow:
Synthetic route to Garner's aldehyde from L-serine.
Procedure:
-
Esterification: Suspend L-serine in methanol and cool to 0 °C. Add thionyl chloride dropwise and then stir the mixture at room temperature overnight. Concentrate the solvent to obtain L-serine methyl ester hydrochloride.
-
N-protection: Dissolve the L-serine methyl ester hydrochloride in dichloromethane and cool to 0 °C. Add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature. After workup, N-Boc-L-serine methyl ester is obtained.
-
Acetonide formation and reduction: Dissolve the N-Boc-L-serine methyl ester in 2,2-dimethoxypropane and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature. After neutralization and workup, dissolve the resulting oxazolidine in dichloromethane and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir for 3 hours. Quench the reaction with methanol and perform an aqueous workup to yield Garner's aldehyde.
Expected Outcome: This procedure provides Garner's aldehyde in good overall yield and high enantiopurity.[11]
Protocol 3: Epoxidation of Geraniol using Sharpless Asymmetric Epoxidation
This protocol demonstrates the power of asymmetric catalysis to introduce chirality into an achiral starting material, in this case, the terpene-derived allylic alcohol, geraniol.[1]
Experimental Workflow:
Workflow for the Sharpless asymmetric epoxidation of geraniol.
Procedure:
-
To a dry flask under an inert atmosphere, add dichloromethane and cool to -20 °C.
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) followed by D-(-)-diethyl tartrate (D-(-)-DET). Stir for 30 minutes.
-
Add geraniol to the mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the temperature below -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and warm to room temperature.
-
After aqueous workup, purify the crude product by flash column chromatography.
Expected Outcome: This reaction typically yields the (2S,3S)-2,3-epoxygeraniol in high yield (around 93%) and good enantiomeric excess (around 88% ee).[1]
Case Study: Total Synthesis of (-)-Mintlactone from (+)-Pulegone
The synthetic utility of terpenes as chiral pool starting materials is elegantly demonstrated in the total synthesis of (-)-mintlactone, a monoterpene lactone, from (+)-pulegone.
The synthesis commences with the readily available monoterpene (+)-pulegone. A key step involves a diastereoselective intramolecular Barbier reaction, which sets the stereochemistry of the newly formed ring.[12] This is followed by an allenol cyclocarbonylation to construct the lactone ring, ultimately affording (-)-mintlactone. This synthesis showcases how the inherent chirality and carbocyclic framework of a simple terpene can be effectively utilized to construct a more complex natural product.
Conclusion: Choosing the Right Tool for the Job
The Wieland-Miescher ketone, carbohydrates, amino acids, and terpenes each represent a powerful and unique starting point in the chiral pool for asymmetric synthesis. The choice of which to employ is not a matter of absolute superiority, but rather a strategic decision based on the structure of the target molecule.
-
For complex polycyclic systems, particularly those with a steroid or terpenoid backbone, the Wieland-Miescher ketone offers a significant head start with its pre-formed, stereochemically defined bicyclic core.
-
When the target molecule is rich in oxygen functionality and contiguous stereocenters, such as macrolides, carbohydrates provide a highly functionalized and stereochemically dense scaffold.
-
For nitrogen-containing natural products like alkaloids and β-lactams, the readily available and enantiopure amino acids are often the most logical and efficient starting materials.
-
If the target possesses a carbocyclic core related to isoprenoid biogenesis, starting from a simple terpene can dramatically shorten the synthetic route.
A thorough understanding of the synthetic advantages and limitations of each of these chiral building blocks is essential for the modern synthetic chemist. By carefully considering the structural features of the target and the synthetic transformations required, researchers can make an informed decision and select the most efficient and elegant path to their desired molecule. This guide serves as a starting point for navigating the rich and diverse landscape of the chiral pool, empowering you to make strategic and successful choices in your synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. [PDF] Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. | Semantic Scholar [semanticscholar.org]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Labyrinth of Proline-Catalyzed Wieland-Miescher Ketone Formation
For researchers, scientists, and professionals in drug development, the proline-catalyzed formation of the Wieland-Miescher ketone stands as a landmark achievement in asymmetric organocatalysis. This bicyclic diketone is a crucial building block in the synthesis of a vast array of complex natural products, including steroids and terpenoids.[1][2] The journey to understanding how a simple amino acid like (S)-proline can orchestrate such a remarkable stereochemical outcome has been a captivating saga of competing mechanistic proposals, intricate experimental probes, and powerful computational modeling. This guide provides an in-depth, objective comparison of the prevailing mechanistic theories, supported by experimental data and detailed protocols, to equip you with a robust understanding of this pivotal reaction.
The Mechanistic Crossroads: Enamine vs. Oxazolidinone Pathways
The debate over the mechanism of the proline-catalyzed intramolecular aldol reaction, which furnishes the Wieland-Miescher ketone, has been a central theme in the field of organocatalysis for decades.[3][4][5] Two major pathways have been at the forefront of this discussion: the enamine pathway, most notably described by the Houk-List model, and the oxazolidinone pathway, championed by Seebach and Eschenmoser.
The Enamine Pathway: A Tale of Covalent Catalysis
The most widely accepted mechanism posits that proline acts as a covalent catalyst, forming a nucleophilic enamine intermediate with the starting trione.[5][6] This concept, inspired by the mechanism of Class I aldolase enzymes, was initially proposed in the early days of the reaction's discovery. The currently accepted model for stereoselectivity in this pathway is the Houk-List model, which was developed through extensive computational studies.[7][8]
The key steps of the enamine catalytic cycle are as follows:
-
Iminium Ion Formation: The secondary amine of proline reacts with a ketone carbonyl of the substrate to form a carbinolamine, which then dehydrates to form an iminium ion.
-
Enamine Formation: A proton is abstracted from the α-carbon, leading to the formation of a chiral enamine intermediate. This is the key nucleophilic species in the catalytic cycle.
-
Carbon-Carbon Bond Formation: The enamine attacks the pendant ketone intramolecularly. The stereochemistry of this step is controlled by a highly organized, chair-like transition state, as described by the Houk-List model.[7] In this model, the carboxylic acid group of proline plays a crucial role, activating the electrophilic carbonyl group and directing the attack to one face of the enamine through a network of hydrogen bonds.[8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
.dot digraph "Enamine Catalytic Cycle (Houk-List Model)" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, size="7.6,5!", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
// Nodes Proline [label="Proline Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triketone [label="Triketone Substrate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enamine [label="Enamine Intermediate", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TS [label="Houk-List\nTransition State", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product_Iminium [label="Product Iminium Ion", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Wieland-Miescher Ketone", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Proline -> Iminium [label="+ Triketone\n- H₂O"]; Triketone -> Iminium; Iminium -> Enamine [label="- H⁺"]; Enamine -> TS [label="+ Carbonyl"]; TS -> Product_Iminium [label="C-C Bond Formation"]; Product_Iminium -> Product [label="+ H₂O\n- Proline"]; Product_Iminium -> Proline [style=dashed]; Water -> Product_Iminium [style=invis]; } .dot Caption: The Enamine Catalytic Cycle for Wieland-Miescher Ketone Synthesis.
The Oxazolidinone Pathway: An Alternative Viewpoint
An alternative mechanistic proposal, put forth by Seebach and Eschenmoser, suggests that oxazolidinones, which are N,O-ketals formed from the reaction of proline with the ketone substrate, are not merely "parasitic" side products but key intermediates in the catalytic cycle.[5][9] These oxazolidinones have been detected in reaction mixtures by NMR spectroscopy.[10]
The proposed oxazolidinone cycle involves:
-
Oxazolidinone Formation: Proline reacts with the ketone to form a bicyclic oxazolidinone.
-
Enamine Formation via Elimination: In the presence of a base, the oxazolidinone undergoes an elimination reaction to generate the enamine.
-
Reaction and Catalyst Regeneration: The enamine then reacts with the electrophile, and subsequent steps lead to the product and regeneration of the catalyst.
Proponents of this mechanism argue that the formation of the oxazolidinone could play a role in controlling the concentration and stereochemistry of the active enamine species.[9]
.dot digraph "Oxazolidinone Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, size="7.6,5!", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
// Nodes Proline [label="Proline Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone Substrate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolidinone [label="Oxazolidinone Intermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enamine [label="Enamine", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Proline -> Oxazolidinone [label="+ Ketone\n- H₂O"]; Ketone -> Oxazolidinone; Oxazolidinone -> Enamine [label="Base-mediated\nElimination"]; Enamine -> Product [label="+ Electrophile"]; Electrophile -> Product; Product -> Proline [label="Hydrolysis & Regeneration", style=dashed]; } .dot Caption: The proposed Oxazolidinone Pathway in Proline Catalysis.
Experimental Evidence: Weighing the Mechanistic Arguments
A significant body of experimental work has been dedicated to elucidating the operative mechanism. Here, we compare the key findings that support each model.
| Experimental Evidence | Support for Enamine Pathway | Support for Oxazolidinone Pathway | Key Insights & Citations |
| ¹⁸O Isotopic Labeling | ✔️ | When the reaction is conducted in H₂¹⁸O, the ¹⁸O isotope is incorporated into the carbonyl group of the product, which is consistent with the hydrolysis of an enamine intermediate.[3][6] This experiment provided strong evidence against an earlier proposed carbinolamine mechanism. | |
| NMR Spectroscopy | ✔️ (as intermediate) | Oxazolidinone species have been directly observed and characterized by ¹H NMR in reaction mixtures of proline and ketones.[10] However, their role as productive intermediates versus parasitic side-products remains a point of contention. | |
| Kinetic Studies | ✔️ | For intermolecular reactions, kinetic studies have often shown a first-order dependence on the proline concentration, suggesting the involvement of a single proline molecule in the rate-determining step, which aligns with the Houk-List model.[4] However, for the intramolecular reaction, Agami reported a non-linear effect, suggesting a two-proline mechanism might be at play.[5] | |
| Computational Modeling (DFT) | ✔️ | Density Functional Theory (DFT) calculations have extensively modeled the enamine pathway, showing that the Houk-List transition state accurately predicts the observed high enantioselectivity.[7][11] These models highlight the crucial role of hydrogen bonding from the carboxylic acid group. |
Comparative Performance of Proline and Alternative Organocatalysts
While (S)-proline is the archetypal catalyst for the synthesis of the Wieland-Miescher ketone, its performance, particularly in terms of enantioselectivity, can be moderate (typically around 70-75% ee).[12] This has spurred the development of alternative organocatalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| (S)-Proline | 35 | DMSO | 90 | 55 | 75 | [13] |
| (S)-Proline | 1 | [pyC4]NTf2 (Ionic Liquid) | 2 | 88 | 93 | [14] |
| Chiral Primary Amine | 1 | Solvent-free | 96 | 98 | 91 | [15] |
| N-Tosyl-(Sa)-binam-L-prolinamide | 2 | Solvent-free | 24 | 93 | 97 | [12] |
| Bimorpholine Derivative | 10 | Toluene | 24 | 92 | 95 | [16] |
As the data indicates, modern organocatalysts, such as chiral primary amines and prolinamides, can offer significantly improved enantioselectivities and yields, often under milder and more environmentally friendly conditions (e.g., solvent-free).[12][15]
Experimental Protocols for Mechanistic Investigation
To provide a practical context, here are detailed methodologies for key experiments used to probe the reaction mechanism.
Protocol 1: ¹⁸O Isotopic Labeling Experiment
This experiment is designed to test for the involvement of an enamine intermediate through its hydrolysis.
Objective: To determine if an oxygen atom from the solvent (water) is incorporated into the carbonyl group of the Wieland-Miescher ketone.
Materials:
-
2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione (the trione precursor)
-
(S)-Proline
-
H₂¹⁸O (isotopically enriched water)
-
Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
-
Mass spectrometer (for analyzing isotopic incorporation)
Procedure:
-
To a solution of the trione precursor in DMSO, add (S)-proline (typically 10-30 mol%).
-
Add a small amount of H₂¹⁸O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, perform a standard aqueous workup, extracting the product with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified Wieland-Miescher ketone by mass spectrometry to determine the extent of ¹⁸O incorporation.
Expected Outcome: A significant incorporation of ¹⁸O into the product's carbonyl group would strongly support a mechanism involving the hydrolysis of an iminium/enamine intermediate.[3]
Protocol 2: NMR Detection of Oxazolidinone Intermediates
This experiment aims to directly observe the formation of oxazolidinones in the reaction mixture.
Objective: To detect and characterize the N,O-ketal (oxazolidinone) formed between proline and the ketone substrate.
Materials:
-
A ketone substrate (e.g., cyclohexanone or the trione precursor)
-
(S)-Proline
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve (S)-proline in DMSO-d₆.
-
Acquire a ¹H NMR spectrum of the proline solution to serve as a reference.
-
Add the ketone substrate to the NMR tube.
-
Acquire ¹H NMR spectra at regular intervals to monitor the reaction.
-
Observe the appearance of new signals corresponding to the formation of the oxazolidinone. The chemical shifts and coupling patterns of these signals can be used to confirm the structure.
Expected Outcome: The appearance of characteristic signals in the ¹H NMR spectrum that can be assigned to the protons of the oxazolidinone structure provides direct evidence for its formation under reaction conditions.[10]
Conclusion
The mechanistic study of the proline-catalyzed formation of the Wieland-Miescher ketone is a testament to the power of combining experimental and theoretical approaches to unravel complex reaction pathways. While the enamine mechanism, particularly as detailed by the Houk-List model, is supported by a substantial body of evidence and is widely accepted, the role of oxazolidinone intermediates continues to be a subject of academic interest. For the practicing chemist, the key takeaway is the profound impact that subtle changes in catalyst structure and reaction conditions can have on the efficiency and stereochemical outcome of this powerful transformation. The development of next-generation organocatalysts that outperform proline in the synthesis of this vital chiral building block underscores the continuing evolution and importance of asymmetric organocatalysis in modern organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 7. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]
- 8. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]
- 9. Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? – Thoughts and Experiments Pointing to an Alternative View (2007) | Dieter Seebach | 220 Citations [scispace.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a versatile bicyclic diketone often utilized in the synthesis of complex natural products and steroids.[1][2] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[3][4] This document serves as a specialized supplement to your institution's CHP for this specific compound.
I. Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be implemented, a thorough understanding of the hazards associated with this compound is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Based on available data for the (S)-(+) enantiomer, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5][6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][6]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5][6]
These classifications necessitate that this compound be treated as a hazardous waste.[7] Improper disposal, such as drain disposal or commingling with non-hazardous waste, is strictly prohibited.[8]
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity, Oral | H301 | Danger |
| Skin irritation | H315 | Warning |
| Serious eye irritation | H319 | Warning |
| Skin sensitization | H317 | Warning |
| Specific target organ toxicity, single exposure | H335 | Warning |
Data sourced from the Sigma-Aldrich Safety Data Sheet for (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione.[5][6]
II. Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.[9] This includes, but is not limited to:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[5]
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to collect, securely contain, and transfer it to a licensed hazardous waste disposal facility.[5]
A. Waste Collection and Container Management
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[8][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).[11]
-
Segregation: This waste stream must be segregated from other incompatible waste materials to prevent dangerous chemical reactions.[8][12] Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10][13]
B. Handling and Transfer
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container, minimizing dust generation.
-
Solutions: If the compound is in solution, the entire solution should be treated as hazardous waste. Do not attempt to evaporate the solvent.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, gloves, and weighing paper, must also be disposed of in the designated hazardous waste container.[14] For lightly contaminated labware, decontamination through triple rinsing with a suitable solvent may be an option, with the rinsate collected as hazardous waste.[15]
C. Storage and Final Disposal
-
Secure Storage: Keep the hazardous waste container tightly closed except when adding waste.[10] Store it in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][16] These professionals are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations, likely through high-temperature incineration or other approved methods.[5][12]
IV. Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and proper response is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and contain the spill with an inert absorbent material.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. osha.gov [osha.gov]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | C10H12O2 | CID 736943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mtu.edu [mtu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. usbioclean.com [usbioclean.com]
- 13. epa.gov [epa.gov]
- 14. uwlax.edu [uwlax.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Safe Handling of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Among these, the bicyclic diketone, 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, presents unique opportunities and specific handling challenges. This guide provides an in-depth, experience-driven framework for the safe application of Personal Protective Equipment (PPE), and outlines robust operational and disposal plans to ensure the well-being of laboratory personnel and environmental integrity. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and confident manipulation of this potent compound.
Understanding the Hazard: A Proactive Stance on Safety
Before any laboratory procedure, a thorough understanding of the substance's toxicological profile is non-negotiable. This compound is classified with the following hazards:
Given its nature as a fine solid, the primary routes of exposure are inhalation of the powder and dermal contact. The causality behind our PPE recommendations is directly linked to mitigating these specific risks at every stage of handling.
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach is crucial for selecting the appropriate level of PPE. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in practical laboratory experience.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Butyl Rubber Gloves | This compound's ketone structure necessitates gloves with high resistance to this chemical class. Nitrile and latex gloves offer poor protection against ketones and should be avoided.[3][4][5][6] Butyl rubber provides excellent resistance to ketones, esters, and aldehydes, ensuring a robust barrier against dermal absorption.[3][4][5][7] Always use two pairs of gloves (double-gloving) when handling the neat compound or concentrated solutions. |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to protect against eye irritation from dust particles or splashes.[8] When handling larger quantities of the solid or preparing solutions, a full-face shield must be worn over the goggles to protect the entire face from splashes. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, cuffed laboratory coat made of a chemical-resistant material (e.g., polyester or a polyester-cotton blend) is required to protect the skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 Respirator | For weighing and handling the solid powder, a NIOSH-approved N95 respirator is essential to prevent the inhalation of airborne particles that can cause respiratory irritation.[9][10][11] The use of a respirator must be in accordance with a comprehensive respiratory protection program, including fit-testing, as outlined by OSHA.[12] |
Visualizing PPE Selection: A Task-Based Workflow
The level of PPE required can be adjusted based on the specific task and the potential for exposure. The following workflow diagram illustrates a logical approach to PPE selection.
Caption: A workflow for selecting appropriate PPE based on the laboratory task.
Procedural Guidance: Donning and Doffing of PPE
The order and technique used to put on (don) and take off (doff) PPE are critical to prevent cross-contamination. Follow this step-by-step protocol meticulously.[13][14][15]
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If handling the solid powder, don your N95 respirator. Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your first pair of butyl rubber gloves, ensuring the cuffs are pulled over the cuffs of your lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield from the back of your head. Then, remove your goggles. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton your lab coat. Grasp it from the inside at the shoulders and peel it off, turning it inside out. Hang it in a designated area or dispose of it if it is single-use or contaminated.
-
Respirator (if worn): Remove your respirator from the back of your head without touching the front. Dispose of it in the designated waste container.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plans: Spill Management and Decontamination
Accidents can happen, and a well-rehearsed spill response plan is your best defense.
Spill Cleanup Protocol for this compound (Solid):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the full PPE ensemble as described above, including a respirator.
-
Contain the Spill: Gently cover the spill with absorbent pads.
-
Wet the Powder: Carefully moisten the absorbent pads with water to prevent the powder from becoming airborne. Do not pour water directly onto the spill as this may cause it to spread.
-
Collect the Waste: Using a scoop and scraper, carefully collect the wetted absorbent material and place it into a labeled hazardous waste bag.
-
Decontaminate the Area: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[16] All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE and Wash Hands: Follow the doffing procedure and thoroughly wash your hands.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[17][18][19]
Waste Segregation and Labeling:
-
Solid Waste: All contaminated solid materials (gloves, absorbent pads, disposable lab coats, etc.) must be placed in a clearly labeled, leak-proof hazardous waste container. The label must read "Hazardous Waste" and include the chemical name.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
Never dispose of this chemical or its contaminated waste down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 4. blastone.com [blastone.com]
- 5. safetyware.com [safetyware.com]
- 6. zoro.com [zoro.com]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 11. ohsonline.com [ohsonline.com]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. reach.cdc.gov [reach.cdc.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 16. dvm360.com [dvm360.com]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 19. Hazardous Material Disposal | OSHA Safety Manuals [safetymanualosha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
